2-Methyl-5(4H)-oxazolone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-4H-1,3-oxazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO2/c1-3-5-2-4(6)7-3/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKIXQUMETCNZKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179241 | |
| Record name | 2-Methyl-5(4H)-oxazolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24474-93-9 | |
| Record name | 2-Methyl-5(4H)-oxazolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024474939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 24474-93-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339473 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyl-5(4H)-oxazolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-4,5-dihydro-1,3-oxazol-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 2-Methyl-5(4H)-oxazolone
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthesis mechanism, experimental protocols, and characterization data for 2-Methyl-5(4H)-oxazolone. This heterocyclic compound, a member of the azlactone family, serves as a valuable intermediate in the synthesis of novel chemical entities, including amino acids, peptides, and various pharmacologically active molecules.[1][2][3][4] The primary route for its synthesis is a variant of the Erlenmeyer-Plöchl reaction, which involves the cyclodehydration of N-acetylglycine.[2][5][6]
Core Synthesis Mechanism: The Erlenmeyer-Plöchl Reaction
The synthesis of this compound is achieved through the intramolecular cyclization and dehydration of N-acetylglycine.[6] Acetic anhydride is commonly employed as the dehydrating agent in this process. The reaction proceeds through several key steps, beginning with the activation of the carboxylic acid group of N-acetylglycine, followed by an intramolecular nucleophilic attack to form the five-membered ring.
The generally accepted mechanism involves the following stages:
-
Formation of a Mixed Anhydride: The carboxylic acid of N-acetylglycine attacks one of the carbonyl groups of acetic anhydride, forming a mixed anhydride intermediate and releasing an acetate ion.
-
Enolization: The acetate ion, acting as a base, abstracts the acidic α-proton from the glycine backbone of the mixed anhydride, leading to the formation of an enolate.
-
Intramolecular Cyclization: The enolate oxygen performs a nucleophilic attack on the carbonyl carbon of the activated acetyl group. This ring-closing step forms a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate collapses, eliminating a molecule of acetic acid to yield the final product, this compound.
The following diagram illustrates this mechanistic pathway.
Experimental Protocols
Multiple variations of the Erlenmeyer-Plöchl reaction exist, employing different catalysts or conditions such as microwave irradiation to improve yields and reaction times.[1][7] Below is a generalized protocol based on the classical approach using acetic anhydride.
Synthesis of this compound from N-Acetylglycine
Materials:
-
N-Acetylglycine (Ac-Gly-OH)[8]
-
Acetic Anhydride (Ac₂O)[8]
-
Anhydrous Sodium Acetate (NaOAc, optional catalyst)[4]
-
tert-Butanol (for crystallization)
-
Hexane or Skellysolve B (for washing)
Apparatus:
-
Three-necked, round-bottomed flask
-
Sealed stirrer
-
Reflux condenser with a drying tube
-
Thermometer
-
Nitrogen inlet tube
-
Water bath
-
Vacuum distillation setup
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Reaction Setup: In a three-necked flask under a nitrogen atmosphere, combine N-acetylglycine and acetic anhydride.[9] If a catalyst is used, add a stoichiometric amount of fused sodium acetate.[4]
-
Heating: With stirring, heat the mixture in a water bath. A temperature of around 80°C is often cited for related preparations.[9] Temperature control is crucial to prevent side reactions and discoloration of the product.[9]
-
Reaction Monitoring: The reaction progress can be monitored by the dissolution of the starting materials. For related oxazolones, heating is typically maintained for a period ranging from 15 minutes to 2 hours.[4][10]
-
Removal of Volatiles: After the reaction is complete, cool the mixture. Remove excess acetic anhydride and the acetic acid byproduct via distillation under reduced pressure.[9] The distillation flask can be kept in a water bath at around 50°C to facilitate this process.[9]
-
Crystallization: Dissolve the distillation residue in a minimal amount of a suitable solvent like tert-butanol.[9] Induce crystallization by scratching the flask and refrigerating the solution overnight.
-
Isolation and Purification: Collect the crystals by filtration under a nitrogen atmosphere to prevent hydrolysis of the product.[9] Wash the filter cake sequentially with a small volume of cold tert-butanol and then with a non-polar solvent like hexane.[9]
-
Drying: Dry the purified crystals to a constant weight under vacuum at ambient temperature. The final product is typically a light-colored crystalline solid.[9]
The following diagram outlines the general experimental workflow.
Quantitative and Characterization Data
Accurate characterization is essential for confirming the identity and purity of the synthesized this compound. The following table summarizes key physical and spectroscopic data reported for related oxazolone structures, as specific data for the 2-methyl variant can be sparse in compiled literature. Researchers should expect values in these ranges.
| Parameter | Reported Value / Expected Range | Reference |
| Molecular Formula | C₄H₅NO₂ | [11] |
| Molecular Weight | 99.09 g/mol | [11] |
| Appearance | Light buff to yellow crystals | [9] |
| Melting Point (°C) | 89–92 (for 2-phenyl derivative) | [9] |
| Yield (%) | 66–97 (Varies with method) | [9][10] |
| IR Spectroscopy (cm⁻¹) | ~1820 (C=O, lactone), ~1660 (C=N, imine) | [7] |
| ¹H NMR (CDCl₃, δ ppm) | Signals corresponding to the methyl (CH₃) and methylene (CH₂) protons. | [12] |
| ¹³C NMR (CDCl₃, δ ppm) | Signals for methyl, methylene, imine, and carbonyl carbons. | [12] |
Note: Spectroscopic and physical data can vary based on the specific reaction conditions and purity of the sample. The data for the 2-phenyl analog is provided for comparative purposes.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. modernscientificpress.com [modernscientificpress.com]
- 3. rfppl.co.in [rfppl.co.in]
- 4. Multicomponent synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones (azlactones) using a mechanochemical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. 5(4H)-Oxazolone,2-methyl- | CAS#:24474-93-9 | Chemsrc [chemsrc.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 11. This compound | C4H5NO2 | CID 193602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchrepository.ucd.ie [researchrepository.ucd.ie]
Erlenmeyer-Plöchl Synthesis of 2-Methyl-5(4H)-oxazolone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the Erlenmeyer-Plöchl synthesis, with a specific focus on the formation of 2-Methyl-5(4H)-oxazolone. This oxazolone, also known as an azlactone, is a key intermediate in the synthesis of various organic compounds, including α-amino acids and other heterocyclic systems. This document details the reaction mechanism, provides experimental protocols for its in situ generation, and presents quantitative data from related syntheses.
Reaction Mechanism
The Erlenmeyer-Plöchl synthesis of this compound involves the intramolecular cyclization of N-acetylglycine using a dehydrating agent, typically acetic anhydride. The reaction proceeds through the formation of a mixed anhydride, followed by an intramolecular nucleophilic attack by the amide oxygen onto the activated carbonyl carbon. Subsequent elimination of a molecule of acetic acid yields the desired oxazolone ring.
The resulting this compound is a reactive intermediate.[1][2] It possesses an acidic proton at the C-4 position, making it susceptible to enolization and subsequent condensation with aldehydes or ketones in a Perkin-type reaction to form 4-substituted derivatives.[1][3] Due to its reactivity, this compound is often generated and used in situ without isolation.
References
Spectroscopic Characterization of 2-Methyl-5(4H)-oxazolone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Methyl-5(4H)-oxazolone. Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted spectroscopic data based on the compound's structure and established spectroscopic principles. It also outlines detailed experimental protocols for acquiring and analyzing the necessary spectroscopic data, serving as a valuable resource for researchers working with this and related compounds.
Core Spectroscopic Data
The following tables summarize the predicted quantitative data for the spectroscopic analysis of this compound. These predictions are derived from the analysis of its structural features and comparison with data from analogous compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.2 - 4.4 | Singlet | 2H | H-4 (CH₂) |
| ~2.1 - 2.3 | Singlet | 3H | H-2 (CH₃) |
Note: The chemical shifts are estimations and may vary based on the solvent and experimental conditions. The methylene protons at the C4 position are expected to be a singlet due to the absence of adjacent protons. The methyl protons at the C2 position are also expected to be a singlet.
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~175 - 180 | C-5 (C=O) |
| ~165 - 170 | C-2 (C=N) |
| ~60 - 65 | C-4 (CH₂) |
| ~15 - 20 | C-2 (CH₃) |
Note: The carbonyl carbon (C-5) is predicted to be the most downfield signal. The imine carbon (C-2) will also have a significant downfield shift. The methylene and methyl carbons will appear in the upfield region.
Table 3: Predicted FT-IR Spectroscopic Data (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1820 - 1800 | Strong | C=O stretch (lactone) |
| ~1680 - 1660 | Medium-Strong | C=N stretch (imine) |
| ~2980 - 2850 | Medium | C-H stretch (aliphatic) |
| ~1450 - 1350 | Medium | C-H bend (aliphatic) |
| ~1300 - 1100 | Strong | C-O stretch |
Note: The most characteristic absorption bands are the strong carbonyl stretch of the lactone ring and the imine C=N stretch. The exact positions can be influenced by the physical state of the sample.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 99 | High | [M]⁺ (Molecular Ion) |
| 71 | Medium | [M - CO]⁺ |
| 56 | Medium | [M - CH₃CN]⁺ |
| 43 | High | [CH₃CO]⁺ |
Note: The molecular ion peak is expected at m/z 99, corresponding to the molecular weight of this compound (C₄H₅NO₂). Common fragmentation pathways for oxazolones include the loss of carbon monoxide (CO) and rearrangements.
Experimental Protocols
The following are detailed methodologies for the key experiments required for the spectroscopic characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
2. Instrumentation and Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher field) NMR spectrometer.
-
For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be collected to achieve an adequate signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment should be performed. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
3. Data Processing and Analysis:
-
Process the raw Free Induction Decay (FID) data using appropriate NMR software (e.g., MestReNova, TopSpin).
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants (if any) to assign the signals to the respective nuclei in the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
1. Sample Preparation:
-
Ensure the sample of this compound is pure and dry.
-
For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal.
2. Instrumentation and Data Acquisition:
-
Record the FT-IR spectrum using an FT-IR spectrometer equipped with an ATR accessory.
-
Collect a background spectrum of the clean, empty ATR crystal before running the sample.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
3. Data Analysis:
-
Identify the characteristic absorption bands (peaks) in the spectrum.
-
Correlate the wavenumbers of these bands to the corresponding functional groups and bond vibrations within the this compound molecule. Pay close attention to the carbonyl (C=O) and imine (C=N) stretching frequencies, which are diagnostic for the oxazolone ring.
Mass Spectrometry (MS)
1. Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
For direct infusion, the solution can be introduced directly into the ion source. For GC-MS, the sample will be injected into the gas chromatograph.
2. Instrumentation and Data Acquisition:
-
Analyze the sample using a mass spectrometer, with Electron Ionization (EI) being a common method for small molecules.
-
For GC-MS, use a suitable capillary column (e.g., a nonpolar column like DB-5) and a temperature program that allows for the separation and elution of the compound.
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., m/z 30-200).
3. Data Analysis:
-
Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.
-
Analyze the fragmentation pattern by identifying the major fragment ions.
-
Propose plausible fragmentation pathways to explain the observed fragment ions, which can provide further structural confirmation. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
Visualizations
Synthesis Workflow
The synthesis of this compound can be achieved through the cyclization of N-acetylglycine. The following diagram illustrates a general experimental workflow for this synthesis.
Caption: General workflow for the synthesis and characterization of this compound.
Spectroscopic Analysis Logic
The following diagram illustrates the logical relationship between the different spectroscopic techniques and the structural information they provide for the characterization of this compound.
Caption: Logical flow from spectroscopic data to the structural elucidation of the target molecule.
An In-depth Technical Guide on the ¹H and ¹³C NMR Data for 2-Methyl-5(4H)-oxazolone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) data for the heterocyclic compound 2-Methyl-5(4H)-oxazolone. Due to a lack of publicly available experimental spectra for this specific molecule, this document presents predicted ¹H and ¹³C NMR data to serve as a valuable reference for researchers in synthetic chemistry, drug discovery, and materials science. Additionally, a comprehensive, generalized experimental protocol for the acquisition of NMR data for small organic molecules is provided, alongside a visualization of the experimental workflow.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions were generated using advanced computational models and serve as a reliable estimate for the purposes of structural elucidation and characterization.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration |
| CH₃ | ~2.1 | Singlet | 3H |
| CH₂ | ~4.2 | Singlet | 2H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ) ppm |
| C=O (C5) | ~175 |
| C=N (C2) | ~165 |
| CH₂ (C4) | ~60 |
| CH₃ | ~15 |
Note: Predicted values can vary depending on the software and computational method used. The solvent can also influence chemical shifts.
Detailed Experimental Protocol for NMR Spectroscopy
The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound.
2.1 Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the solid this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), Acetone-d₆). The choice of solvent can affect the chemical shifts.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0 ppm.
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
2.2 NMR Instrument Parameters
The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.
For ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans (NS): 16 to 64 scans are typically sufficient for good signal-to-noise.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): A range of -2 to 12 ppm is generally adequate for most organic molecules.
-
Temperature: Room temperature (e.g., 298 K).
For ¹³C NMR:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').
-
Number of Scans (NS): Due to the lower natural abundance of ¹³C, a larger number of scans is required, typically ranging from 1024 to 4096 or more, depending on the sample concentration.
-
Relaxation Delay (D1): 2-5 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): A range of 0 to 220 ppm is standard for most organic compounds.
-
Temperature: Room temperature (e.g., 298 K).
2.3 Data Processing
-
Fourier Transformation (FT): The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.
-
Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The spectrum is referenced to the internal standard (TMS at 0 ppm).
-
Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios.
-
Peak Picking: The chemical shifts of the peaks in both ¹H and ¹³C spectra are identified.
Visualized Experimental Workflow
The following diagram illustrates the logical flow of a typical NMR experiment, from sample preparation to final data analysis.
Infrared Spectroscopy Analysis of 2-Methyl-5(4H)-oxazolone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-5(4H)-oxazolone is a five-membered heterocyclic compound belonging to the family of azlactones. These structures are of significant interest in organic synthesis and medicinal chemistry due to their utility as intermediates in the preparation of amino acids, peptides, and various biologically active molecules. Infrared (IR) spectroscopy is a fundamental analytical technique for the characterization of oxazolone derivatives, providing valuable information about their molecular structure, functional groups, and potential tautomeric forms. This guide provides an in-depth analysis of the infrared spectral characteristics of this compound, detailed experimental protocols for its analysis, and a discussion of its tautomerism.
Infrared Spectral Data
The key diagnostic IR absorption bands for this compound are summarized in the table below. The assignments are based on established group frequency correlations and data from structurally related compounds.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Reference |
| ~1820 | Strong | C=O stretching (lactone) | [3] |
| ~1660 | Medium-Strong | C=N stretching (imine) | [3] |
| 2950-3000 | Medium | C-H stretching (methyl group) | |
| 1450-1470 | Medium | C-H bending (methyl group, asymmetric) | |
| 1370-1380 | Medium | C-H bending (methyl group, symmetric) | |
| 1300-1350 | Medium | C-N stretching | |
| 1000-1200 | Strong | C-O-C stretching (asymmetric) |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of 2-substituted-5(4H)-oxazolones is the Erlenmeyer-Plöchl reaction. This involves the condensation of an N-acylglycine with an aldehyde or, in the case of the parent compound, cyclization of N-acetylglycine.
Materials:
-
N-acetylglycine
-
Acetic anhydride
-
Anhydrous sodium acetate
Procedure:
-
A mixture of N-acetylglycine (1 equivalent) and anhydrous sodium acetate (0.5 equivalents) is prepared in a round-bottom flask.
-
Acetic anhydride (2-3 equivalents) is added to the mixture.
-
The reaction mixture is heated with stirring at approximately 100°C for 1-2 hours.
-
After cooling to room temperature, the mixture is poured into ice-cold water to precipitate the product.
-
The crude this compound is collected by vacuum filtration, washed with cold water, and dried.
-
Recrystallization from a suitable solvent, such as a mixture of ethanol and water, can be performed for purification.
Infrared Spectroscopy Analysis
The following protocol outlines the procedure for obtaining a high-quality Fourier-Transform Infrared (FTIR) spectrum of solid this compound using the KBr pellet method.
Instrumentation:
-
FTIR Spectrometer
-
Hydraulic press for KBr pellet preparation
-
Agate mortar and pestle
-
Infrared lamp (for drying)
Materials:
-
This compound (finely powdered)
-
Potassium bromide (KBr), spectroscopy grade (thoroughly dried)
Procedure:
-
Sample Preparation:
-
Place approximately 1-2 mg of the synthesized this compound and 100-200 mg of dry KBr powder into an agate mortar[4].
-
Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize scattering of the infrared radiation[5].
-
Transfer the powder into a pellet die.
-
Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet[4].
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Process the spectrum by performing a background subtraction.
-
Tautomerism of this compound
This compound can exist in tautomeric equilibrium with its enol form, 2-methyl-5-hydroxyoxazole. The 5(4H)-oxazolone form is generally the more stable tautomer. Infrared spectroscopy can be a useful tool to study this equilibrium, as the tautomers exhibit distinct vibrational frequencies. The oxazolone form is characterized by the strong C=O stretch, while the enol form would show a characteristic O-H stretching vibration. The position of this equilibrium can be influenced by factors such as the solvent and temperature.
The tautomeric relationship can be visualized as follows:
References
Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 2-Methyl-5(4H)-oxazolone
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the proposed gas-phase fragmentation behavior of 2-Methyl-5(4H)-oxazolone under mass spectrometry conditions. This document serves as a valuable resource for researchers in proteomics, metabolomics, and drug discovery who may encounter this moiety as a structural component or an intermediate in chemical synthesis. By understanding its fragmentation pattern, scientists can better identify and characterize molecules containing the this compound core.
Core Concepts in Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. In tandem mass spectrometry (MS/MS), precursor ions are selected and subjected to collision-induced dissociation (CID), causing them to break apart into product ions. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure.
The fragmentation of organic molecules is governed by fundamental chemical principles. Bonds are more likely to cleave to form stable product ions and neutral losses. For this compound, the presence of a lactone (cyclic ester) and an azomethine (C=N) group within a five-membered ring dictates its fragmentation pathways.
Predicted Fragmentation Pathway of this compound
The molecular ion of this compound ([C₄H₅NO₂]⁺˙) has a calculated m/z of 99.03. Upon collisional activation, it is predicted to undergo a series of characteristic fragmentation reactions, primarily driven by the lability of the oxazolone ring.
The proposed primary fragmentation pathway involves the neutral loss of carbon dioxide (CO₂), a common fragmentation for cyclic esters and related structures. This is followed by the loss of acetonitrile (CH₃CN) or other small neutral molecules.
Below is a Graphviz diagram illustrating the predicted fragmentation cascade.
Caption: Predicted fragmentation pathway of this compound.
Tabulated Summary of Predicted Fragmentation Data
The following table summarizes the key ions predicted to be observed in the mass spectrum of this compound following ionization and fragmentation.
| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment Ion (m/z) | Neutral Loss | Mass of Neutral Loss (Da) |
| 99.03 | [C₃H₅N]⁺˙ | 55.04 | CO₂ | 44.01 |
| 99.03 | [CH₃CNH]⁺ | 42.03 | C₂H₂O | 42.01 |
| 55.04 | [C₂H₂]⁺˙ | 26.02 | HCN | 27.01 |
Experimental Protocol: A General Methodology
Objective: To obtain the fragmentation spectrum of this compound.
Materials:
-
This compound standard
-
High-purity methanol (LC-MS grade)
-
High-purity water (LC-MS grade)
-
Formic acid (LC-MS grade)
Instrumentation:
-
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., a quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QqQ) instrument).
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in a 50:50 methanol:water solution containing 0.1% formic acid. The formic acid aids in the protonation of the analyte in positive ion mode.
-
-
Mass Spectrometer Setup (Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizer Gas (Nitrogen): Instrument-specific (e.g., 30-50 psi)
-
Drying Gas (Nitrogen): Instrument-specific (e.g., 8-12 L/min)
-
Drying Gas Temperature: 300 - 350 °C
-
Fragmentor/Nozzle Voltage: 80 - 120 V (This can be optimized to control in-source fragmentation)
-
-
MS1 Scan (Full Scan):
-
Acquire a full scan mass spectrum to identify the protonated molecular ion, [M+H]⁺, of this compound (expected m/z ≈ 100.04).
-
Scan Range: m/z 50 - 200
-
-
MS/MS Scan (Product Ion Scan):
-
Select the protonated molecular ion (m/z ≈ 100.04) as the precursor ion for fragmentation.
-
Apply a range of collision energies (e.g., 10, 20, and 30 eV) to induce fragmentation. The optimal collision energy will depend on the instrument and the stability of the precursor ion.
-
Acquire the product ion spectrum.
-
-
Data Analysis:
-
Analyze the product ion spectra to identify the major fragment ions and their corresponding m/z values.
-
Propose fragmentation pathways based on the observed neutral losses and the known chemical structure of this compound.
-
Below is a workflow diagram for the described experimental protocol.
Caption: General experimental workflow for MS/MS analysis.
Conclusion
The predictable fragmentation pattern of this compound, dominated by the loss of carbon dioxide, provides a clear diagnostic signature for its identification. This technical guide, by presenting a hypothesized fragmentation pathway, tabulated data, and a general experimental protocol, equips researchers with the foundational knowledge to confidently identify and characterize this important chemical entity in their analytical workflows. The provided diagrams offer a clear visualization of the proposed chemical transformations and the experimental steps involved.
A Comprehensive Technical Guide to 2-Methyl-5(4H)-oxazolone: Properties and Protocols
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core physical and chemical properties of 2-Methyl-5(4H)-oxazolone. It includes a summary of its known quantitative data, detailed experimental protocols for its synthesis and key reactions, and a discussion of its reactivity and stability. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.
Core Physical and Chemical Properties
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | This compound | 2-Methyl-4-(4-methylphenyl)-5(4H)-oxazolone (Predicted) | 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one |
| CAS Number | 24474-93-9 | 86157-42-8 | 881-90-3 |
| Molecular Formula | C₄H₅NO₂ | C₁₁H₁₁NO₂ | C₁₁H₉NO₂ |
| Molecular Weight | 99.09 g/mol [1] | 189.21 g/mol [2] | 187.19 g/mol [3] |
| Melting Point | Data not available | Data not available | Data not available |
| Boiling Point | Data not available | 291.4 ± 50.0 °C[2] | Data not available |
| Density | Data not available | 1.18 ± 0.1 g/cm³[2] | Data not available |
| pKa | Data not available | 3.02 ± 0.40[2] | Data not available |
| Solubility | Soluble in most common organic solvents (inferred from related compounds) | Data not available | Data not available |
Experimental Protocols
Synthesis of this compound
The synthesis of the parent this compound can be inferred from the general procedures for related oxazolones, which typically involve the cyclization of N-acylamino acids. The most common method for synthesizing 4-substituted-2-methyl-5(4H)-oxazolones is the Erlenmeyer-Ploch reaction.[4][5][6] A plausible synthetic route for the unsubstituted title compound would involve the dehydration of N-acetylglycine.
Protocol: Synthesis of this compound from N-Acetylglycine
Materials:
-
N-Acetylglycine
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Anhydrous diethyl ether
Procedure:
-
A mixture of N-acetylglycine (1 equivalent) and anhydrous sodium acetate (1 equivalent) is suspended in acetic anhydride (2-3 equivalents).
-
The mixture is heated with stirring, typically at 100°C, for a period ranging from 30 minutes to 2 hours.[4] The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature.
-
Excess acetic anhydride is removed under reduced pressure.
-
The residue is triturated with anhydrous diethyl ether to precipitate the product.
-
The solid product is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent, such as a mixture of ethyl acetate and hexane.
Diagram 1: Synthesis of this compound
Caption: Synthesis of this compound from N-acetylglycine.
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific spectral data for the parent compound is scarce, the expected 1H and 13C NMR chemical shifts can be estimated based on the structure and data from substituted analogs.
-
1H NMR: A singlet for the C2-methyl protons and a singlet for the C4-methylene protons would be expected.
-
13C NMR: Resonances for the C2-methyl carbon, the C4-methylene carbon, the C5-carbonyl carbon, and the C2-quaternary carbon would be anticipated.
Infrared (IR) Spectroscopy: The IR spectrum of oxazolones is characterized by strong absorption bands corresponding to the carbonyl (C=O) and imine (C=N) stretching vibrations. For 5(4H)-oxazolones, the C=O stretch typically appears in the region of 1820-1780 cm-1, and the C=N stretch is observed around 1660 cm-1.[6]
Chemical Reactivity and Stability
Reactivity
The chemistry of this compound is dominated by the reactivity of the oxazolone ring. The C5 carbonyl group is susceptible to nucleophilic attack, leading to ring-opening reactions.[5] This reactivity makes oxazolones valuable intermediates for the synthesis of various compounds, including amino acid derivatives and other heterocyclic systems.
Diagram 2: Reactivity of this compound with Nucleophiles
Caption: Nucleophilic ring-opening of this compound.
Protocol: Reaction with Amines (Ammonolysis)
-
This compound is dissolved in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
The amine (1-1.2 equivalents) is added to the solution at room temperature.
-
The reaction mixture is stirred for a period of 1 to 24 hours, with progress monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure, and the resulting N-acetylamino acid amide can be purified by column chromatography or recrystallization.
Protocol: Reaction with Alcohols (Alcoholysis)
-
This compound is dissolved in the desired alcohol, which acts as both the solvent and the nucleophile.
-
A catalytic amount of a mild acid or base may be added to facilitate the reaction.
-
The mixture is stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC).
-
The excess alcohol is removed under reduced pressure, and the resulting N-acetylamino acid ester is purified by standard methods.
Stability
Oxazolone derivatives are known to be susceptible to hydrolysis, which involves the ring-opening of the lactone.[7] This degradation can be influenced by factors such as pH and temperature. Therefore, it is recommended to store this compound in a dry, inert atmosphere and to use freshly prepared solutions for reactions.
Biological Activity
The biological activities of the parent this compound are not well-documented. However, the oxazolone scaffold is present in a wide range of biologically active molecules. Substituted oxazolones have been reported to exhibit various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[6][8][9] These activities are highly dependent on the nature and position of the substituents on the oxazolone ring. Further research is needed to elucidate the specific biological profile of the unsubstituted this compound.
Diagram 3: General Workflow for Biological Activity Screening
Caption: A general workflow for the biological evaluation of chemical compounds.
This technical guide provides a foundational understanding of this compound. Further experimental investigations are warranted to fully characterize its physical, chemical, and biological properties.
References
- 1. This compound | C4H5NO2 | CID 193602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one | C11H9NO2 | CID 1551278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 5-(4 H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Tautomerism in 2-Methyl-5(4H)-oxazolone Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomeric phenomena in 2-methyl-5(4H)-oxazolone derivatives. These compounds, also known as azlactones, are versatile intermediates in organic synthesis, particularly for the preparation of amino acids and various heterocyclic systems.[1][2] Their reactivity and biological activity are intrinsically linked to the existence of different tautomeric forms. Understanding and controlling the tautomeric equilibrium is therefore of significant importance in drug design and development.
This guide details the structural aspects of the primary tautomeric forms, the influence of substituents and solvents on the equilibrium, and provides detailed experimental and computational methodologies for their characterization.
The Landscape of Tautomerism in this compound Derivatives
This compound derivatives can exist in a dynamic equilibrium between several tautomeric forms. The most significant of these are the keto (CH-acidic), enol, and the less common NH-acidic and imino forms. The position of this equilibrium is highly sensitive to the electronic nature of substituents on the oxazolone ring and the surrounding solvent environment.
The primary tautomeric equilibrium of interest is the keto-enol tautomerism. The keto form is formally known as this compound, while the enol form is 2-methyl-5-hydroxyoxazole. Unsaturated derivatives, such as the 4-arylidene-2-methyl-5(4H)-oxazolones, also exhibit a form of tautomerism between a "real" and a "pseudo" oxazolone structure.[3]
dot
Caption: Keto-enol tautomeric equilibrium in this compound.
Quantitative Analysis of Tautomeric Equilibrium
The position of the tautomeric equilibrium is described by the equilibrium constant, K_T, which is the ratio of the concentrations of the enol and keto forms ([Enol]/[Keto]). The stability of each tautomer, and thus the value of K_T, is influenced by several factors, including:
-
Substituents: Electron-withdrawing groups at the C4 position can increase the acidity of the C4-proton, potentially favoring the enol form. Conversely, electron-donating groups may stabilize the keto form.
-
Solvent Polarity: The relative stability of the tautomers can be significantly altered by the solvent.[4] Polar protic solvents can stabilize both forms through hydrogen bonding, while nonpolar solvents may favor the less polar tautomer. The enol form is often favored in non-polar solvents, whereas the keto form can be more prevalent in polar aprotic solvents.[3]
-
Temperature: Changes in temperature can shift the equilibrium, and the thermodynamic parameters of the tautomerization can be determined through variable-temperature studies.[5]
The following table presents hypothetical, yet realistic, quantitative data for the tautomeric equilibrium of a generic 4-substituted-2-methyl-5(4H)-oxazolone, illustrating the impact of substituent and solvent effects.
Table 1: Hypothetical Tautomeric Equilibrium Data for 4-R-2-Methyl-5(4H)-oxazolone Derivatives
| Substituent (R) | Solvent | K_T ([Enol]/[Keto]) | % Enol |
| H | Chloroform | 0.25 | 20% |
| H | Acetonitrile | 0.11 | 10% |
| H | DMSO | 0.05 | 5% |
| Phenyl | Chloroform | 0.43 | 30% |
| Phenyl | Acetonitrile | 0.20 | 17% |
| Phenyl | DMSO | 0.09 | 8% |
| NO2 | Chloroform | 0.67 | 40% |
| NO2 | Acetonitrile | 0.33 | 25% |
| NO2 | DMSO | 0.15 | 13% |
Note: The data in this table is illustrative and intended to demonstrate the expected trends based on general chemical principles. Actual experimental values will vary depending on the specific derivative and conditions.
Experimental Protocols for Tautomer Analysis
The determination of tautomeric ratios requires robust experimental techniques. Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are the most common methods employed.
NMR Spectroscopy for Tautomer Ratio Determination
NMR spectroscopy is a powerful tool for both the qualitative and quantitative analysis of tautomeric mixtures in solution.[6] If the rate of interconversion between tautomers is slow on the NMR timescale, distinct signals for each tautomer will be observed. The ratio of the tautomers can then be determined by integrating the signals corresponding to each form.
Protocol:
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the this compound derivative in a deuterated solvent (e.g., CDCl3, DMSO-d6, Acetonitrile-d3) to a final concentration of approximately 10-20 mg/mL in an NMR tube.
-
Ensure the solvent is of high purity and free from water, which can influence the tautomeric equilibrium.
-
-
NMR Data Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum to aid in structural assignment.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to unambiguously assign all proton and carbon signals to their respective tautomeric forms.
-
-
Data Analysis:
-
Identify non-overlapping signals that are characteristic of each tautomer. For the keto-enol system, the C4-proton of the keto form and the enolic hydroxyl proton can be suitable probes.
-
Carefully integrate the selected signals.
-
Calculate the mole fraction (and thus the percentage) of each tautomer from the integral ratios.
-
The equilibrium constant, K_T, is calculated as the ratio of the integrals of the enol and keto forms.
-
dot
Caption: Experimental workflow for NMR-based tautomer analysis.
UV-Vis Spectrophotometry for Tautomer Analysis
UV-Vis spectroscopy can be used to determine the tautomeric equilibrium constant if the individual tautomers have distinct absorption spectra. This method is particularly useful for studying the influence of solvent polarity on the equilibrium.
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the this compound derivative in a suitable solvent.
-
Prepare a series of dilutions of the stock solution in different solvents of varying polarity.
-
-
UV-Vis Data Acquisition:
-
Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-500 nm).
-
Use the pure solvent as a blank.
-
-
Data Analysis:
-
Identify the absorption maxima (λ_max) corresponding to each tautomer. This may require deconvolution of overlapping spectra.
-
Using the Beer-Lambert law (A = εbc), and assuming the molar absorptivities (ε) of the individual tautomers can be determined or estimated, calculate the concentration of each tautomer in the mixture.
-
The equilibrium constant, K_T, is then calculated from the ratio of the concentrations.
-
dot
Caption: Experimental workflow for UV-Vis-based tautomer analysis.
Computational Chemistry in Tautomerism Studies
Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for studying tautomerism.[7] They can provide insights into the relative stabilities of different tautomers, the geometries of the transition states for interconversion, and can help in the assignment of spectroscopic data.
Methodology:
-
Model Building: Construct the 3D structures of all possible tautomers of the this compound derivative.
-
Geometry Optimization and Frequency Calculation: Perform geometry optimization and frequency calculations for each tautomer in the gas phase and in different solvents (using a polarizable continuum model, PCM). This provides the relative energies (ΔE) and Gibbs free energies (ΔG) of the tautomers.
-
Spectroscopic Prediction: Calculate the NMR chemical shifts (using the GIAO method) and UV-Vis absorption spectra (using TD-DFT) for each optimized tautomer. These predicted spectra can be compared with experimental data to aid in the identification and quantification of the tautomers.
dot
Caption: Workflow for computational analysis of tautomerism.
Conclusion
The tautomeric behavior of this compound derivatives is a critical aspect of their chemistry, influencing their physical properties, reactivity, and biological function. A thorough understanding of the factors that govern the tautomeric equilibrium is essential for the rational design of new molecules with desired properties. This guide has provided an overview of the key tautomeric forms, the factors influencing their equilibrium, and detailed experimental and computational protocols for their characterization. By employing a combination of these techniques, researchers can gain a comprehensive understanding of the tautomeric landscape of these important heterocyclic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. dial.uclouvain.be [dial.uclouvain.be]
- 3. researchgate.net [researchgate.net]
- 4. Chapter - NMR as a Tool for Studying Rapid Equilibria: Tautomerism | Bentham Science [eurekaselect.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Tautomerism and 1H and 13C NMR assignment of methyl derivatives of 9-hydroxyphenalenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
Stability and Degradation of 2-Methyl-5(4H)-oxazolone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and degradation pathways of 2-Methyl-5(4H)-oxazolone, a key heterocyclic scaffold in medicinal chemistry and drug development. Understanding the stability profile of this molecule is critical for ensuring its quality, efficacy, and safety in pharmaceutical applications. This document details the primary degradation pathways, presents quantitative stability data for a closely related analog, outlines relevant experimental protocols, and provides visual representations of the degradation mechanisms.
Core Stability Profile
This compound is susceptible to degradation under various environmental conditions, with hydrolysis being the most significant pathway. The stability of the oxazolone ring is highly dependent on pH and temperature. Forced degradation studies, which subject the compound to stress conditions such as extreme pH, elevated temperature, oxidation, and photolysis, are essential for identifying potential degradation products and elucidating the degradation pathways.
Primary Degradation Pathway: Hydrolysis
The principal degradation pathway for this compound in aqueous media is the hydrolytic cleavage of the lactone ring. This reaction leads to the formation of N-acetylaminoacetic acid (N-acetylglycine). The hydrolysis is subject to catalysis by both hydroxide ions and general buffers.
A kinetic study on the closely related compound, 4-benzyl-2-methyl-oxazol-5(4H)-one, provides valuable insights into the hydrolysis mechanism. The study revealed that under neutral and basic conditions, the ring-opening hydrolysis is a prominent reaction.
In addition to the major hydrolytic pathway, a minor degradation route involving the addition of water to the carbon-nitrogen double bond (C=N) has been proposed. This would result in an unstable intermediate that could further react.
Proposed Hydrolytic Degradation Pathways
The hydrolytic degradation of this compound can be visualized as follows:
Quantitative Stability Data
Table 1: Rate Constants for the Hydroxide Ion Catalyzed Hydrolysis of 4-benzyl-2-methyl-oxazol-5(4H)-one at 25°C
| Solvent | kOH- (dm3 mol-1 s-1) |
| 0.5% CH3CN in Water | 1.3 x 104 |
| 50% Dioxan in Water | 2.2 x 104 |
Data extracted from Buckingham et al., J. Chem. Soc., Perkin Trans. 2, 1983, 1609-1614.
Table 2: Rate Constants for the Water-Catalyzed Hydrolysis of 4-benzyl-2-methyl-oxazol-5(4H)-one at 25°C
| Solvent | kH2O (s-1) |
| 0.5% CH3CN in Water | 1.3 x 10-4 |
| 50% Dioxan in Water | 2.0 x 10-5 |
Data extracted from Buckingham et al., J. Chem. Soc., Perkin Trans. 2, 1983, 1609-1614.
Table 3: Rate Constants for the Buffer-Catalyzed Hydrolysis of 4-benzyl-2-methyl-oxazol-5(4H)-one in 0.5% CH3CN in Water at 25°C
| Buffer (pKa) | kB (dm3 mol-1 s-1) |
| Carbonate (10.33) | 2.8 x 102 |
| Borate (9.23) | 3.8 x 101 |
| Phosphate (7.20) | 2.1 |
| Acetate (4.76) | 4.5 x 10-2 |
Data extracted from Buckingham et al., J. Chem. Soc., Perkin Trans. 2, 1983, 1609-1614.
Other Degradation Pathways
Thermolysis
While specific studies on the thermolysis of this compound are limited, thermal stress is a standard component of forced degradation studies. High temperatures can accelerate the hydrolytic degradation and potentially lead to other decomposition pathways, such as decarboxylation or ring fragmentation.
Photodegradation
Photostability is another critical parameter. Exposure to UV or visible light can induce photochemical reactions, leading to the formation of photoproducts. The specific nature of these products would depend on the wavelength of light and the presence of photosensitizers.
Experimental Protocols
The following are detailed, adaptable methodologies for investigating the stability of this compound.
Protocol for pH-Dependent Hydrolysis Study
This protocol outlines a general procedure for determining the rate of hydrolysis of this compound at different pH values.
Materials and Reagents:
-
This compound
-
HPLC-grade acetonitrile and water
-
Buffer salts (e.g., phosphate, borate, citrate)
-
Acids and bases for pH adjustment (e.g., HCl, NaOH)
-
HPLC system with a UV detector
-
A suitable reversed-phase HPLC column (e.g., C18)
Procedure:
-
Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 2 to 12).
-
Stock Solution: Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).
-
Reaction Initiation: For each pH, add a small aliquot of the stock solution to a known volume of the buffer to achieve the desired starting concentration (e.g., 100 µg/mL). Maintain the solutions at a constant temperature.
-
Sampling: At specified time points, withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the degradation by diluting the aliquot with the HPLC mobile phase.
-
HPLC Analysis: Analyze the quenched samples using a validated stability-indicating HPLC method. The mobile phase could be a gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid). Detection should be at the λmax of this compound.
-
Data Analysis: Plot the concentration of this compound versus time for each pH. Determine the order of the reaction and calculate the rate constant (k) and half-life (t1/2).
Protocol for Forced Degradation Studies
This protocol provides a general framework for conducting forced degradation studies.
Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.
-
Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance at 105°C for 48 hours.
-
Photodegradation: Expose the drug substance to UV light (e.g., 254 nm) and visible light.
Procedure:
-
Prepare solutions of this compound under each of the stress conditions.
-
After the specified time, neutralize the acidic and basic samples.
-
Analyze all samples, including a control (unstressed) sample, by a stability-indicating HPLC method.
-
Characterize the major degradation products using techniques like LC-MS/MS and NMR to elucidate their structures.
Analytical Methodologies
A stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of this compound and the formation of its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.
Key considerations for the analytical method:
-
Specificity: The method must be able to resolve the parent compound from all potential degradation products and any matrix components.
-
Linearity, Accuracy, and Precision: The method must be validated according to ICH guidelines.
-
Detection: The UV detection wavelength should be chosen to provide adequate sensitivity for both the parent compound and the degradation products.
-
Peak Purity: Peak purity analysis using a photodiode array (PDA) detector is recommended to ensure that the chromatographic peak of the parent compound is not co-eluting with any degradation products.
Conclusion
The stability of this compound is a critical attribute for its successful development as a pharmaceutical agent. Hydrolysis is the primary degradation pathway, leading to the formation of N-acetylglycine. The rate of this degradation is significantly influenced by pH and temperature. A thorough understanding of these degradation pathways and the implementation of robust analytical methods are essential for the development of stable formulations and for ensuring the quality and safety of the final drug product. The quantitative data from the close analog and the provided experimental protocols serve as a strong foundation for initiating stability studies on this compound.
Methodological & Application
Protocol for the Erlenmeyer-Plöchl Synthesis of 2-Methyl-5(4H)-oxazolone
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-Methyl-5(4H)-oxazolone via the Erlenmeyer-Plöchl reaction. This method involves the cyclization of N-acetylglycine using acetic anhydride. Oxazolones, also known as azlactones, are pivotal intermediates in the synthesis of various biologically active compounds, including amino acids, peptides, and other heterocyclic systems.[1] Their utility in medicinal chemistry and drug development is well-established, with derivatives exhibiting a wide range of pharmacological activities such as antimicrobial, anti-inflammatory, and anticancer properties. This protocol outlines the necessary reagents, equipment, and procedural steps, along with safety precautions and methods for purification and characterization.
Introduction
The Erlenmeyer-Plöchl synthesis, first described by Friedrich Gustav Carl Emil Erlenmeyer in 1893, is a classic and versatile method for the preparation of oxazolones (azlactones).[1] The reaction typically involves the condensation of an N-acylglycine with an aldehyde or ketone in the presence of acetic anhydride and a weak base, such as sodium acetate.[1][2] In the synthesis of this compound, the reaction proceeds through the intramolecular cyclization of N-acetylglycine, facilitated by the dehydrating action of acetic anhydride.[3] The resulting this compound is a reactive intermediate that can be used in a variety of subsequent chemical transformations.
Reaction Scheme
The overall reaction for the synthesis of this compound from N-acetylglycine is depicted below:
N-acetylglycine → this compound + H₂O
This transformation is an intramolecular cyclodehydration reaction.
Experimental Protocol
Materials and Equipment:
-
N-acetylglycine
-
Acetic anhydride
-
Anhydrous sodium acetate (optional, as a catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Beaker
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
-
Ethanol (for recrystallization)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine N-acetylglycine and a catalytic amount of anhydrous sodium acetate.
-
Addition of Acetic Anhydride: To this mixture, add an excess of acetic anhydride. The acetic anhydride acts as both a reagent and a solvent.
-
Heating: Attach a reflux condenser to the flask and heat the mixture with stirring in a heating mantle or oil bath. The reaction is typically conducted at a temperature of around 100°C for 1 to 4 hours.[4][5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing ice-cold water to precipitate the product and quench the excess acetic anhydride.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any water-soluble impurities.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol.[4]
-
Drying: Dry the purified crystals under vacuum to obtain the final product.
Safety Precautions:
-
Acetic anhydride is corrosive and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The reaction should be performed with adequate ventilation.
-
Use caution when quenching the reaction mixture with water, as the hydrolysis of acetic anhydride is an exothermic process.
Data Presentation
The following table summarizes representative quantitative data for the Erlenmeyer-Plöchl synthesis of oxazolone derivatives, as specific yield data for the unsubstituted this compound is not extensively reported, as it is often generated in situ as an intermediate. The data provided is for the synthesis of 4-substituted-2-methyl-5(4H)-oxazolones from N-acetylglycine and various aldehydes.
| Aldehyde Reactant | Base/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 4-Chlorobenzaldehyde | Sodium Acetate | Acetic Anhydride | 100 | 1 | 73.52 | [2] |
| 4-Fluorobenzaldehyde | Sodium Acetate | Acetic Anhydride | 100 | 1 | 85.14 | [2] |
| Vanillin | Sodium Acetate | Acetic Anhydride | 100 | 1 | 80.58 | [2] |
| Benzaldehyde | Sodium Acetate | Acetic Anhydride | 100 | 1 | 75.75 | [2] |
| 4-Methoxybenzaldehyde | Sodium Acetate | Acetic Anhydride | 100 | 1 | 77.22 | [2] |
Visualizations
Experimental Workflow
References
Application Note: Microwave-Assisted Synthesis of 2-Methyl-5(4H)-oxazolone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a rapid and efficient microwave-assisted protocol for the synthesis of 2-Methyl-5(4H)-oxazolone, a valuable building block in organic and medicinal chemistry. Microwave irradiation offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and alignment with the principles of green chemistry. This document provides a comprehensive experimental protocol and summarizes reaction conditions for related oxazolone derivatives, offering a clear and reproducible guide for laboratory synthesis.
Introduction
Oxazolones, also known as azlactones, are five-membered heterocyclic compounds that serve as crucial intermediates in the synthesis of a wide range of biologically active molecules, including amino acids, peptides, and various therapeutic agents.[1][2] The this compound scaffold is of particular interest due to its potential for further functionalization. Traditional methods for oxazolone synthesis often require prolonged reaction times and harsh conditions.[3] Microwave-assisted organic synthesis has emerged as a powerful technique to overcome these limitations, offering rapid and efficient heating that leads to accelerated reaction rates and often cleaner product formation.[4][5] This protocol focuses on the Erlenmeyer synthesis of this compound from N-acetylglycine and a suitable carbonyl compound, adapted for microwave conditions.
Quantitative Data Summary
The following table summarizes various conditions reported for the microwave-assisted synthesis of related oxazolone derivatives, providing a comparative overview of reaction parameters and yields.
| Reactants | Catalyst/Reagent | Solvent | Microwave Power (W) | Time (min) | Yield (%) | Reference |
| Hippuric acid, Aryl aldehyde | Acetic anhydride | None | 2450 MHz (unspecified power) | 4-5 | 70-75 | [1] |
| Hippuric acid, Aldehyde/Ketone | Palladium(II) acetate | None | Heat (unspecified) | - | - | [1] |
| Hippuric acid, Aldehyde/Ketone | Dodecatungstophosphoric acid, Samarium, or Ru(III)Cl3 | Acetic anhydride | - | - | Good | [6] |
| Isoniazid, Aromatic aldehyde | DMF (5 drops) | None | 300 | 3 | - | [7] |
| 2-bromoacetophenone, urea | DMF | - | - | - | - | [8] |
| N-acetylglycine, Aromatic aldehyde (inferred) | Acetic anhydride, Sodium acetate | None | 300-450 | 2-5 | High | Generalization |
Experimental Protocol: Microwave-Assisted Synthesis of this compound
This protocol describes the synthesis of 4-substituted-2-methyl-5(4H)-oxazolones via the condensation of N-acetylglycine with an aldehyde or ketone under microwave irradiation.
Materials:
-
N-acetylglycine
-
An appropriate aldehyde or ketone (e.g., benzaldehyde for 4-benzylidene-2-methyl-5(4H)-oxazolone)
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Ethanol
-
Microwave reactor vials (10 mL)
-
Stir bar
-
Microwave synthesizer
Procedure:
-
Reactant Preparation: In a 10 mL microwave reactor vial, combine N-acetylglycine (1.0 mmol), the selected aldehyde or ketone (1.0 mmol), and anhydrous sodium acetate (1.2 mmol).
-
Reagent Addition: Add acetic anhydride (3.0 mmol) to the mixture.
-
Microwave Irradiation: Place a stir bar in the vial and securely cap it. Place the vial in the cavity of the microwave synthesizer. Irradiate the reaction mixture at a power of 300-450 W for 2-5 minutes. The internal temperature should be monitored and maintained around 100-120 °C.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: After completion of the reaction, allow the vial to cool to room temperature. Carefully uncap the vial in a fume hood.
-
Product Isolation: Pour the reaction mixture into ice-cold water with stirring. The solid product will precipitate.
-
Purification: Collect the crude product by vacuum filtration and wash it thoroughly with cold water. The product can be further purified by recrystallization from ethanol to afford the desired this compound derivative.
-
Characterization: Characterize the final product using appropriate analytical techniques such as melting point, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.
Experimental Workflow Diagram
Caption: Workflow for the microwave-assisted synthesis of this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Acetic anhydride is corrosive and a lachrymator; handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Microwave reactions can generate high pressure. Use appropriate microwave vials and operate the synthesizer according to the manufacturer's instructions.
-
Allow the reaction vessel to cool completely before opening.
Conclusion
The microwave-assisted synthesis of this compound provides a rapid, efficient, and environmentally friendly alternative to conventional synthetic methods. The protocol described herein is straightforward and can be readily adapted for the synthesis of a variety of oxazolone derivatives, making it a valuable tool for researchers in organic synthesis and drug discovery.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. rfppl.co.in [rfppl.co.in]
- 3. researchgate.net [researchgate.net]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsonline.com [ijpsonline.com]
Application Notes and Protocols for α-Amino Acid Synthesis Using 2-Methyl-5(4H)-oxazolone
Introduction
2-Methyl-5(4H)-oxazolone, an azlactone, is a highly versatile and valuable intermediate in synthetic organic chemistry, particularly for the synthesis of α-amino acids.[1] Its utility stems from the reactivity of the C-4 position, which contains acidic protons, allowing for condensation reactions with various carbonyl compounds.[2] The subsequent manipulation of the resulting unsaturated oxazolone provides a direct route to a wide array of both natural and unnatural α-amino acids. The primary method for this synthesis is the Erlenmeyer-Plöchl reaction, which involves the condensation of an N-acylglycine with an aldehyde or ketone.[3][4] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of this compound for the synthesis of α-amino acids, including methods for asymmetric synthesis.
Core Principle: The Erlenmeyer-Plöchl Reaction
The Erlenmeyer-Plöchl reaction is a cornerstone for synthesizing α-amino acids from N-acylglycines. The process can be conceptually divided into three main stages:
-
Oxazolone Formation: N-acetylglycine is cyclized in the presence of a dehydrating agent, typically acetic anhydride, to form this compound.[1]
-
Condensation: The oxazolone intermediate, which possesses acidic protons at the C-4 position, undergoes a condensation reaction with an aldehyde or ketone.[2][4] This reaction is typically catalyzed by a weak base such as sodium acetate and results in the formation of a 4-alkylidene or 4-arylidene-2-methyl-5(4H)-oxazolone.[4]
-
Conversion to Amino Acid: The resulting unsaturated azlactone is then converted to the target α-amino acid through a two-step process: reduction of the exocyclic double bond and subsequent hydrolysis of the amide and lactone functionalities.[3][4]
Figure 1: General pathway of the Erlenmeyer-Plöchl reaction for α-amino acid synthesis.
Application Note 1: Synthesis of α,β-Unsaturated Azlactones
The condensation of this compound with aromatic aldehydes provides a straightforward route to various 4-arylidene-2-methyl-5(4H)-oxazolones. These compounds are not only precursors to saturated amino acids but are also valuable as α,β-unsaturated amino acid analogues and intermediates for other heterocyclic compounds.[5] The reaction is robust and can be performed under solvent-free conditions or with various catalysts to improve yields and reaction times.[6]
Quantitative Data Summary
The following table summarizes the yields of various 4-substituted-benzylidene-2-phenyl-5(4H)-oxazolones synthesized via the Erlenmeyer-Plöchl reaction, demonstrating the versatility of the method with different aromatic aldehydes. While these examples use hippuric acid (leading to a 2-phenyl substituent), similar yields are expected when starting with N-acetylglycine for the 2-methyl analogue.
| Entry | Aldehyde Substituent (R) | Catalyst/Conditions | Yield (%) | Reference |
| 1 | H | [bmIm]OH, RT, 90 min | 71 | |
| 2 | 4-CH₃ | [bmIm]OH, RT, 120 min | 65 | |
| 3 | 4-Cl | [bmIm]OH, RT, 60 min | 85 | |
| 4 | 4-NO₂ | [bmIm]OH, RT, 30 min | 92 | |
| 5 | 2-NO₂ | [bmIm]OH, RT, 45 min | 89 | |
| 6 | 4-OH | [bmIm]OH, RT, 120 min | 61 | |
| 7 | 4-NO₂ | NaOAc, Ac₂O, 100°C, 15 min | up to 97 | [6] |
Experimental Workflow
The general workflow for the synthesis involves the mixing of reagents followed by a heating period, cooling, and product isolation through filtration and recrystallization.
Figure 2: Standard experimental workflow for azlactone synthesis via Erlenmeyer-Plöchl reaction.
Application Note 2: Asymmetric Synthesis via Dynamic Kinetic Resolution
For applications in drug development, obtaining enantiomerically pure α-amino acids is critical. Racemic 5(4H)-oxazolones can be converted into enantiomerically enriched α-amino acid derivatives through a process called Dynamic Kinetic Resolution (DKR).[7][8] This method takes advantage of the fact that the α-proton of the oxazolone is acidic (pKa ≈ 9), allowing for facile racemization of the stereocenter under basic or nucleophilic conditions.[7][8] A chiral catalyst can then preferentially react with one enantiomer of the rapidly equilibrating racemic mixture, leading to a high yield of a single enantiomer of the product.[7]
Peptide-based catalysts have been shown to be effective in the DKR of oxazolones via alcoholysis, yielding enantiomerically enriched α-amino acid esters.[7][9]
Quantitative Data Summary for Peptide-Catalyzed DKR
The following table summarizes results from a peptide-catalyzed methanolytic DKR of various oxazolone substrates. This demonstrates the high levels of enantioselectivity achievable with this method.
| Entry | Oxazolone R-group | Solvent | Conversion (%) | Enantiomeric Ratio (er) | Reference |
| 1 | Benzyl | THF | 95 | 94:6 | [7] |
| 2 | 4-Methoxybenzyl | THF | 98 | 93:7 | [7] |
| 3 | 2-Naphthylmethyl | THF | 98 | 95:5 | [7] |
| 4 | 2-Thienylmethyl | THF | 98 | 94:6 | [7] |
| 5 | Isobutyl | CCl₄ | 98 | 90:10 | [7] |
| 6 | Isopropyl | CCl₄ | 61 | 88:12 | [7] |
Conceptual Diagram of Dynamic Kinetic Resolution
Figure 3: Principle of Dynamic Kinetic Resolution (DKR) for asymmetric amino acid synthesis.
Experimental Protocols
Protocol 1: Synthesis of (Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one
This protocol is adapted from a high-yield synthesis and demonstrates the general procedure for the Erlenmeyer-Plöchl condensation.[6] While this example uses hippuric acid, N-acetylglycine can be substituted to produce the corresponding 2-methyl-oxazolone.
Materials:
-
p-Nitrobenzaldehyde (2.8 mmol, 423 mg)
-
Hippuric acid (2.8 mmol, 502 mg)
-
Anhydrous sodium acetate (2.8 mmol, 230 mg)
-
Acetic anhydride (10.6 mmol, 1.0 mL)
-
50 mL round-bottom flask
-
Boiling water bath, ice bath
-
Filtration apparatus
-
Ethanol (for recrystallization)
Procedure:
-
Combine p-nitrobenzaldehyde, hippuric acid, and anhydrous sodium acetate in a 50 mL round-bottom flask.
-
Add acetic anhydride to the flask.
-
Carefully swirl the flask to ensure the reagents are well-mixed and spread as a thin layer on the walls.
-
Heat the flask in a boiling water bath (100 °C) for 15 minutes. The mixture will melt and turn a deep orange/red color.
-
Remove the flask from the water bath and allow it to cool to room temperature.
-
Add 10 mL of cold ethanol and scrape the sides of the flask to dislodge the solid product.
-
Cool the mixture in an ice bath for 10 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold water, followed by cold ethanol.
-
The crude product can be recrystallized from ethanol or ethyl acetate to afford the pure (Z)-4-(4-nitrobenzylidene)-2-phenyloxazol-5(4H)-one as a yellow solid.[6]
Protocol 2: General Conversion of Azlactone to a DL-α-Amino Acid
This protocol outlines the reduction and hydrolysis of the azlactone intermediate to the final amino acid, using the synthesis of DL-Phenylalanine as an example.[3][4]
Materials:
-
(Z)-4-Benzylidene-2-methyl-5(4H)-oxazolone
-
Red phosphorus
-
Hydroiodic acid (57%) or Acetic Acid/Sodium Amalgam
-
Sodium hydroxide solution (for hydrolysis)
-
Hydrochloric acid (for neutralization)
Procedure (Two-Step):
Part A: Reduction
-
The unsaturated azlactone is reduced to the saturated azlactone. A common method involves catalytic hydrogenation (e.g., H₂/Pd-C). Alternatively, older methods use red phosphorus and hydroiodic acid.[4]
-
For example, reflux the unsaturated azlactone with red phosphorus and hydroiodic acid.
-
After the reaction is complete, filter off the excess phosphorus and concentrate the solution.
Part B: Hydrolysis
-
The saturated azlactone is hydrolyzed to the amino acid. This can be achieved under acidic or basic conditions.
-
Treat the saturated azlactone with a 1 M sodium hydroxide solution and heat to reflux until the ring is opened.
-
Cool the solution and acidify with hydrochloric acid to precipitate the N-acetyl-amino acid.
-
The N-acetyl group can be removed by further hydrolysis with aqueous acid (e.g., refluxing with 3M HCl) to yield the final free amino acid.
-
Neutralize the solution to the isoelectric point of the amino acid to precipitate the pure product.
Protocol 3: Peptide-Catalyzed Dynamic Kinetic Resolution of an Oxazolone
This protocol is a general method adapted from the literature for the asymmetric synthesis of an α-amino acid methyl ester.[7][8]
Materials:
-
Racemic 4-benzyl-2-methyloxazol-5(4H)-one (0.05 mmol, 1 equiv)
-
Peptide catalyst (e.g., as described in J. Org. Chem. 2014, 79, 4, 1542–1554) (0.01 mmol, 20 mol %)[7]
-
Anhydrous methanol (0.25 mmol, 5 equiv)
-
Anhydrous solvent (e.g., THF or CCl₄, to make a 0.10 M solution)
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vessel (e.g., a vial with a septum)
Procedure:
-
To a dry reaction vial under an inert atmosphere, add the peptide catalyst and the racemic oxazolone.
-
Add the anhydrous solvent (e.g., 0.50 mL of THF for a 0.1 M solution).
-
Cool the mixture to the desired temperature (e.g., 4 °C).
-
Add the anhydrous methanol via syringe.
-
Stir the reaction mixture at 4 °C for 24 hours.
-
Monitor the reaction progress and conversion by taking aliquots and analyzing via ¹H NMR.
-
Upon completion, the solvent can be removed under reduced pressure.
-
The product, an enantiomerically enriched N-acetyl-amino acid methyl ester, can be purified by column chromatography. The enantiomeric ratio (er) is determined by chiral HPLC analysis.[7]
References
- 1. rfppl.co.in [rfppl.co.in]
- 2. iosrjournals.org [iosrjournals.org]
- 3. Erlenmeyer-Plöchl_azlactone_and_amino_acid_synthesis [chemeurope.com]
- 4. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]
- 5. 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Peptide-catalyzed conversion of racemic oxazol-5(4H)-ones into enantiomerically enriched α-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Methyl-5(4H)-oxazolone as a Precursor for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-5(4H)-oxazolone, an activated form of an N-acetylated amino acid, serves as a valuable precursor in peptide synthesis. This reactive intermediate facilitates the formation of peptide bonds under specific conditions. Its application is particularly relevant in scenarios where stepwise peptide elongation is desired. The oxazolone methodology can be an alternative to standard carbodiimide-based coupling strategies, although careful control of reaction conditions is crucial to minimize side reactions, such as racemization.[1][2] This document provides detailed application notes and protocols for the use of this compound in peptide synthesis.
Principle
The core principle involves the activation of an N-acetylated amino acid to form the corresponding this compound. This oxazolone is a reactive acylating agent that can then be coupled with the free amino group of an amino acid ester or a growing peptide chain to form a new peptide bond. The reaction is typically carried out in an anhydrous organic solvent.
Applications
-
Dipeptide and Short Peptide Synthesis: The use of this compound is well-suited for the solution-phase synthesis of dipeptides and shorter peptide fragments.
-
Fragment Condensation: Pre-formed peptide fragments can potentially be activated to their corresponding oxazolones for subsequent fragment condensation, although this approach requires careful optimization to avoid epimerization.[2]
-
Introduction of N-Acetylated Residues: This method is inherently designed for the incorporation of N-acetylated amino acid residues at the N-terminus of a peptide.
Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-4-substituted-5(4H)-oxazolone
This protocol describes the synthesis of the oxazolone precursor from an N-acetylated amino acid.
Materials:
-
N-acetylamino acid (e.g., N-acetyl-L-alanine)
-
Acetic anhydride
-
Anhydrous sodium acetate (optional, as catalyst)
-
Anhydrous diethyl ether or petroleum ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, combine the N-acetylamino acid (1 equivalent) and acetic anhydride (2-3 equivalents).
-
Optionally, a catalytic amount of anhydrous sodium acetate can be added.
-
Heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess acetic anhydride under reduced pressure.
-
The crude product can be purified by crystallization from a suitable solvent system, such as anhydrous diethyl ether or petroleum ether, to yield the 2-methyl-4-substituted-5(4H)-oxazolone.
Protocol 2: Dipeptide Synthesis using 2-Methyl-4-substituted-5(4H)-oxazolone
This protocol outlines the coupling of the synthesized oxazolone with an amino acid ester.
Materials:
-
2-Methyl-4-substituted-5(4H)-oxazolone (1 equivalent)
-
Amino acid methyl ester hydrochloride (e.g., Gly-OMe·HCl) (1 equivalent)
-
Tertiary base (e.g., triethylamine or N-methylmorpholine) (1 equivalent)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the amino acid methyl ester hydrochloride in anhydrous DCM.
-
Add the tertiary base to the solution at 0 °C to neutralize the hydrochloride and stir for 15-30 minutes.
-
To this solution, add a solution of the 2-methyl-4-substituted-5(4H)-oxazolone in anhydrous DCM dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane).
Quantitative Data Summary
The following tables provide a summary of representative yields for the synthesis of oxazolones and their subsequent coupling to form peptides. Note that yields can vary significantly based on the specific amino acid residues and reaction conditions.
Table 1: Synthesis of 2-Alkoxy-5(4H)-oxazolones from N-Alkoxycarbonylamino Acids
| N-alkoxycarbonylamino acid | Coupling Agent | Oxazolone Yield (%) | Reference |
| Boc-Valine | EDC | 50 | [1] |
| Z-Valine | EDC | Not specified | [1] |
| Boc-Alanine | EDC | 15 | [1] |
| Boc-Leucine | EDC | 5 | [1] |
| Boc-Isoleucine | EDC | 45 | [1] |
| Boc-Phenylalanine | EDC | 15 | [1] |
Data is for the analogous 2-alkoxy derivatives, as specific data for 2-methyl derivatives in peptide synthesis is less commonly reported in this format.
Table 2: Peptide Coupling with 2-Alkoxy-5(4H)-oxazolones
| Oxazolone Precursor | Amino Acid Ester | Product | Optical Purity | Reference |
| 2-tert-butoxy-4-isopropyl-5(4H)-oxazolone | L-Lys(Z)-OBzl | Boc-Val-Lys(Z)-OBzl | Optically pure | [1] |
| 2-benzyloxy-4-isopropyl-5(4H)-oxazolone | L-Lys(Z)-OBzl | Z-Val-Lys(Z)-OBzl | Optically pure | [1] |
Note: The presence of a tertiary amine base during coupling can lead to partial racemization.[1]
Visualizations
Logical Workflow for Peptide Synthesis via this compound
Caption: Workflow for dipeptide synthesis using this compound.
Signaling Pathway of Peptide Bond Formation
Caption: Mechanism of peptide bond formation via oxazolone intermediate.
References
Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing 2-Methyl-5(4H)-oxazolone Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the efficient construction of complex polypeptide chains. The formation of 5(4H)-oxazolone (azlactone) intermediates is a well-documented phenomenon in peptide synthesis, often considered an undesirable side reaction as it can lead to epimerization of the activated amino acid residue.[1][2] This loss of chiral integrity can significantly impact the biological activity of the final peptide.[1]
However, understanding and controlling the formation of these intermediates can be leveraged in specific synthetic strategies. This document provides detailed protocols and data for the application of 2-methyl-5(4H)-oxazolone intermediates in SPPS. These methods are particularly relevant for research focused on peptide catalysis, the synthesis of peptide libraries where stereochemical diversity at a specific position is desired, or for the synthesis of non-proteinogenic amino acid derivatives.[3][4][5] It is critical to note that the protocols described herein are prone to racemization and should be applied with careful consideration of the desired stereochemical outcome.
Principle and Mechanism
The formation of a this compound intermediate occurs during the activation of an N-terminally protected amino acid, typically with a carbodiimide-based coupling reagent. The Nα-acyl group of the protected amino acid attacks the activated carboxyl group, leading to cyclization and the formation of the oxazolone ring. This intermediate is susceptible to racemization at the α-carbon due to the tautomerization to its aromatic oxazole enol form.[3][4] The oxazolone then reacts with the free amine of the resin-bound peptide to form the desired peptide bond.
Signaling Pathway Diagram
Caption: Reaction pathway of oxazolone-mediated peptide synthesis.
Experimental Workflow
Caption: General workflow for SPPS via an oxazolone intermediate.
Quantitative Data Summary
The following tables summarize typical reaction conditions and outcomes for SPPS involving oxazolone intermediates. Note that yields and purity are highly sequence-dependent.
Table 1: Comparison of Coupling Reagents for Oxazolone Formation
| Coupling Reagent | Solvent | Reaction Time (min) | Typical Crude Purity (%) | Racemization Potential |
| DCC | DCM | 60-120 | 70-85 | High |
| EDC/HOBt | DMF | 30-60 | 80-95 | Moderate |
| HBTU/DIEA | DMF | 15-30 | >90 | Low |
| Acetic Anhydride | Dioxane | 120-240 | 60-75 | Very High |
Table 2: Influence of Solvent on Racemization
| Solvent | Dielectric Constant | Racemization Level | Reference |
| Dichloromethane (DCM) | 8.93 | High | [1] |
| Dimethylformamide (DMF) | 36.7 | Moderate | [6] |
| N-Methylpyrrolidone (NMP) | 32.2 | Moderate | [6] |
| 2-Methyltetrahydrofuran (2-MeTHF) | 6.97 | Low to Moderate | [6] |
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis via a this compound Intermediate
This protocol is based on standard Fmoc/tBu chemistry and adapted to promote the formation of the oxazolone intermediate.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide MBHA resin (or other suitable solid support)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Diethyl ether, cold
Equipment:
-
Peptide synthesis vessel
-
Shaker or automated peptide synthesizer
-
HPLC system for purification and analysis
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes, followed by a wash with DCM.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin alternately with DMF (3x) and DCM (3x).
-
Amino Acid Activation and Oxazolone Formation:
-
In a separate vessel, dissolve the Fmoc-amino acid (3 eq.) in DCM.
-
Add DCC (1.5 eq.) to the amino acid solution.
-
Stir at room temperature for 30-60 minutes to allow for activation and cyclization to the oxazolone.
-
-
Coupling:
-
Filter the solution from step 4 to remove the dicyclohexylurea (DCU) byproduct.
-
Add the filtered solution containing the oxazolone intermediate to the resin.
-
Shake for 2-4 hours at room temperature.
-
-
Washing: Wash the resin as in step 3.
-
Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid in the sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation: Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Purification: Dry the crude peptide and purify by reverse-phase HPLC.
Protocol 2: Monitoring Epimerization
To quantify the level of epimerization, a model dipeptide can be synthesized and analyzed.
-
Synthesize a dipeptide such as Fmoc-L-Phe-L-Ala-Resin using the protocol above.
-
Cleave the dipeptide from the resin.
-
Analyze the crude product by chiral HPLC or by HPLC after derivatization with a chiral reagent (e.g., Marfey's reagent).
-
The presence of the D-L diastereomer will indicate the extent of epimerization.
Applications and Considerations
-
Racemization: The primary consideration when using this method is the high potential for racemization.[1] This can be mitigated to some extent by using less polar solvents and lower temperatures, but it is often unavoidable.
-
Steric Hindrance: Oxazolone intermediates can be sterically bulky, which may lead to incomplete coupling reactions with sterically hindered amino acids.
-
Niche Applications: This methodology is best suited for applications where racemization is either desired or can be tolerated, such as in the generation of peptide libraries for screening purposes or in the synthesis of specific D-amino acid-containing peptides. It is also a valuable tool for studying the mechanisms of peptide bond formation and racemization.[3][5]
Conclusion
The use of this compound intermediates in SPPS represents a specialized approach that deviates from standard protocols designed to minimize racemization. While not suitable for the routine synthesis of chirally pure peptides, a thorough understanding of the underlying chemistry provides researchers with a tool to explore peptide diversity and investigate fundamental reaction mechanisms. Careful control of reaction conditions and rigorous analytical characterization are paramount for the successful application of this methodology.
References
Application of 2-Methyl-5(4H)-oxazolone in Cycloaddition Reactions: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-methyl-5(4H)-oxazolone and its derivatives in various cycloaddition reactions. These reactions are powerful tools for the synthesis of complex molecular architectures, including novel amino acids, spirocyclic compounds, and other heterocyclic systems of interest in medicinal chemistry and materials science.
Introduction
This compound, a member of the azlactone family, is a versatile building block in organic synthesis. The exocyclic double bond present in its 4-alkylidene derivatives serves as a reactive dienophile and dipolarophile, enabling participation in a range of cycloaddition reactions. This reactivity allows for the stereocontrolled construction of diverse carbocyclic and heterocyclic scaffolds. This document outlines the application of these substrates in [4+2], [3+2], and [2+2] cycloaddition reactions, providing detailed protocols and comparative data from closely related systems.
General Experimental Workflow
The successful execution of cycloaddition reactions with this compound derivatives typically follows a general workflow, from substrate synthesis to product analysis.
Caption: General workflow for cycloaddition reactions.
[4+2] Cycloaddition (Diels-Alder Reaction)
Unsaturated 4-alkylidene-2-methyl-5(4H)-oxazolones are effective dienophiles in Diels-Alder reactions, yielding complex cyclic amino acid precursors. The reaction with cyclopentadiene is particularly noteworthy. Unlike its 2-phenyl counterpart, which can undergo both [4+2] and [4+3] cycloadditions depending on the Lewis acid catalyst, (Z)-2-methyl-4-benzylidene-5(4H)-oxazolone exclusively yields the [4+2] cycloadduct under all tested conditions[1]. This highlights a key structural influence on the reaction pathway.
The reaction is typically promoted by a Lewis acid to activate the dienophile. The endo-adduct is often the major diastereomer formed, consistent with the principles of secondary orbital interactions in the Diels-Alder transition state.
Caption: Diels-Alder reaction pathway.
Quantitative Data for Analogous [4+2] Cycloadditions
| Entry | Lewis Acid (Equiv.) | Solvent | Time (h) | Yield (%) | Endo/Exo Ratio |
| 1 | AlCl3 (1.0) | CH2Cl2 | 3 | 95 | 95:5 |
| 2 | EtAlCl2 (1.0) | CH2Cl2 | 3 | 85 | 95:5 |
| 3 | Et2AlCl (1.0) | CH2Cl2 | 21 | 80 | 90:10 |
| 4 | SnCl4 (1.0) | CH2Cl2 | 24 | 70 | 85:15 |
| 5 | TiCl4 (1.0) | CH2Cl2 | 24 | 65 | 80:20 |
Data adapted from the reaction of (Z)-2-phenyl-4-benzylidene-5(4H)-oxazolone with cyclopentadiene.[1]
Experimental Protocol: Lewis Acid-Catalyzed [4+2] Cycloaddition
This protocol is adapted from the procedure for 2-phenyl-4-benzylidene-5(4H)-oxazolone and is expected to be effective for the 2-methyl analog[1].
-
Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an argon atmosphere, dissolve (Z)-2-methyl-4-benzylidene-5(4H)-oxazolone (1.0 mmol) in anhydrous dichloromethane (10 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Add a solution of aluminum chloride (AlCl3) (1.0 mmol) in anhydrous dichloromethane (5 mL) dropwise over 10 minutes. Stir the resulting mixture at -78 °C for an additional 15 minutes.
-
Diene Addition: Add freshly cracked cyclopentadiene (3.0 mmol) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at -78 °C and monitor its progress by thin-layer chromatography (TLC). Typically, the reaction is complete within 3-5 hours.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (15 mL).
-
Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na2SO4), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the endo and exo cycloadducts.
-
Analysis: Characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and determine the endo/exo ratio.
[3+2] Cycloaddition Reactions
4-Alkylidene-2-methyl-5(4H)-oxazolones are excellent dipolarophiles for 1,3-dipolar cycloaddition reactions, providing access to a variety of spiro-heterocyclic systems. Common 1,3-dipoles include nitrile oxides (generated in situ from hydroximoyl chlorides) and azomethine ylides. These reactions often proceed with high regioselectivity to yield spiro-oxazolones.
Caption: [3+2] Cycloaddition with in situ dipole generation.
Quantitative Data for Analogous [3+2] Cycloadditions
The following table presents data for the [3+2] cycloaddition of nitrile imines with 4-benzylidene-3-methylisoxazol-5(4H)-ones, which are structurally related to the target oxazolones and indicate the expected reactivity and yields.
| Entry | Ar¹ in Nitrile Imine | Ar² in Isoxazolone | Yield (%) | dr (syn:anti) |
| 1 | Phenyl | Phenyl | 85 | 1.7:1 |
| 2 | Phenyl | 4-Methylphenyl | 88 | 1.8:1 |
| 3 | Phenyl | 4-Methoxyphenyl | 78 | 1.9:1 |
| 4 | 4-Chlorophenyl | Phenyl | 93 | 1.6:1 |
| 5 | 4-Nitrophenyl | Phenyl | 91 | 1.5:1 |
Data adapted from the reaction of trifluoroacetyl hydrazonoyl bromides and 4-benzylidene-3-methylisoxazol-5(4H)-ones.[2]
Experimental Protocol: [3+2] Cycloaddition with Nitrile Oxides
This general protocol is based on established procedures for the in situ generation of nitrile oxides and their reaction with dipolarophiles.
-
Preparation: To a solution of 4-alkylidene-2-methyl-5(4H)-oxazolone (1.0 mmol) and the corresponding hydroximoyl chloride (1.1 mmol) in anhydrous toluene (15 mL) in a round-bottom flask, add a magnetic stirrer.
-
Base Addition: Add triethylamine (1.2 mmol) dropwise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to 50-60 °C if necessary. Monitor the reaction by TLC until the starting oxazolone is consumed (typically 12-24 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the triethylammonium chloride precipitate and wash the solid with a small amount of toluene.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the spiro-isoxazoline-oxazolone product.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and regiochemistry.
[2+2] Photocycloaddition Reactions
The exocyclic double bond of 4-alkylidene-5(4H)-oxazolones can undergo [2+2] photocycloaddition reactions to form cyclobutane derivatives. These reactions are typically carried out by irradiating a solution of the oxazolone with UV or visible light. The reaction can lead to the formation of several stereoisomers, and the selectivity can be influenced by the solvent and the substitution pattern of the oxazolone. While the photocycloaddition of the sulfur analogs, 4-aryliden-5(4H)-thiazolones, has been shown to be highly stereoselective, the corresponding reaction with oxazolones tends to be less so[3].
Quantitative Data for Analogous [2+2] Photocycloadditions
The following data for the [2+2] photocycloaddition of (Z)-4-arylidene-5(4H)-thiazolones provides a benchmark for the expected reactivity of the oxazolone analogs. The reactions were irradiated with blue light (465 nm).
| Entry | Aryl Substituent in Thiazolone | Solvent | Time (h) | Yield (%) of ε-isomer |
| 1 | Phenyl | CH2Cl2 | 72 | >95 |
| 2 | 4-Methoxyphenyl | CH2Cl2 | 72 | >95 |
| 3 | 4-Chlorophenyl | CH2Cl2 | 72 | >95 |
| 4 | 4-Nitrophenyl | CH2Cl2 | 72 | >95 |
| 5 | 2-Thienyl | CH2Cl2 | 72 | >95 |
Data adapted from the photocycloaddition of (Z)-4-arylidene-5(4H)-thiazolones.[3]
Experimental Protocol: [2+2] Photocycloaddition
This protocol is adapted from the procedure used for the analogous thiazolones and can be applied to 4-alkylidene-2-methyl-5(4H)-oxazolones[3].
-
Solution Preparation: Prepare a solution of the 4-alkylidene-2-methyl-5(4H)-oxazolone (0.1 mmol) in anhydrous dichloromethane (10 mL) in a quartz reaction vessel.
-
Degassing: Degas the solution by bubbling argon through it for 15 minutes to remove dissolved oxygen, which can quench the excited state.
-
Irradiation: While stirring, irradiate the solution with a suitable light source (e.g., a 456 nm Kessil lamp or a photoreactor equipped with blue LEDs). Maintain the reaction temperature at room temperature using a cooling fan.
-
Monitoring: Monitor the progress of the reaction by ¹H NMR or TLC. The reaction may require 24-72 hours for complete conversion.
-
Purification: Once the starting material is consumed, remove the solvent under reduced pressure. The resulting crude mixture of cyclobutane stereoisomers can be separated by careful column chromatography on silica gel or by preparative HPLC.
-
Analysis: Characterize the isolated isomers by NMR spectroscopy and mass spectrometry. The stereochemistry of the major products can be unequivocally determined by X-ray crystallography if suitable crystals can be obtained.
Conclusion
This compound derivatives are valuable and reactive substrates for a variety of cycloaddition reactions. The [4+2] Diels-Alder reaction provides a direct route to cyclic amino acids with high stereocontrol, showing distinct reactivity compared to 2-phenyl analogs. The [3+2] cycloaddition with 1,3-dipoles offers an efficient method for constructing complex spiro-heterocyclic systems. Furthermore, [2+2] photocycloadditions open a pathway to cyclobutane-containing structures, although with potentially lower stereoselectivity than their thiazolone counterparts. The protocols and data presented herein serve as a comprehensive guide for researchers to explore the rich chemistry of these building blocks in the development of novel molecules for pharmaceutical and material science applications.
References
Application Notes: Synthesis of Heterocyclic Compounds from 2-Methyl-5(4H)-oxazolone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-5(4H)-oxazolone, a member of the azlactone family, is a highly versatile and reactive scaffold in synthetic organic chemistry. Its utility stems from multiple reactive sites, which allow for a variety of chemical modifications and subsequent transformations into more complex molecular architectures.[1] Azlactones are crucial intermediates in the synthesis of amino acids, peptides, and a diverse array of heterocyclic compounds that form the core of many pharmacologically active agents.[1][2] Their derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3]
These application notes provide detailed protocols for the synthesis of key heterocyclic systems—specifically 1,2,4-triazin-6(5H)-ones and pyrazol-5-ones—using this compound derivatives as the starting material. The procedures outlined are designed to be reproducible and scalable for research and drug development applications.
General Experimental Workflow
The synthesis of heterocyclic compounds from this compound typically follows a two-stage process. First, the oxazolone is activated by introducing a substituent at the C-4 position. This activated intermediate is then reacted with a suitable binucleophile to induce ring-opening and subsequent recyclization into the desired heterocyclic system.
Application 1: Synthesis of 1,2,4-Triazin-6(5H)-ones
1,2,4-Triazine derivatives are an important class of nitrogen-containing heterocycles with a broad spectrum of biological activities. The reaction of 4-arylmethylene-2-methyl-5(4H)-oxazolones with phenylhydrazine provides a direct route to highly functionalized 1,2,4-triazin-6(5H)-ones.[4][5] The reaction proceeds via nucleophilic attack of the hydrazine on the oxazolone ring, followed by cyclization.
Reaction Pathway
References
- 1. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
Application Notes and Protocols: Synthesis of α-Keto Acids via 2-Methyl-5(4H)-oxazolone Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Keto acids are pivotal intermediates in a multitude of biochemical pathways and serve as versatile building blocks in organic synthesis, particularly in the pharmaceutical industry for the development of novel therapeutics. One efficient and widely utilized method for the synthesis of α-keto acids involves the use of 2-methyl-5(4H)-oxazolone and its derivatives. This pathway, an extension of the Erlenmeyer-Plöchl reaction, offers a robust route to a diverse range of α-keto acids starting from readily available N-acetylglycine and various aldehydes.
These application notes provide detailed protocols for the synthesis of α-keto acids via the formation and subsequent hydrolysis of 4-arylidene-2-methyl-5(4H)-oxazolone intermediates. The protocols are designed to be clear, concise, and reproducible for researchers in both academic and industrial settings.
Overall Synthesis Pathway
The synthesis of α-keto acids using this compound intermediates is a two-step process. The first step is the Erlenmeyer-Plöchl condensation of N-acetylglycine with an aldehyde in the presence of a dehydrating agent, typically acetic anhydride, and a base catalyst to form a 4-arylidene-2-methyl-5(4H)-oxazolone. The second step involves the hydrolysis of this intermediate under acidic or basic conditions to yield the desired α-keto acid.
Application Notes and Protocols: 4-Arylidene-2-methyl-5(4H)-oxazolone Derivatives as Fluorescent Probes for Protein Labeling
Introduction
While 2-methyl-5(4H)-oxazolone serves as a foundational chemical scaffold, it is its 4-arylidene derivatives that exhibit noteworthy fluorescent properties, making them valuable tools in biological research. These derivatives, characterized by an extended π-conjugated system, often display environment-sensitive fluorescence, which can be harnessed for probing biological microenvironments. The fluorescence of these compounds is typically governed by intramolecular charge transfer (ICT) from an electron-donating group on the arylidene moiety to the electron-accepting oxazolone core. This document provides detailed protocols for the synthesis of a representative fluorescent oxazolone probe, its application in protein labeling, and methods for characterization.
The proposed mechanism for protein labeling involves the nucleophilic attack by primary amine groups, predominantly the ε-amino group of lysine residues on the protein surface, on the carbonyl group of the oxazolone ring. This leads to ring-opening and the formation of a stable amide bond, covalently attaching the fluorescent probe to the protein.
Synthesis of a Fluorescent Oxazolone Probe
A common and effective method for synthesizing 4-arylidene-2-methyl-5(4H)-oxazolones is the Erlenmeyer-Plöchl reaction. This involves the condensation of an N-acylglycine (in this case, N-acetylglycine) with an aromatic aldehyde in the presence of a dehydrating agent like acetic anhydride and a base catalyst such as sodium acetate.
Protocol 1: Synthesis of 4-(4-(Dimethylamino)benzylidene)-2-methyl-5(4H)-oxazolone
This protocol describes the synthesis of a "push-pull" oxazolone derivative, which is expected to have strong fluorescent properties due to the electron-donating dimethylamino group.
Materials:
-
N-acetylglycine
-
4-(Dimethylamino)benzaldehyde
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, combine N-acetylglycine (1.17 g, 10 mmol), 4-(dimethylamino)benzaldehyde (1.49 g, 10 mmol), and anhydrous sodium acetate (0.82 g, 10 mmol).
-
Add acetic anhydride (3 mL, 31.8 mmol) to the flask.
-
Attach a reflux condenser and heat the mixture in a heating mantle at 100°C for 2 hours with constant stirring.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly add 20 mL of cold ethanol to the mixture. A crystalline product should precipitate.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the crystals with cold ethanol (2 x 10 mL) and then with cold water (2 x 10 mL) to remove any unreacted starting materials and byproducts.
-
Dry the product in a desiccator. The resulting product is 4-(4-(Dimethylamino)benzylidene)-2-methyl-5(4H)-oxazolone.
Protein Labeling with Fluorescent Oxazolone Probes
The following is a conceptual protocol for the covalent labeling of proteins using a 4-arylidene-2-methyl-5(4H)-oxazolone derivative. The principle is based on the reaction between the oxazolone and primary amines on the protein surface.
Proposed Mechanism of Labeling
The primary amine of a lysine residue acts as a nucleophile, attacking the C5 carbonyl carbon of the oxazolone ring. This leads to the opening of the ring and the formation of a stable amide bond, covalently linking the fluorophore to the protein.
Protocol 2: Protein Conjugation
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.4-8.5)
-
Fluorescent oxazolone probe (e.g., 4-(4-(Dimethylamino)benzylidene)-2-methyl-5(4H)-oxazolone)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Microcentrifuge tubes
Procedure:
-
Prepare Protein Solution: Dissolve the protein of interest in the reaction buffer to a final concentration of 2-10 mg/mL.
-
Prepare Probe Stock Solution: Dissolve the fluorescent oxazolone probe in anhydrous DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: a. While gently vortexing the protein solution, add a 10- to 20-fold molar excess of the dissolved probe. b. Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: a. Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with PBS buffer (pH 7.4). b. Apply the reaction mixture to the column. c. Elute the protein-probe conjugate with PBS buffer. The labeled protein will elute first, followed by the smaller, unreacted probe molecules. d. Collect the fractions containing the colored, labeled protein.
Characterization of Labeled Protein
Protocol 3: Determining the Degree of Labeling (DOL)
The DOL, or the average number of probe molecules per protein molecule, can be determined using UV-Vis spectrophotometry.
Procedure:
-
Measure the absorbance of the purified protein-probe conjugate at 280 nm (A280) and at the absorbance maximum of the fluorescent probe (Amax).
-
Calculate the concentration of the protein using the following formula:
Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein
Where:
-
CF is the correction factor (A280 of the free dye / Amax of the free dye).
-
εprotein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the concentration of the probe using the Beer-Lambert law:
Probe Concentration (M) = Amax / εprobe
Where:
-
εprobe is the molar extinction coefficient of the probe at its Amax.
-
-
Calculate the DOL:
DOL = Probe Concentration (M) / Protein Concentration (M)
Quantitative Data
The photophysical properties of 4-arylidene-2-methyl-5(4H)-oxazolone derivatives are highly dependent on the substituent on the arylidene ring and the polarity of the solvent. Below is a summary of representative data from the literature for similar oxazolone derivatives.[1][2][3][4][5][6][7][8]
| Derivative Substituent (at para-position of arylidene) | Solvent | Absorbance Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) |
| -H | Dichloromethane | ~360 | ~450 | < 0.01 |
| -OCH3 | Dichloromethane | ~380 | ~480 | ~0.10 |
| -N(CH3)2 | Dichloromethane | ~430 | ~520 | ~0.30 |
| -N(CH3)2 | Toluene | ~420 | ~490 | ~0.60 |
| -NO2 | Dichloromethane | ~370 | ~500 | < 0.01 |
Note: The above data are illustrative and compiled from various sources on similar 4-arylidene-oxazolones. Actual values for a specific probe should be determined experimentally. The solvatochromic effect is evident, with a noticeable shift in emission wavelength in different solvents.
Applications
Fluorescently labeled proteins using oxazolone-based probes can be employed in a variety of biological applications, including:
-
Fluorescence Microscopy: Visualizing the localization and trafficking of proteins within living or fixed cells.
-
Flow Cytometry: Quantifying protein expression levels on the cell surface.
-
Immunoassays: Developing sensitive detection methods such as fluorescence-linked immunosorbent assays (FLISAs).
-
Förster Resonance Energy Transfer (FRET): Studying protein-protein interactions and conformational changes when used as a FRET pair with another fluorophore.
The environment-sensitive nature of some oxazolone probes may also allow for the sensing of changes in the local environment of the labeled protein, such as binding to other molecules or changes in solvent polarity.
References
- 1. Fluorescent Orthopalladated Complexes of 4-Aryliden-5(4H)-oxazolones from the Kaede Protein: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, photophysical and biological properties of a new oxazolone fluorescent probe for bioimaging: an experimental and theoretical study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Fluorescent Orthopalladated Complexes of 4-Aryliden-5(4 H)-oxazolones from the Kaede Protein: Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Derivatization of 2-Methyl-5(4H)-oxazolone for Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-methyl-5(4H)-oxazolone scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a versatile starting point for the synthesis of a diverse array of biologically active compounds. Its inherent reactivity, particularly at the C4 position, allows for the introduction of various substituents, leading to derivatives with a wide spectrum of pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities. These notes provide detailed protocols for the derivatization of the this compound core and subsequent biological evaluation, along with quantitative data and mechanistic insights to guide drug discovery efforts.
I. Synthesis and Derivatization
The primary method for the synthesis of the core this compound structure and its C4-substituted derivatives is the Erlenmeyer-Plöchl reaction. This involves the condensation of N-acetylglycine with an aldehyde or ketone in the presence of a dehydrating agent, typically acetic anhydride, and a base catalyst such as sodium acetate.
Experimental Protocol: Synthesis of 4-Arylidene-2-methyl-5(4H)-oxazolones
This protocol describes the general procedure for the synthesis of 4-arylidene-2-methyl-5(4H)-oxazolone derivatives.
Materials:
-
N-acetylglycine
-
Substituted aromatic aldehyde (e.g., benzaldehyde, anisaldehyde)
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Magnetic stirrer with hot plate
Procedure:
-
In a round-bottom flask, combine N-acetylglycine (1 equivalent), the desired aromatic aldehyde (1 equivalent), and anhydrous sodium acetate (1.5 equivalents).
-
Add acetic anhydride (3 equivalents) to the mixture.
-
Heat the reaction mixture at 100°C with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water to precipitate the crude product.
-
Collect the solid product by filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol to obtain the purified 4-arylidene-2-methyl-5(4H)-oxazolone.[1]
II. Biological Assays and Protocols
The derivatized 2-methyl-5(4H)-oxazolones can be screened for a variety of biological activities. Below are detailed protocols for common in vitro assays.
A. Anticancer Activity: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[2]
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include untreated cells (vehicle control) and wells with medium only (background control).[3]
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.[3]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours. Viable cells will metabolize MTT into purple formazan crystals.[3]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
B. Enzyme Inhibition: Tyrosinase Inhibition Assay
This colorimetric assay determines the inhibitory effect of compounds on mushroom tyrosinase activity using L-DOPA as a substrate.
Materials:
-
Mushroom Tyrosinase
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
This compound derivatives
-
Kojic acid (positive control)
-
Sodium phosphate buffer (50 mM, pH 6.8)
-
DMSO
-
96-well microplate
-
Microplate reader
Protocol:
-
Reagent Preparation: Prepare stock solutions of tyrosinase, L-DOPA, test compounds, and kojic acid in the appropriate solvents (buffer or DMSO).[4]
-
Assay Setup (in a 96-well plate):
-
Test wells: 40 µL phosphate buffer, 20 µL test compound solution, 20 µL tyrosinase solution.
-
Positive control wells: 40 µL phosphate buffer, 20 µL kojic acid solution, 20 µL tyrosinase solution.
-
Negative control well: 60 µL phosphate buffer, 20 µL tyrosinase solution.[4]
-
-
Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 25°C) for 10 minutes.
-
Reaction Initiation: Add 20 µL of L-DOPA solution to all wells to start the reaction.
-
Absorbance Reading: Immediately measure the absorbance at 475 nm at regular intervals (e.g., every minute) for a defined period (e.g., 20 minutes) using a microplate reader. The formation of dopachrome results in an increase in absorbance.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each test compound concentration and calculate the IC₅₀ value.
III. Quantitative Data
The biological activity of this compound derivatives is highly dependent on the nature of the substituent at the C4 position. The following tables summarize representative quantitative data for this class of compounds.
| Compound ID | R Group (at C4) | Biological Activity | IC₅₀ (µM) | Cancer Cell Line | Reference |
| 1 | 4-Fluorobenzylidene | Anticancer | 8.9 ± 0.30 | HepG2 | [4] |
| 2 | 4-Chlorobenzylidene | Anticancer | 9.2 ± 0.63 | HCT-116 | [4] |
| Compound ID | R Group (at C4) | Biological Activity | IC₅₀ (µM) | Enzyme | Reference |
| 3 | (E)-3-phenyl-2-propenyliden | Tyrosinase Inhibition | 1.23 ± 0.37 | Mushroom Tyrosinase | [4] |
IV. Mechanistic Insights and Signaling Pathways
Oxazole derivatives, including the this compound series, have been shown to exert their biological effects through various mechanisms of action.
A. Anticancer Mechanisms
The anticancer activity of oxazole derivatives often involves the modulation of key signaling pathways that are dysregulated in cancer cells. Some of the identified targets include STAT3, microtubules, and DNA topoisomerases.[5]
Caption: Potential anticancer mechanisms of this compound derivatives.
B. Experimental Workflow for Synthesis and Screening
The overall process from synthesis to biological evaluation follows a logical workflow.
Caption: Workflow for the synthesis and biological screening of this compound derivatives.
V. Conclusion
The this compound core is a chemically tractable and biologically relevant scaffold for the development of novel therapeutic agents. The synthetic and biological protocols provided herein offer a framework for the systematic exploration of this compound class. Further derivatization and screening efforts are warranted to fully elucidate the therapeutic potential of these versatile molecules.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 2-Methyl-5(4H)-oxazolone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-5(4H)-oxazolone is a five-membered heterocyclic compound that serves as a key intermediate in the synthesis of various biologically active molecules, including amino acids and peptides. Accurate and precise quantification of this compound is crucial for reaction monitoring, purity assessment, and stability studies in drug discovery and development. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV/Diode Array Detection (HPLC-UV/DAD) and Gas Chromatography-Mass Spectrometry (GC-MS).
Physicochemical Properties
A summary of the computed physicochemical properties of this compound and a related structure, 2-methyl-4-(phenylmethylene)oxazol-5(4H)-one, are provided below. These properties are essential for developing appropriate analytical methodologies.
| Property | This compound | 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one | Reference |
| Molecular Formula | C4H5NO2 | C11H9NO2 | [1][2] |
| Molecular Weight | 99.09 g/mol | 187.19 g/mol | [1][2] |
| XLogP3 | -0.5 | 1.9 | [1][2] |
| Hydrogen Bond Donor Count | 1 | 0 | [1][2] |
| Hydrogen Bond Acceptor Count | 2 | 2 | [1][2] |
Analytical Techniques for Quantification
Two primary analytical techniques are proposed for the accurate quantification of this compound: HPLC-UV/DAD for routine analysis and GC-MS for enhanced specificity and sensitivity, particularly in complex matrices.
High-Performance Liquid Chromatography with UV/Diode Array Detection (HPLC-UV/DAD)
HPLC is a robust and widely used technique for the quantification of small organic molecules. A reversed-phase HPLC method with UV or Diode Array Detection is suitable for this compound, given its chromophoric properties arising from the C=N and C=O bonds.[3]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it an excellent confirmatory technique. The volatility of this compound allows for its analysis by GC, and the mass spectrometer provides definitive identification and quantification. The PubChem entry for a related compound, 2-methyl-4-(phenylmethylene)oxazol-5(4H)-one, indicates the feasibility of GC-MS analysis.[2]
Quantitative Data Summary
The following table summarizes the hypothetical but realistic quantitative performance parameters for the proposed analytical methods.
| Parameter | HPLC-UV/DAD Method | GC-MS Method |
| Linear Range | 0.5 - 100 µg/mL | 0.1 - 50 µg/mL |
| Limit of Detection (LOD) | 0.15 µg/mL | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL | 0.1 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.999 |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-UV/DAD
This protocol details a reversed-phase HPLC method for the quantification of this compound.
1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Methanol (HPLC grade)
-
Volumetric flasks, pipettes, and autosampler vials
2. Instrumentation
-
HPLC system with a pump, autosampler, column oven, and a UV/Diode Array Detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
3. Chromatographic Conditions
-
Mobile Phase: Acetonitrile:Water (30:70, v/v) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm (or λmax determined by DAD)
-
Injection Volume: 10 µL
-
Run Time: 10 minutes
4. Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
5. Sample Preparation
-
Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the linear range of the calibration curve.
-
Filter the sample through a 0.45 µm syringe filter before injection.
6. Analysis and Quantification
-
Inject the prepared standard and sample solutions into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Erlenmeyer-Plöchl Synthesis of 2-Methyl-5(4H)-oxazolone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the Erlenmeyer-Plöchl synthesis of 2-Methyl-5(4H)-oxazolone and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the Erlenmeyer-Plöchl reaction for synthesizing this compound?
The Erlenmeyer-Plöchl reaction is a method used to synthesize oxazolones (also known as azlactones).[1] For the specific synthesis of this compound, the reaction involves the cyclization of N-acetylglycine using a dehydrating agent, most commonly acetic anhydride.[2][3] This oxazolone is a key intermediate which can then be reacted with aldehydes or ketones in a Perkin-like condensation to form 4-substituted derivatives.[2][4]
Q2: What is the role of each key reagent in the reaction?
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N-acetylglycine: This is the starting material that provides the backbone for the oxazolone ring.
-
Acetic Anhydride: It serves two primary purposes: acting as a dehydrating agent to facilitate the ring-closing cyclization and serving as the reaction solvent.[1][5][6]
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Weak Base (e.g., Sodium Acetate): While more critical for the subsequent condensation with an aldehyde, a weak base helps in the enolization process during the initial oxazolone formation.[2][7] It acts as a catalyst for the reaction.[8]
Q3: What is the underlying mechanism for the formation of the oxazolone ring?
The reaction begins with the formation of a mixed anhydride from the carboxylic acid of N-acetylglycine and acetic anhydride. The enol form of this intermediate then attacks the acetyl carbonyl group, leading to cyclization. Subsequent elimination of an acetic acid molecule results in the formation of the this compound ring.
Q4: How can the progress of the reaction be monitored effectively?
Reaction progress can be monitored using Thin Layer Chromatography (TLC).[8] A suitable solvent system, such as ethyl acetate:hexane (e.g., 5:5 v/v), can be used to separate the product from the starting materials.[8] The spots can be visualized using an iodine chamber or UV light.[8]
Troubleshooting Guide
Problem 1: Low or No Yield of this compound
| Potential Cause | Suggested Solution |
| Impure Reagents | Ensure N-acetylglycine is dry and pure. Use freshly opened or distilled acetic anhydride, as it can hydrolyze to acetic acid over time. |
| Insufficient Dehydration | Ensure a sufficient molar excess of acetic anhydride is used to drive the cyclization to completion.[6] |
| Incorrect Reaction Temperature | Temperature control is critical. Overheating can lead to decomposition and side reactions, while a temperature that is too low will result in a slow or incomplete reaction. A temperature around 80°C is often optimal.[6][9] |
| Premature Hydrolysis | The oxazolone product is sensitive to moisture. Ensure all glassware is thoroughly dried and consider running the reaction under an inert atmosphere (e.g., nitrogen) to prevent hydrolysis.[6] |
Problem 2: Product Discoloration (Pink, Red, or Brown)
| Potential Cause | Suggested Solution |
| Oxidation/Air Exposure | Exposure of the reaction mixture or product to air, especially at elevated temperatures, can cause discoloration.[6] Performing the reaction and filtration steps under a nitrogen atmosphere can yield a lighter-colored product.[6] |
| High Reaction Temperature | Prolonged heating or excessively high temperatures can lead to the formation of colored impurities and degradation products.[6] Adhere strictly to the recommended reaction temperature and time. |
| Side Reactions | Impurities in the starting materials or aldehyde (if used for subsequent steps) can lead to colored side products. |
Problem 3: Difficulty in Product Isolation and Purification
| Potential Cause | Suggested Solution |
| Product is Oily/Fails to Crystallize | This is often due to residual acetic anhydride or acetic acid. Ensure the excess acetic anhydride and byproduct acetic acid are thoroughly removed, for example, by vacuum distillation.[6] |
| Co-precipitation of Impurities | If crystallization is induced too quickly from an impure solution, contaminants can be trapped. Attempt recrystallization from a suitable solvent system (e.g., t-butanol/hexane).[6] |
| Hydrolysis During Workup | Avoid using aqueous workups until the product is sufficiently stable or protected, as water can hydrolyze the oxazolone ring. |
Data Presentation: Reaction Parameter Optimization
Optimizing the Erlenmeyer-Plöchl reaction often involves screening different catalysts and conditions. The choice of base and energy source can significantly impact yield and reaction time.
Table 1: Influence of Various Catalysts/Bases on Erlenmeyer-Plöchl Reactions
| Catalyst/Base | Typical Conditions | Yield | Reference |
| Sodium Acetate (NaOAc) | Acetic Anhydride, 100°C | High (up to 97%) | [5] |
| Zinc Chloride (ZnCl₂) | Acetic Anhydride, Solvent-free | Good (62-76%) | [3] |
| Alumina (Al₂O₃) | Dichloromethane, Room Temp | Moderate to High | [4] |
| Potassium Carbonate (K₂CO₃) | Acetic Anhydride | Low (in some cases) | [2] |
| [bmIm]OH (Ionic Liquid) | Acetic Anhydride, Room Temp | Good (up to 71%) | [8] |
| Microwave Irradiation | Acetic Anhydride, No Catalyst | Good (70-75%) | [3] |
Experimental Protocols
Protocol: Synthesis of this compound
This protocol is adapted from established procedures for analogous oxazolones and is focused on the initial cyclization of N-acetylglycine.[6]
Materials:
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N-acetylglycine
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Acetic Anhydride
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t-Butanol (for crystallization)
-
Hexane or Skellysolve B (for washing)
Equipment:
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Three-necked round-bottomed flask
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Mechanical stirrer
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Reflux condenser with drying tube
-
Thermometer
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Nitrogen inlet
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Heating mantle or water bath
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Vacuum distillation setup
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Büchner funnel and filter flask
Procedure:
-
Setup: In a dry three-necked flask under a nitrogen atmosphere, combine N-acetylglycine and a molar excess (e.g., 5-6 equivalents) of acetic anhydride.[6]
-
Reaction: With stirring, heat the mixture to approximately 80°C using a water bath. Maintain this temperature until all the solid N-acetylglycine has dissolved, forming a clear, yellowish solution. Avoid prolonged heating.[6]
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Workup: Cool the reaction mixture to 5°C. Arrange the apparatus for vacuum distillation.
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Distillation: At low pressure (1-3 mm Hg), distill off the excess acetic anhydride and the acetic acid byproduct. Keep the flask temperature below 50°C during distillation to prevent product degradation.[6]
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Crystallization: Dissolve the distillation residue in a minimal amount of t-butanol. Induce crystallization by scratching the inside of the flask with a glass rod. Refrigerate the solution overnight to maximize crystal formation.[6]
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the filter cake with a small volume of cold t-butanol, followed by a wash with hexane to remove residual solvents.[6]
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Drying: Dry the product under vacuum at room temperature to a constant weight. The final product should be light-colored crystals.[6]
Troubleshooting Decision Tree
If you encounter issues during your experiment, use the following logical diagram to help diagnose the problem.
References
- 1. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]
- 2. modernscientificpress.com [modernscientificpress.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 5. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Erlenmeyer-Plöchl_azlactone_and_amino_acid_synthesis [chemeurope.com]
- 8. jocpr.com [jocpr.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 2-Methyl-5(4H)-oxazolone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Methyl-5(4H)-oxazolone and related derivatives.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during the synthesis of this compound, focusing on improving yield and purity.
Question: Why is the yield of my this compound synthesis consistently low?
Answer: Low yields in oxazolone synthesis can stem from several factors. The classical Erlenmeyer-Plochl reaction, a common method for this synthesis, involves the condensation of an N-acylglycine (like N-acetylglycine for this compound) with an aldehyde or ketone in the presence of acetic anhydride and a weak base.[1][2] Several factors can influence the efficiency of this reaction:
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Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of catalyst and solvent are critical. For instance, prolonged heating can sometimes lead to side reactions and reduced yields.[3] Microwave-assisted synthesis has been reported to significantly improve yields, with some protocols achieving 70-75% yield in a much shorter reaction time compared to conventional heating.[4][5]
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Side Reactions: The formation of byproducts is a common cause of low yields. One identified side product is the formation of an ester, which can be influenced by the choice of reagents.[6]
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Reagent Quality: The purity of starting materials, particularly the N-acetylglycine and acetic anhydride, is crucial for a successful reaction.
Question: I am observing significant side product formation. How can I minimize it?
Answer: Minimizing side product formation is key to improving the yield and simplifying the purification of this compound. Here are some strategies:
-
Catalyst Selection: The choice of catalyst can significantly impact the reaction pathway. While sodium acetate is traditionally used, other catalysts like zinc oxide (ZnO) have been shown to promote the reaction at room temperature, potentially reducing side reactions that occur at higher temperatures.[7]
-
Protecting Groups: In more complex syntheses involving sensitive functional groups, the use of appropriate protecting groups can prevent unwanted side reactions. For example, silyl-protecting groups have been used to improve the yield of desired 2-oxazolines.[6]
-
Control of Reaction Parameters: Carefully controlling the temperature and reaction time can help favor the desired reaction pathway. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time to maximize product formation and minimize byproduct accumulation.
Question: I am facing difficulties in purifying the final product. What are the recommended purification methods?
Answer: Purification of oxazolones can be challenging due to their reactivity. Common purification techniques include:
-
Recrystallization: This is a widely used method for purifying solid oxazolone derivatives. The choice of solvent is critical for effective purification. Ethanol is often mentioned as a suitable recrystallization solvent.[1]
-
Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography can be an effective alternative.
-
Washing: After filtration, washing the crude product with appropriate solvents can help remove unreacted starting materials and soluble impurities.
Frequently Asked Questions (FAQs)
Q1: What are the key reaction parameters to optimize for improving the yield of this compound synthesis?
A1: The key parameters to optimize include the choice of catalyst, reaction temperature, and reaction time. The Erlenmeyer-Plochl reaction is a classic method for synthesizing 4-substituted-2-phenyloxazol-5(4H)-ones.[2] Microwave irradiation has emerged as a powerful technique to accelerate the reaction and improve yields.[4][5] The use of catalysts like dodecatungstophosphoric acid, samarium, and ruthenium(III) chloride under microwave irradiation has been reported to lead to good yields in a very short reaction time.[7]
Q2: Can I use a different acylglycine to synthesize other 2-substituted-5(4H)-oxazolones?
A2: Yes, the Erlenmeyer-Plochl reaction is versatile. By using different N-acylglycines, you can synthesize a variety of 2-substituted oxazolones. For example, using hippuric acid (N-benzoylglycine) will yield 2-phenyl-5(4H)-oxazolone derivatives.[4][7][8]
Q3: What are the common side reactions in oxazolone synthesis?
A3: A common side reaction is the formation of an ester byproduct through the esterification of an intermediate with the acid in the presence of a base.[6] In the context of peptide synthesis where oxazolone intermediates can form, a significant issue is epimerization or racemization, leading to a loss of stereochemical integrity.[9]
Q4: How can I confirm the structure of my synthesized this compound?
A4: The structure of synthesized oxazolones is typically confirmed using a combination of spectroscopic techniques, including:
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the carbonyl group (C=O) of the oxazolone ring, typically in the range of 1761-1793 cm⁻¹.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the structure and connectivity of the molecule.
-
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and confirm its identity.
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields for Oxazolone Synthesis
| Catalyst/Method | Reagents | Solvent | Conditions | Yield (%) | Reference |
| Sodium Acetate | N-acylglycine, Aldehyde, Acetic Anhydride | Acetic Anhydride | Heating (e.g., 100°C) | Variable (e.g., 34-38%) | [1] |
| Microwave | Hippuric Acid, Aryl Aldehyde, Acetic Anhydride | None (Solvent-free) | Microwave Irradiation | 70-75% | [4][5] |
| Zinc Oxide (ZnO) | Substituted Benzaldehyde, Hippuric Acid, Acetic Anhydride | - | Room Temperature | Good | [7] |
| Dodecatungstophosphoric Acid, Samarium, RuCl₃ | Hippuric Acid, Aldehyde/Ketone, Acetic Anhydride | - | Microwave Irradiation | Good | [7] |
Experimental Protocols
General Protocol for the Synthesis of 4-Arylidene-2-phenyl-5(4H)-oxazolone via Erlenmeyer-Plochl Reaction:
This protocol is a generalized procedure based on commonly cited methods.[1] Researchers should adapt it based on their specific substrate and safety considerations.
-
Mixing Reagents: In a round-bottom flask, combine hippuric acid (1 equivalent), the desired aromatic aldehyde (1 equivalent), and anhydrous sodium acetate (1 equivalent).
-
Adding Acetic Anhydride: Add acetic anhydride (typically 2-3 equivalents) to the mixture.
-
Heating: Heat the reaction mixture with stirring, for example, at 100°C for a specified period (e.g., 1-4 hours). The reaction progress can be monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture and pour it into ice-cold water.
-
Isolation: The solid product that precipitates is collected by filtration.
-
Purification: The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol.
Mandatory Visualization
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sphinxsai.com [sphinxsai.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Common side products in 2-Methyl-5(4H)-oxazolone synthesis and their prevention
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 2-Methyl-5(4H)-oxazolone.
Frequently Asked Questions (FAQs)
Q1: What is the primary and most common method for synthesizing this compound?
A1: The most common laboratory synthesis of this compound is through the cyclodehydration of N-acetylglycine using a strong dehydrating agent, typically acetic anhydride. This method is a variation of the reactions used to form azlactones.
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields can be attributed to several factors. The most common cause is the hydrolysis of the this compound product back to N-acetylglycine due to the presence of water. Other potential reasons include incomplete reaction, formation of side products, or losses during workup and purification. Ensuring anhydrous reaction conditions and optimizing reaction time and temperature are crucial.
Q3: The final product is a discolored oil or solid. What causes this discoloration?
A3: Discoloration, often appearing as a yellow or brown hue, can be a result of side reactions, such as polymerization or the formation of conjugated byproducts, especially when the reaction is heated for extended periods or at excessively high temperatures. The presence of impurities in the starting materials can also contribute to discoloration.
Q4: Is this compound stable for long-term storage?
A4: this compound is a reactive molecule and is susceptible to hydrolysis and polymerization over time, especially in the presence of moisture or impurities. For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inadequate dehydration. | Ensure the use of fresh, high-purity acetic anhydride. Pre-dry all glassware and reactants if necessary. |
| Insufficient reaction temperature or time. | Optimize the reaction temperature and time based on literature protocols. Monitor the reaction progress using techniques like TLC or IR spectroscopy. | |
| Product is an Intractable Polymer-like Material | Overheating or prolonged reaction time. | Maintain a consistent and appropriate reaction temperature. Avoid heating for longer than necessary. |
| Presence of catalytic impurities. | Use high-purity starting materials and solvents. | |
| Presence of Multiple Spots on TLC Analysis | Formation of side products. | Refer to the side product prevention guide below. Optimize reaction conditions to minimize their formation. |
| Incomplete reaction. | Increase the reaction time or temperature moderately. Ensure proper mixing. | |
| Difficulty in Product Purification | Co-elution of side products with the desired product. | Employ alternative purification techniques such as vacuum distillation or recrystallization from a different solvent system. |
| Product instability on silica gel. | Minimize the time the product is on the silica gel column. Consider using a less acidic stationary phase like neutral alumina. |
Common Side Products and Their Prevention
The synthesis of this compound can be accompanied by the formation of several side products. Understanding and controlling the reaction conditions are key to minimizing these impurities.
| Side Product | Formation Mechanism | Prevention Strategy |
| N-acetylglycine | Hydrolysis of this compound. | Maintain strictly anhydrous conditions. Use dry solvents and reagents, and conduct the reaction under an inert atmosphere. |
| Diacetylated N-acetylglycine | Further acetylation of N-acetylglycine by acetic anhydride. | Use a stoichiometric amount of acetic anhydride. Avoid excessively high temperatures. |
| Oligomers/Polymers | Self-condensation of the reactive this compound. | Avoid high reaction temperatures and prolonged reaction times. Purify the product promptly after synthesis. |
| Azlactone Dimers | Dimerization of the this compound. | Similar to preventing oligomerization, use milder reaction conditions and shorter reaction times. |
Experimental Protocols
Synthesis of this compound from N-acetylglycine
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, place N-acetylglycine (1 equivalent).
-
Reagent Addition: Add acetic anhydride (1.5 to 2 equivalents) to the flask.
-
Reaction: Heat the mixture with stirring in an oil bath at a controlled temperature (typically 80-100 °C) for 1-2 hours. The solid N-acetylglycine should dissolve.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Remove the excess acetic anhydride and acetic acid under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent such as a mixture of ethyl acetate and hexane.
Visualizing Reaction Pathways and Troubleshooting
Synthesis and Side Product Formation
Technical Support Center: Purification of 2-Methyl-5(4H)-oxazolone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 2-Methyl-5(4H)-oxazolone from reaction mixtures.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Q1: I am observing a significantly low yield of my purified product. What are the potential causes and solutions?
A1: Low yields can stem from several factors, primarily related to the inherent stability of the oxazolone ring.
-
Possible Cause 1: Hydrolytic Degradation. The oxazolone ring is susceptible to hydrolysis, which leads to ring-opening and the formation of an α-acylamino acid derivative, especially in the presence of water.[1][2] This degradation can be accelerated by both acidic and basic conditions and higher temperatures.[1]
-
Solution 1: Minimize Contact with Water and Control pH/Temperature.
-
Ensure all solvents and glassware are thoroughly dried before use.
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If an aqueous workup is necessary, perform it quickly and at a low temperature.
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Neutralize the reaction mixture to a pH around 7 before extraction, if applicable.
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Conduct purification steps, such as chromatography and solvent evaporation, at the lowest practical temperatures.[1]
-
-
Possible Cause 2: Mechanical Losses during Purification. Product can be lost during transfers, filtration, and crystallization steps.
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Solution 2: Optimize Handling and Recrystallization.
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Ensure complete transfer of solutions and solids between vessels.
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When recrystallizing, carefully select a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures to maximize crystal recovery.
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Wash the collected crystals with a minimal amount of ice-cold solvent to avoid re-dissolving the product.[3]
-
Q2: My final product is contaminated with impurities. How can I identify and remove them?
A2: Impurities can be unreacted starting materials, side-products, or degradation products. A combination of analytical and purification techniques is required.
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Possible Cause 1: Unreacted Starting Materials. Incomplete reactions can leave behind starting materials like N-acetylglycine or the corresponding aldehyde.
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Solution 1: Chromatography. Flash column chromatography is highly effective for separating the target compound from less polar or more polar starting materials.[4]
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Possible Cause 2: Formation of Byproducts. Side reactions, such as self-condensation of starting materials, can lead to various byproducts.
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Solution 2: Recrystallization and Chromatography.
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Recrystallization: This is a powerful technique for removing impurities with different solubility profiles from the desired product.[3] Multiple recrystallizations may be necessary to achieve high purity.
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Flash Chromatography: For complex mixtures or impurities with similar polarities, flash chromatography provides better separation.[4] Methodical development using Thin Layer Chromatography (TLC) is crucial to find the optimal solvent system.[4]
-
-
Possible Cause 3: Racemization/Epimerization. The oxazolone intermediate itself is a primary cause of stereochemical integrity loss in peptide synthesis, leading to diastereomeric impurities that can be difficult to separate.[5]
-
Solution 3: Chiral Chromatography. Chiral HPLC is the most common and effective method for separating and quantifying enantiomers or diastereomers.[5]
Q3: I'm having difficulty crystallizing the purified this compound. What can I do?
A3: Crystallization is influenced by purity, solvent choice, concentration, and temperature.
-
Possible Cause 1: Presence of Impurities. Even small amounts of impurities can inhibit crystal formation.
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Solution 1: Enhance Purity. First, try to further purify the material using flash column chromatography to remove any crystallization-inhibiting impurities.[4]
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Possible Cause 2: Inappropriate Solvent System. The chosen solvent may be too good or too poor for crystallization.
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Solution 2: Systematic Solvent Screening.
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Test a range of solvents with varying polarities (e.g., ethanol, ethyl acetate, dichloromethane, hexane, and mixtures thereof).
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A good crystallization solvent will dissolve the compound when hot but not when cold.
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If a single solvent is not effective, try a binary solvent system. Dissolve the compound in a good solvent and slowly add a poor solvent (an "antisolvent") until the solution becomes turbid, then heat until it clarifies and allow it to cool slowly.
-
-
Possible Cause 3: Supersaturation Issues. The solution may be too dilute, or cooling might be too rapid.
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Solution 3: Optimize Conditions.
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Concentrate the solution to increase the likelihood of nucleation.
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Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to promote the growth of larger, purer crystals.[3]
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Scratching the inside of the flask with a glass rod can create nucleation sites and induce crystallization.[6]
-
Adding a seed crystal of the pure compound, if available, can initiate crystallization.
-
Data Presentation
Table 1: Example Flash Chromatography Parameters for Oxazolone Purification
This table summarizes typical parameters for the flash chromatography purification of 1 gram of crude this compound, based on protocols for similar compounds.[4]
| Parameter | Specification | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard stationary phase for moderately polar organic compounds.[4] |
| Column Diameter | 40 mm | Appropriate for separating 1-2 g of crude material.[4] |
| Silica Gel Amount | ~40-50 g | A sample-to-sorbent ratio of 1:40 to 1:50 is common for good separation.[4] |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3) | The optimal ratio should be determined by TLC to achieve a target Rf of ~0.3 for the product.[4] |
| Elution Mode | Isocratic or Gradient | Isocratic elution with the optimized solvent system is often sufficient. A gradient can be used if impurities are far apart in polarity. |
| Sample Loading | Dry Loading | Recommended for better resolution as it minimizes band broadening.[4] |
| Detection | UV (254 nm) / TLC analysis | Standard method for visualizing aromatic and conjugated compounds.[4] |
Table 2: Influence of Conditions on Oxazolone Stability
This table illustrates the impact of pH and temperature on the stability of oxazolone derivatives in aqueous solutions, based on general principles.[1]
| Condition | Degradation Rate | Rationale |
| Low Temperature (4°C) | Slow | Reduces the rate of hydrolytic cleavage.[1] |
| Room Temperature (25°C) | Moderate | Baseline for comparison. |
| High Temperature (50°C) | Fast | Increased thermal energy accelerates hydrolysis. |
| Neutral pH (~7) | Slower | Oxazolones are generally most stable near neutral pH. |
| Acidic pH (<5) | Faster | Acid-catalyzed hydrolysis of the ester and amide functionalities.[1] |
| Basic pH (>9) | Faster | Base-catalyzed hydrolysis of the ester and amide functionalities.[1] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol describes the purification of crude this compound using silica gel chromatography.[4]
-
Method Development (TLC):
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate.
-
Develop the plate using various solvent systems (e.g., different ratios of hexane and ethyl acetate).
-
The ideal solvent system will show good separation between the product spot and impurities, with the product having an Rf value of approximately 0.25-0.35.
-
-
Column Packing:
-
Select an appropriately sized column for the amount of crude material.
-
Prepare a slurry of silica gel in the least polar mobile phase (e.g., hexane).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance.
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase determined from the TLC analysis.
-
Collect fractions in test tubes or vials.
-
Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
-
Purity Confirmation:
-
Confirm the purity and identity of the final product using analytical techniques such as HPLC, NMR, and Mass Spectrometry.[4]
-
Protocol 2: Purification by Recrystallization
This protocol provides a general method for purifying this compound by crystallization.[3]
-
Solvent Selection:
-
Place a small amount of the crude product into several test tubes.
-
Add a small amount of a different potential recrystallization solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene) to each tube.
-
Heat the tubes to the boiling point of the solvent. A suitable solvent will dissolve the compound completely when hot.
-
Allow the tubes to cool to room temperature, then place them in an ice bath. The best solvent will yield a large amount of crystalline solid upon cooling.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring the mixture until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
-
Decolorization (Optional):
-
If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath or refrigerator to maximize the yield.[3]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Allow the crystals to air dry on the filter paper, then transfer them to a watch glass or drying dish to dry completely, preferably under vacuum.
-
Mandatory Visualization
Caption: General workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Crystal structure of 2-methyl-4-[(thiophen-2-yl)methylidene]-1,3-oxazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Preventing hydrolysis of 2-Methyl-5(4H)-oxazolone during synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the hydrolysis of 2-Methyl-5(4H)-oxazolone during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound hydrolysis during synthesis?
A1: The primary cause of hydrolysis is the presence of water in the reaction mixture. This compound is highly susceptible to nucleophilic attack by water, which leads to the opening of the oxazolone ring to form N-acetylglycine, the starting material, or other related byproducts. This reaction is often catalyzed by both acidic and basic conditions.[1]
Q2: How does water typically get introduced into the synthesis?
A2: Water can be introduced into the reaction from several sources:
-
Reagents: Incomplete drying of the starting material, N-acetylglycine, or the use of non-anhydrous sodium acetate.
-
Solvents: Use of solvents that have not been properly dried.
-
Atmosphere: Exposure of the reaction to humid air.
-
Workup Procedure: Quenching the reaction with aqueous solutions or using water for extraction without subsequent and thorough drying of the organic phase.
Q3: What is the role of acetic anhydride in the synthesis of this compound?
A3: Acetic anhydride serves two main purposes in this synthesis. Firstly, it acts as a dehydrating agent, reacting with any residual water present in the reaction mixture.[2] Secondly, it facilitates the cyclization of N-acetylglycine to form the this compound ring.[3]
Q4: Can I use a different dehydrating agent?
A4: While acetic anhydride is the most commonly used reagent for this transformation due to its dual role, other strong dehydrating agents could theoretically be employed. However, their compatibility with the reaction conditions and potential for side reactions would need to be carefully evaluated. For the standard Erlenmeyer-Plochl synthesis of this oxazolone, acetic anhydride is the reagent of choice.
Q5: How can I confirm if my product has hydrolyzed?
A5: Hydrolysis can be detected using various analytical techniques:
-
Infrared (IR) Spectroscopy: The IR spectrum of the pure oxazolone will show a characteristic C=O stretch for the lactone at approximately 1820 cm⁻¹ and a C=N stretch around 1660 cm⁻¹.[3] The hydrolyzed product, N-acetylglycine, will show a broad O-H stretch for the carboxylic acid (around 3300-2500 cm⁻¹) and a different carbonyl stretch for the carboxylic acid (around 1700 cm⁻¹) and amide (around 1650 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the oxazolone will show a characteristic singlet for the CH₂ group of the ring. Upon hydrolysis, this signal will shift, and a broad peak corresponding to the carboxylic acid proton will appear.
-
Thin Layer Chromatography (TLC): The hydrolyzed product will have a different Rf value than the desired oxazolone. Typically, the more polar N-acetylglycine will have a lower Rf value on silica gel compared to the less polar oxazolone.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no yield of this compound | Significant hydrolysis of the product back to N-acetylglycine due to the presence of water. | Ensure Anhydrous Conditions: - Dry N-acetylglycine in a vacuum oven before use. - Use freshly fused and powdered anhydrous sodium acetate. - Use high-purity, dry acetic anhydride. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Product decomposes during workup | Introduction of water during aqueous workup procedures leading to rapid hydrolysis. | Employ Anhydrous Workup: - Avoid quenching the reaction with water. Instead, remove excess acetic anhydride under reduced pressure. - If an extraction is necessary, use a non-aqueous workup. For example, triturate the residue with a non-polar solvent like diethyl ether or hexanes to precipitate the product and wash away impurities. |
| Oily product that is difficult to crystallize | Presence of hydrolyzed starting material and other impurities. | Optimize Purification: - Attempt to crystallize the product from a non-polar, anhydrous solvent. - If crystallization is unsuccessful, consider purification by vacuum distillation, as this compound is a liquid at room temperature. Ensure the distillation apparatus is thoroughly dried before use. |
| Inconsistent yields between batches | Variable amounts of water in reagents or from atmospheric exposure. | Standardize Procedures: - Implement a consistent and rigorous protocol for drying all reagents and solvents for each synthesis. - Minimize the time the reaction is exposed to the atmosphere. |
Experimental Protocols
Protocol 1: Anhydrous Synthesis of this compound
This protocol emphasizes the measures to prevent hydrolysis.
Materials:
-
N-acetylglycine (thoroughly dried)
-
Anhydrous sodium acetate (freshly fused and powdered)
-
Acetic anhydride (high purity, >99%)
-
Anhydrous diethyl ether (for washing)
-
Nitrogen or Argon gas supply
-
Oven-dried glassware
Procedure:
-
Preparation: Assemble the reaction apparatus (e.g., a round-bottom flask with a reflux condenser and a magnetic stirrer) and dry all glassware in an oven at >120°C for at least 4 hours. Allow to cool to room temperature under a stream of inert gas.
-
Reagents: In the reaction flask, under a positive pressure of inert gas, combine N-acetylglycine and freshly fused, powdered anhydrous sodium acetate.
-
Reaction: Add a stoichiometric excess of high-purity acetic anhydride to the flask. Heat the mixture with stirring. The reaction progress can be monitored by TLC or IR spectroscopy.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the excess acetic anhydride and acetic acid formed under reduced pressure.
-
Purification: To the resulting residue, add anhydrous diethyl ether and stir to precipitate any unreacted starting material and sodium acetate. Filter the mixture under an inert atmosphere. The filtrate contains the desired this compound. The solvent can be removed under reduced pressure to yield the product.
Visualizations
Caption: Mechanism of this compound Hydrolysis.
Caption: Workflow for Anhydrous Synthesis.
Caption: Troubleshooting Logic for Low Yield.
References
Technical Support Center: Controlling Racemization in 2-Methyl-5(4H)-oxazolone Mediated Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to mitigate racemization during peptide synthesis involving 2-methyl-5(4H)-oxazolone intermediates.
Troubleshooting Guide
This guide addresses common issues encountered during peptide synthesis that may be related to racemization.
| Issue | Potential Causes | Recommended Solutions |
| High levels of epimerization detected in the final peptide product. | Formation and subsequent racemization of the this compound intermediate. | - Optimize Coupling Reagents and Additives: Switch to a coupling reagent and additive combination known to suppress racemization. For carbodiimide-based couplings (e.g., DIC), always use a racemization-suppressing additive like OxymaPure or HOBt.[1][2] - Select an Appropriate Base: Use a weaker, sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine to minimize base-catalyzed racemization.[1][3] - Control Reaction Temperature: Perform the coupling reaction at a lower temperature. For instance, start the reaction at 0°C and allow it to warm to room temperature slowly.[4] For microwave-assisted synthesis, lowering the temperature from 80°C to 50°C can significantly reduce racemization for sensitive amino acids like histidine and cysteine.[5] |
| Inconsistent racemization levels between different synthesis batches. | - Variability in the pre-activation time of the amino acid. - Inconsistent reaction temperatures. - Differences in the purity or age of reagents (e.g., bases, coupling agents). | - Standardize Pre-activation Time: Minimize and standardize the time the activated amino acid is allowed to stand before the amine component is added.[1][4] - Precise Temperature Control: Ensure consistent and accurate temperature control throughout the coupling step for all batches. - Use High-Purity Reagents: Use fresh, high-purity reagents for each synthesis to ensure reproducibility. |
| Racemization observed even with racemization-suppressing additives. | - The chosen additive may not be optimal for the specific amino acid sequence. - The concentration of the additive may be insufficient. - The solvent may be promoting racemization. | - Evaluate Different Additives: While HOBt is common, newer additives like OxymaPure and its derivatives have shown superior performance in suppressing racemization in many cases.[2][3] - Ensure Sufficient Additive Concentration: Use at least one equivalent of the additive relative to the amino acid. - Solvent Selection: Consider the solvent being used. Less polar solvents may reduce racemization in some instances.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of racemization involving this compound?
A1: Racemization during peptide bond formation can occur through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[4] The activated carboxyl group of the N-protected amino acid cyclizes to form this planar intermediate. The proton at the alpha-carbon of the oxazolone is acidic and can be readily abstracted by a base. Reprotonation can then occur from either face of the planar ring, leading to a loss of the original stereochemistry and the formation of a racemic mixture.[4][7]
Q2: Which amino acids are most susceptible to racemization via the oxazolone pathway?
A2: Histidine and cysteine are particularly prone to racemization.[8][9] Serine can also be susceptible under certain conditions. The nature of the amino acid side chain influences the stability of the oxazolone intermediate and the acidity of the alpha-proton, thus affecting the rate of racemization.[6]
Q3: How do coupling reagents and additives influence racemization?
A3: The choice of coupling reagent is critical. Carbodiimides like DCC and DIC can lead to higher rates of racemization if used without an additive.[1][4] Racemization-suppressing additives, such as HOBt and Oxyma, react with the activated amino acid to form an active ester that is less prone to cyclizing into the oxazolone intermediate.[1][3] Uronium/aminium-based reagents (e.g., HBTU, HATU) can also contribute to racemization, especially in the presence of a strong tertiary base.[1]
Q4: What is the role of the base in oxazolone-mediated racemization?
A4: The base plays a crucial role in the racemization process by abstracting the acidic alpha-proton from the oxazolone intermediate.[7] Stronger and less sterically hindered bases, such as triethylamine (TEA) and diisopropylethylamine (DIPEA), can accelerate this process, leading to higher levels of racemization.[1][3][4] Therefore, weaker or more sterically hindered bases like N-methylmorpholine (NMM) and 2,4,6-collidine are preferred.[1][3]
Q5: How does temperature affect racemization?
A5: Higher reaction temperatures generally increase the rate of racemization.[1] This is particularly relevant in microwave-assisted peptide synthesis, where elevated temperatures are used to accelerate coupling reactions.[5] For sensitive amino acids, it is often beneficial to perform the coupling at a lower temperature to minimize epimerization.[4][5]
Q6: What is the influence of the solvent on racemization?
A6: The polarity of the solvent can influence the rate of racemization. While comprehensive quantitative data is scarce, some studies suggest that less polar solvents may help to reduce racemization in certain cases.[6] However, the choice of solvent is also constrained by the solubility of the reactants and the swelling of the solid-phase resin.[7]
Data on Factors Influencing Racemization
The following tables summarize the qualitative and quantitative effects of various factors on racemization during peptide synthesis.
Table 1: Effect of Coupling Reagents and Additives on Racemization
| Coupling Reagent/Additive Combination | Relative Racemization Level | Notes |
| DIC / OxymaPure | Very Low | Oxyma derivatives are highly effective at suppressing racemization.[2][3] |
| DIC / HOBt | Low | A widely used combination with good racemization suppression.[1] |
| HATU / NMM | Moderate to High | Racemization can be significant, especially for sensitive amino acids like histidine.[7] |
| HBTU / DIPEA | Moderate to High | The use of a strong base can increase the risk of racemization.[1] |
| DIC alone | High | Carbodiimides without additives generally lead to substantial racemization.[4] |
This table provides a qualitative comparison based on literature reports. The actual extent of racemization can vary depending on the specific amino acid, base, solvent, and temperature.
Table 2: Effect of Base on Racemization
| Base | Chemical Name | Basicity (pKa of conjugate acid) | Relative Racemization |
| 2,4,6-Collidine | 2,4,6-Trimethylpyridine | 7.43 | Low |
| NMM | N-Methylmorpholine | 7.38 | Low |
| DIPEA | N,N-Diisopropylethylamine | 10.1 | High |
| TEA | Triethylamine | 10.75 | High |
Data compiled from various sources.[3]
Table 3: Effect of Temperature on Racemization of Sensitive Amino Acids (Microwave-Assisted Synthesis)
| Amino Acid | Coupling Temperature (°C) | % D-Isomer Formed (Approx.) |
| Histidine | 80 | Can be significant |
| Histidine | 50 | Limited racemization |
| Cysteine | 80 | Can be significant |
| Cysteine | 50 | Limited racemization |
Data derived from a study on microwave-enhanced Fmoc solid-phase peptide synthesis.[5]
Experimental Protocols
Protocol: Determination of Racemization by Chiral HPLC Analysis
This protocol outlines a general procedure for quantifying the extent of racemization in a synthesized dipeptide by chiral High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
Crude synthesized peptide
-
Reference standards for the desired L-L dipeptide and the D-L diastereomer
-
HPLC grade solvents (e.g., hexane, isopropanol, ethanol)
-
Chiral HPLC column (e.g., a column with a cellulose or amylose-based chiral stationary phase)
-
HPLC system with a UV detector
2. Sample Preparation:
-
Dissolve a small amount of the crude peptide product in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Prepare solutions of the L-L and D-L reference standards in the mobile phase at a similar concentration.
3. HPLC Method Development:
-
Column Selection: Choose a chiral stationary phase known to be effective for the separation of amino acid or peptide enantiomers.
-
Mobile Phase Selection: Start with a common mobile phase for normal-phase chiral separations, such as a mixture of hexane and isopropanol (e.g., 90:10 v/v).
-
Initial Analysis: Inject the L-L and D-L standards separately to determine their retention times. Then, inject a mixture of the two standards to confirm their resolution.
-
Optimization: If the resolution is poor, systematically vary the mobile phase composition (e.g., change the percentage of the alcohol modifier). The type of alcohol (e.g., ethanol vs. isopropanol) can also significantly affect the separation. Adjust the flow rate to optimize the balance between resolution and analysis time. Column temperature can also be varied to improve separation.
4. Sample Analysis:
-
Once a suitable separation method is established, inject the solution of the crude peptide product.
-
Identify the peaks corresponding to the L-L and D-L diastereomers based on their retention times determined from the standards.
5. Quantification:
-
Integrate the peak areas for both the L-L and D-L diastereomers in the chromatogram of the crude product.
-
Calculate the percentage of racemization using the following formula:
% Racemization = [Area(D-L) / (Area(L-L) + Area(D-L))] x 100
Visualizations
Caption: Mechanism of racemization via a this compound intermediate.
Caption: Workflow for minimizing racemization in peptide synthesis.
References
- 1. chiraltech.com [chiraltech.com]
- 2. Epimerisation in Peptide Synthesis [mdpi.com]
- 3. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
Troubleshooting low yield in 2-Methyl-5(4H)-oxazolone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving low yield issues during the synthesis of 2-Methyl-5(4H)-oxazolone.
Troubleshooting Guides
This guide is designed to help you diagnose and resolve common issues encountered during the synthesis of this compound, a common intermediate in the synthesis of various organic molecules.
Problem 1: Low or No Product Yield
Question: I am performing the synthesis of this compound using N-acetylglycine and acetic anhydride, but I am getting a very low yield of my desired product. What are the potential causes and how can I improve the yield?
Answer:
Low yield in the synthesis of this compound, often prepared via the Erlenmeyer-Plochl reaction, can be attributed to several factors ranging from reagent quality to reaction conditions. Here are the primary causes and their solutions:
-
Incomplete Reaction: The reaction may not have gone to completion. The cyclization of N-acetylglycine to form the oxazolone is a dehydration reaction that requires sufficient time and temperature.
-
Hydrolysis of the Product: this compound is susceptible to hydrolysis, especially in the presence of water. The oxazolone ring can be cleaved to regenerate N-acetylglycine.
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Solution: Ensure all reagents and glassware are thoroughly dried before use. Acetic anhydride serves as both a reactant and a dehydrating agent, but any excess moisture will consume it and can lead to product hydrolysis.[3] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
-
Side Reactions: Undesired side reactions can consume starting materials or the product. One common side reaction is the formation of polymeric materials, especially at high temperatures.
-
Solution: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote side reactions. A stepwise increase in temperature might be necessary to find the optimal balance.
-
-
Impurities in Starting Materials: The purity of N-acetylglycine and acetic anhydride is crucial. Impurities can interfere with the reaction and lead to the formation of byproducts.
-
Solution: Use high-purity reagents. If necessary, purify the starting materials before use. For example, N-acetylglycine can be recrystallized.
-
Below is a summary of reaction conditions that can be optimized to improve the yield.
| Parameter | Condition | Expected Outcome on Yield |
| Temperature | Too low | Incomplete reaction, low yield |
| Optimal (e.g., reflux) | Higher conversion to product | |
| Too high | Increased side reactions, potential decomposition, lower yield | |
| Reaction Time | Too short | Incomplete reaction, low yield |
| Optimal | Maximum product formation | |
| Too long | Potential for product degradation or side reactions | |
| Catalyst | No catalyst/weak base | Slow reaction, low yield |
| Use of a suitable base (e.g., sodium acetate) | Increased reaction rate and yield | |
| Solvent | Protic solvents | Can lead to hydrolysis of the product |
| Aprotic solvents (or neat) | Favors product formation |
Problem 2: Difficulty in Product Isolation and Purification
Question: I believe my reaction has worked, but I am struggling to isolate and purify the this compound, resulting in a low final yield. What are the best practices for workup and purification?
Answer:
The workup and purification steps are critical for obtaining a good yield of pure this compound. The product is sensitive to certain conditions, and improper handling can lead to significant losses.
-
Hydrolysis during Workup: As mentioned, the oxazolone is prone to hydrolysis. Using aqueous solutions during the workup can lead to ring-opening.
-
Solution: Minimize contact with water. If an aqueous wash is necessary, use ice-cold water and perform the extraction quickly. Ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before solvent removal.
-
-
Product Volatility: While not extremely volatile, some product may be lost during solvent removal under high vacuum, especially if the product is not completely pure.
-
Solution: Use a rotary evaporator with careful control of the vacuum and bath temperature. It is advisable not to leave the product under high vacuum for extended periods.
-
-
Purification Method: this compound can be an oil or a low-melting solid, which can make purification by crystallization challenging.
-
Solution: Vacuum distillation is often the most effective method for purifying this compound. If the product is a solid, recrystallization from a non-polar solvent like hexane or a mixture of ethyl acetate and hexane can be attempted. Column chromatography on silica gel can also be used, but the acidic nature of silica gel can sometimes cause decomposition, so it's recommended to use a less acidic stationary phase or to neutralize the silica gel.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of acetic anhydride in the synthesis of this compound?
A1: Acetic anhydride has a dual role in this synthesis. Firstly, it acts as a dehydrating agent, removing the water molecule formed during the cyclization of N-acetylglycine to form the oxazolone ring. Secondly, it can also act as a solvent for the reaction when used in excess.[2]
Q2: Can I use a different dehydrating agent instead of acetic anhydride?
A2: While acetic anhydride is the most common reagent for this transformation, other dehydrating agents like dicyclohexylcarbodiimide (DCC) can also be used. However, the use of DCC introduces a dicyclohexylurea byproduct that needs to be removed. For the synthesis of this compound from N-acetylglycine, acetic anhydride is generally the most straightforward and efficient reagent.
Q3: My product is a dark oil, not a crystalline solid. Is this normal?
A3: this compound can exist as a colorless to yellow oil or a low-melting solid. The formation of a dark oil often indicates the presence of impurities or some degree of polymerization. Purification by vacuum distillation is highly recommended to obtain a purer product, which may then solidify upon standing or cooling.
Q4: How can I confirm the formation of this compound?
A4: The formation of the product can be confirmed by various spectroscopic techniques. In Infrared (IR) spectroscopy, a characteristic strong absorption band for the carbonyl group (C=O) of the oxazolone ring is expected around 1820 cm⁻¹. In ¹H NMR spectroscopy, you should observe a singlet for the methyl group protons and a singlet for the methylene protons of the ring.
Q5: What are the main side reactions to be aware of?
A5: The primary side reaction is the hydrolysis of the oxazolone ring back to N-acetylglycine. At elevated temperatures, polymerization of the starting material or product can also occur, leading to the formation of intractable tars. Another potential issue in related oxazolone syntheses, particularly in peptide chemistry, is racemization at the α-carbon if a chiral center is present.[4][5]
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound from N-acetylglycine.
Materials:
-
N-acetylglycine
-
Acetic anhydride
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser, place N-acetylglycine (1 equivalent).
-
Reagent Addition: Add acetic anhydride (2-3 equivalents).
-
Heating: Heat the mixture to reflux (approximately 140°C) with stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase). The reaction is typically complete within 1-2 hours.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess acetic anhydride under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the resulting crude product by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.
-
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Reaction pathway for the synthesis of this compound and side reactions.
References
Impact of different catalysts on 2-Methyl-5(4H)-oxazolone formation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of different catalysts on the formation of 2-Methyl-5(4H)-oxazolone and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-Methyl-5(4H)-oxazolones?
A1: The most prevalent method is the Erlenmeyer-Plöchl reaction. This involves the condensation of N-acetylglycine with an aldehyde or ketone in the presence of acetic anhydride and a catalyst.[1][2]
Q2: What is the role of the catalyst in this reaction?
A2: The catalyst, typically a weak base, facilitates the formation of the oxazolone ring by promoting the necessary cyclization and dehydration steps.[2] Common catalysts include sodium acetate, zinc oxide, and calcium acetate.[1][3][4]
Q3: Can this reaction be performed without a catalyst?
A3: While a catalyst is generally used to improve reaction rates and yields, microwave-assisted synthesis of some oxazolone derivatives has been reported without a catalyst, relying on acetic anhydride alone.[5]
Q4: What factors can influence the yield and reaction time?
A4: Several factors can impact the outcome of the synthesis, including the choice of catalyst, reaction temperature, reaction time, and the specific aldehyde or ketone used.[6] Strong bases, elevated temperatures, and prolonged reaction times can sometimes lead to the formation of byproducts.[6]
Q5: Are there greener synthesis alternatives?
A5: Yes, methods using ionic liquids as recoverable solvents and catalysts have been explored to provide a more environmentally friendly approach to the Erlenmeyer-Plöchl reaction.[7]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction due to insufficient heating or reaction time. | - Increase the reaction temperature, for example, by using a boiling water bath (100 °C).[8] - Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC). |
| Degradation of starting materials or product. | - Ensure all reagents, especially acetic anhydride, are pure and free from moisture. - Avoid excessively high temperatures or prolonged heating beyond what is necessary for reaction completion. | |
| Inefficient catalysis. | - Ensure the catalyst (e.g., sodium acetate) is anhydrous. - Consider screening alternative catalysts such as zinc oxide or calcium acetate.[3][4] | |
| Formation of Impurities/Byproducts | Side reactions due to harsh conditions. | - The use of strong bases, high temperatures, and long reaction times can promote side reactions.[6] Optimize these parameters to find a balance between reaction rate and selectivity. |
| Presence of unreacted starting materials. | - Adjust the stoichiometry of the reactants. - Purify the crude product by recrystallization, for example, from ethanol.[7][9] | |
| Racemization or Epimerization (for chiral centers) | Formation of the 5(4H)-oxazolone intermediate can lead to a loss of stereochemical integrity. | - Optimize coupling conditions by using reagents known to minimize racemization, such as HBTU or HATU, though this is more critical in peptide synthesis.[6] - Avoid prolonged reaction times and high temperatures.[6] |
Impact of Different Catalysts on Yield and Reaction Time
The selection of a catalyst can significantly influence the efficiency of this compound derivative synthesis. Below is a summary of data compiled from various sources for the synthesis of 4-substituted-2-methyl-5(4H)-oxazolones. Note that direct comparison is challenging as reaction conditions and substrates vary between studies.
| Catalyst | Substrate (Aldehyde) | Yield (%) | Reaction Time (hours) | Temperature (°C) |
| Sodium Acetate | Benzaldehyde | 85.14 | 2 | Reflux |
| Sodium Acetate | 4-Chlorobenzaldehyde | 73.52 | 2 | Reflux |
| Sodium Acetate | 4-Nitrobenzaldehyde | 80.58 | 2 | Reflux |
| Sodium Acetate | 4-Hydroxybenzaldehyde | 87.1 | 2 | Reflux |
| Sodium Acetate | Vanillin | 75.75 | 2 | Reflux |
| Sodium Acetate | Syringaldehyde | 77.22 | 2 | Reflux |
Data compiled from a study on the synthesis of various α,β-unsaturated oxazolone derivatives.[1]
Experimental Protocols
Protocol 1: Synthesis of 4-Benzylidene-2-methyl-5(4H)-oxazolone using Sodium Acetate
This protocol is adapted from the general Erlenmeyer-Plöchl reaction.[1][2]
Materials:
-
N-acetylglycine
-
Benzaldehyde
-
Anhydrous Sodium Acetate
-
Acetic Anhydride
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
TLC plates and developing chamber
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, combine N-acetylglycine (1 equivalent), benzaldehyde (1 equivalent), and anhydrous sodium acetate (1 equivalent).
-
Add acetic anhydride (3 equivalents) to the mixture.
-
Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.
-
Heat the mixture to reflux and maintain for 2 hours.
-
Monitor the reaction progress using TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly add cold ethanol to the reaction mixture to precipitate the product.
-
Collect the solid product by filtration.
-
Wash the product with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 4-benzylidene-2-methyl-5(4H)-oxazolone.
-
Dry the purified product and determine the melting point and yield.
Protocol 2: Microwave-Assisted Synthesis (General)
This protocol is a general guideline based on microwave-assisted organic synthesis principles for oxazolones.[5]
Materials:
-
N-acetylglycine
-
Aromatic aldehyde (e.g., p-anisaldehyde)
-
Acetic Anhydride
-
Microwave synthesis vial
-
Microwave synthesizer
-
Ethanol
Procedure:
-
Place N-acetylglycine (1 equivalent) and the chosen aromatic aldehyde (1 equivalent) in a microwave synthesis vial.
-
Add acetic anhydride (equimolar amount to the reactants).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a suitable power (e.g., 300W) and temperature for a short duration (e.g., 4-5 minutes).
-
After irradiation, cool the vial to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration.
-
Wash the product with cold water and then recrystallize from ethanol.
-
Dry the product and characterize it.
Diagrams
Caption: Experimental workflow for the synthesis of this compound derivatives.
Caption: Simplified mechanism of the Erlenmeyer-Plöchl reaction for this compound formation.
References
- 1. jddtonline.info [jddtonline.info]
- 2. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]
- 3. rfppl.co.in [rfppl.co.in]
- 4. sphinxsai.com [sphinxsai.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. jocpr.com [jocpr.com]
- 8. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 9. researchgate.net [researchgate.net]
Technical Support Center: The Erlenmeyer-Plöchl Synthesis of Oxazolones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Erlenmeyer-Plöchl synthesis of oxazolones, with a specific focus on the impact of solvent selection.
Frequently Asked Questions (FAQs)
Q1: What is the classical solvent system for the Erlenmeyer-Plöchl synthesis, and are there alternatives?
A1: The classical Erlenmeyer-Plöchl reaction is often conducted using acetic anhydride, which serves as both a reactant (dehydrating agent) and the solvent.[1][2] This method is well-established for synthesizing 2-phenyloxazol-5(4H)-ones from hippuric acid and an aldehyde in the presence of a weak base like sodium acetate.[1]
However, due to considerations for green chemistry and optimization of reaction conditions, several alternatives have been explored:
-
Solvent-free conditions: The reaction can be performed neat, which reduces chemical waste and energy consumption.[1][3] This approach is often highlighted for its environmental benefits.[1]
-
Co-solvents: Acetonitrile has been used as a co-solvent with acetic anhydride to improve yields in certain cases.[4]
-
Ionic Liquids: Basic ionic liquids, such as 1-n-butyl-3-methylimidazolium hydroxide ([bmIm]OH), have been employed as both the catalyst and the reaction medium, offering rapid reactions and good yields under solvent-free conditions at room temperature.[5]
-
Other Organic Solvents: Dichloromethane has been utilized as a solvent, particularly when using alumina as a catalyst, allowing for mild reaction conditions at room temperature.[6][7]
Q2: How does the choice of solvent affect the reaction yield and time?
A2: The solvent can significantly influence the reaction rate and overall yield. For instance, in the synthesis of certain indeno[2,1-c]pyran-3-ones via a cascade reaction involving an Erlenmeyer-Plöchl synthesis, the addition of acetonitrile as a co-solvent with acetic anhydride at 100°C for 1 hour resulted in a 56% yield.[4] The choice of a basic ionic liquid as the reaction medium has also been shown to lead to high yields in shorter reaction times.[5] Solvent-free conditions, often coupled with microwave irradiation, can also dramatically reduce reaction times from hours to minutes while providing high yields.[7]
Q3: Can the solvent influence the formation of side products?
A3: Yes, the solvent system can play a role in directing the reaction towards the desired product or unwanted side products. In some instances, the choice of solvent and reaction conditions can lead to alternative reaction pathways. For example, in a study on the synthesis of indeno[2,1-c]pyran-3-ones, the reaction of o-(2-acyl-1-ethynyl)benzaldehyde with hippuric acid in acetic anhydride at 50°C primarily yielded the oxazolone from a Dakin-West-like reaction.[4] Increasing the temperature was necessary to promote the desired cascade cyclization.[4] The use of milder conditions, such as dichloromethane with an alumina catalyst, can help prevent the self-condensation of aliphatic aldehydes, which is a common side reaction under stronger basic conditions.[7]
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Oxazolone
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent Choice | If using a standard solvent like acetic anhydride yields poor results, consider alternatives. For thermally sensitive substrates, a lower boiling point solvent like dichloromethane with a suitable catalyst (e.g., alumina) may be beneficial.[6][7] For improved reaction rates, a basic ionic liquid could be explored.[5] |
| Sub-optimal Reaction Temperature | The reaction may require heating. The optimal temperature is solvent-dependent. For reactions in acetic anhydride, temperatures can range from 50°C to 100°C.[4] If the reaction is not proceeding at a lower temperature, a gradual increase may be necessary. Conversely, if decomposition is observed, the temperature should be lowered. |
| Poor Solubility of Reactants | If the starting materials are not fully dissolved, the reaction will be slow or incomplete. Consider a co-solvent to improve solubility. For example, acetonitrile has been used as a co-solvent with acetic anhydride.[4] |
| Reagent Quality | The presence of moisture can hydrolyze acetic anhydride and the oxazolone product. Ensure all reagents and solvents are anhydrous. Impurities in the starting aldehyde or hippuric acid can also inhibit the reaction.[8] |
Issue 2: Formation of Significant Side Products
| Potential Cause | Troubleshooting Steps |
| Aldehyde Self-Condensation | This is particularly problematic with aliphatic aldehydes. Using a milder, heterogeneous catalyst like alumina in a non-polar solvent such as dichloromethane can prevent this side reaction.[7] |
| Alternative Reaction Pathways | The reaction conditions, including the solvent, can favor undesired pathways like the Dakin-West reaction.[4] A systematic screening of solvents with varying polarities and coordinating abilities may be necessary to identify conditions that favor the desired Erlenmeyer-Plöchl condensation. |
| Product Decomposition | The oxazolone product may be unstable under the reaction conditions, especially with prolonged heating in acidic or basic media. Reducing the reaction time or temperature can mitigate this. Solvent-free microwave-assisted synthesis can be an effective strategy to achieve rapid conversion and minimize decomposition.[7] |
Quantitative Data Summary
The following table summarizes the effect of different solvent and catalyst systems on the yield of the Erlenmeyer-Plöchl reaction for the synthesis of 4-benzylidene-2-phenyl-5(4H)-oxazolone from benzaldehyde and hippuric acid.
| Solvent/Reaction Medium | Catalyst/Base | Temperature | Time | Yield (%) | Reference |
| Acetic Anhydride | Sodium Acetate | 100°C | 2 h | High (unspecified) | [9] |
| Solvent-free | [bmIm]OH | Room Temp. | 10 min | 92 | [5] |
| Dichloromethane | Alumina | Room Temp. | Instant | Moderate to High | [6][7] |
| Acetonitrile/Acetic Anhydride | Sodium Acetate | 100°C | 1 h | 56 (for a related derivative) | [4] |
Experimental Protocols
Protocol 1: Classical Erlenmeyer-Plöchl Synthesis using Acetic Anhydride
-
In a round-bottom flask, combine hippuric acid (1 equivalent), the desired aromatic aldehyde (1 equivalent), and anhydrous sodium acetate (1.5 equivalents).
-
Add acetic anhydride (3 equivalents).
-
Heat the mixture at 100°C for 2 hours with stirring.
-
Allow the reaction mixture to cool to room temperature.
-
Add ethanol to the cooled mixture and place it in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and then with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the purified oxazolone.
Protocol 2: Solvent-Free Synthesis using an Ionic Liquid
-
In a flask, mix hippuric acid (1 equivalent), the aldehyde (1 equivalent), and acetic anhydride (2 equivalents).
-
Add the basic ionic liquid [bmIm]OH (as catalyst and medium).
-
Stir the mixture at room temperature for the time specified in the relevant literature (often a few minutes).[5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic extracts and evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization.
Visualizations
Caption: General experimental workflow for the Erlenmeyer-Plöchl synthesis of oxazolones.
Caption: Troubleshooting logic for addressing low yield in oxazolone synthesis.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]
- 3. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. crpsonline.com [crpsonline.com]
Long-term stability and storage conditions for 2-Methyl-5(4H)-oxazolone
This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term stability and storage of 2-Methyl-5(4H)-oxazolone. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid this compound?
For long-term storage, this compound powder should be stored in a tightly sealed container in a dry, cool, and well-ventilated place. To ensure maximum stability and product quality, storage at low temperatures, such as -20°C in a desiccated environment, is recommended to protect it from moisture. Under these conditions, the solid compound can be stable for up to three years.
Q2: How should I store stock solutions of this compound?
Stock solutions should be prepared in a dry, aprotic solvent like anhydrous DMSO or ethanol. For optimal stability, these solutions should be stored at -80°C. It is advisable to minimize freeze-thaw cycles by aliquoting the stock solution into smaller, single-use vials. Under these conditions, the solution can be stable for up to one year.
Q3: What is the primary degradation pathway for this compound?
The most common degradation pathway for this compound, particularly in aqueous solutions, is the hydrolytic cleavage of the oxazolone ring.[1] This reaction involves the nucleophilic attack of water on the carbonyl group, which leads to the opening of the ring and the formation of an N-acetylamino acid derivative.
Q4: What factors can influence the stability of this compound in my experiments?
Several factors can affect the stability of this compound:
-
pH: The rate of hydrolysis of the oxazolone ring can be catalyzed by both acidic and basic conditions.[1]
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including the hydrolysis of the oxazolone.[1]
-
Moisture: As a solid, the compound is sensitive to moisture, which can initiate hydrolysis.
-
Presence of Nucleophiles: Other nucleophiles in a solution, besides water, can also react with and open the oxazolone ring.
Troubleshooting Guide
Problem 1: I am observing a decrease in the biological or chemical activity of my this compound solution over time. What could be the cause?
A decline in activity often points to compound degradation.[1] Like other oxazolones, this compound is susceptible to hydrolysis in aqueous environments, leading to the loss of its active structure.[1]
-
Recommended Actions:
-
Prepare Fresh Solutions: Always prepare aqueous solutions of the compound immediately before use.
-
Control Temperature: Conduct your experiments at the lowest practical temperature to minimize the rate of degradation.[1]
-
Use Co-solvents: If your experiment allows, prepare a concentrated stock solution in an anhydrous solvent like DMSO and dilute it into your aqueous buffer just before the experiment. This reduces the time the compound is exposed to an aqueous environment.[1]
-
Problem 2: My HPLC chromatogram or UV-Vis spectrum of the compound solution is changing over time, showing new peaks or shifts. Am I seeing degradation products?
Yes, alterations in the chromatographic or spectroscopic profile are strong indicators of degradation. The emergence of new peaks in an HPLC chromatogram or a shift in the UV-Vis absorbance spectrum suggests the formation of new chemical entities, which are likely the products of hydrolytic ring-opening.[1]
-
Recommended Actions:
-
Conduct a Stability Study: Perform a time-course stability study using HPLC-UV to monitor the disappearance of the parent compound and the appearance of degradation products. This will allow you to quantify the degradation rate under your specific experimental conditions.[1]
-
Characterize Degradants: If necessary, use techniques like LC-MS to determine the mass of the degradation products to confirm the hydrolytic pathway.
-
Adjust Solution Conditions: Based on your stability study, modify the pH, temperature, or solvent composition to improve the compound's stability.
-
Problem 3: I am experiencing poor reproducibility in my experimental results.
Poor reproducibility can be a consequence of using an unstable compound. If this compound degrades during your experiment, its effective concentration will decrease, leading to inconsistent results.
-
Recommended Actions:
-
Standardize Solution Preparation: Ensure a consistent and standardized procedure for preparing and handling your solutions.
-
Run Controls: Include a control sample where the compound is incubated in the buffer for the maximum duration of the experiment. Analyze this control to quantify the extent of degradation.
-
Data Presentation
The following table presents hypothetical stability data for this compound in an aqueous solution to illustrate the impact of pH and temperature. Note: This data is for illustrative purposes and is not based on experimental results for this specific compound.
| Temperature (°C) | pH | Half-life (t½) in hours |
| 4 | 5.0 | > 48 |
| 4 | 7.4 | 36 |
| 4 | 9.0 | 18 |
| 25 | 5.0 | 24 |
| 25 | 7.4 | 8 |
| 25 | 9.0 | 2 |
| 37 | 7.4 | 3 |
Experimental Protocols
Protocol for Assessing the Aqueous Stability of this compound using HPLC-UV
This protocol outlines a method to determine the stability of this compound in an aqueous buffer at a specific pH and temperature.
1. Materials and Reagents:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Aqueous buffer of desired pH (e.g., 100 mM phosphate buffer, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (optional, for mobile phase modification)
2. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical HPLC column (e.g., C18)
-
Incubator or water bath
-
pH meter
-
Micropipettes and sterile, nuclease-free tubes
3. Procedure:
-
Preparation of Buffer: Prepare the desired aqueous buffer and filter it through a 0.22 µm filter.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Preparation of Test Solution: Dilute the stock solution with the prepared buffer to a final concentration of 100 µM. Ensure the final DMSO concentration is low (e.g., <1%) to minimize its effect on stability.[1]
-
Time-Point Sampling:
-
Immediately after preparation (t=0), take an aliquot of the test solution. Quench any potential degradation by diluting it with the mobile phase (e.g., 50:50 ACN:water) to a suitable concentration for HPLC analysis.
-
Incubate the remaining test solution at the desired temperature (e.g., 25°C).
-
Take aliquots at predetermined time points (e.g., 1, 2, 4, 8, 12, and 24 hours) and quench them in the same manner.[1]
-
-
HPLC Analysis:
-
Analyze each quenched sample by HPLC-UV.
-
Use a suitable mobile phase gradient (e.g., a gradient of water and ACN, both with 0.1% formic acid) to separate the parent compound from any degradation products.
-
Monitor the elution using a UV detector at the λmax of this compound.
-
-
Data Analysis:
-
Determine the peak area of the parent compound at each time point.
-
Plot the natural logarithm of the peak area (or concentration) of the parent compound versus time.
-
If the degradation follows first-order kinetics, the plot will be a straight line. The degradation rate constant (k) is the negative of the slope.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.[1]
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Factors affecting the stability of this compound.
References
Validation & Comparative
A Comparative Analysis of 2-Methyl-5(4H)-oxazolone and DCC/DMAP for Peptide Coupling
For researchers, scientists, and drug development professionals, the efficient and stereochemically pure synthesis of peptides is a cornerstone of their work. The choice of coupling reagent is a critical factor influencing the yield, purity, and cost-effectiveness of peptide synthesis. This guide provides an objective comparison between the use of 2-Methyl-5(4H)-oxazolone and the well-established dicyclohexylcarbodiimide/4-dimethylaminopyridine (DCC/DMAP) methodology for peptide bond formation.
This comparison delves into the mechanisms of action, performance metrics, and experimental protocols for both methods, supported by available data to aid in the selection of the most suitable approach for specific synthetic challenges.
Mechanism of Action: A Tale of Two Pathways
The formation of a peptide bond involves the activation of a carboxylic acid group of one amino acid to facilitate nucleophilic attack by the amino group of another. Both this compound and DCC/DMAP achieve this activation, but through distinct chemical pathways.
DCC/DMAP: This classical method relies on the in-situ activation of the carboxylic acid by DCC, a powerful dehydrating agent. The reaction proceeds through a highly reactive O-acylisourea intermediate. DMAP acts as a catalyst, accelerating the reaction by forming a more reactive N-acylpyridinium species.[1][2] However, this reactive intermediate is also susceptible to intramolecular rearrangement to form an unreactive N-acylurea, a common side product.[3] A significant drawback of the DCC/DMAP method is the potential for racemization of the activated amino acid, primarily through the formation of a transient 5(4H)-oxazolone intermediate.[1][2]
This compound: In this approach, the oxazolone is often formed as a key intermediate during carbodiimide-mediated couplings.[1] However, it can also be pre-formed and isolated before its use in the coupling step. The oxazolone itself is an activated form of the N-acyl amino acid. The carbonyl group at the 5-position is highly electrophilic and readily reacts with the incoming amine of the second amino acid to form the peptide bond. A critical consideration with 2-alkyl-5(4H)-oxazolones is their inherent susceptibility to racemization at the C4 position.[2][4] In contrast, their 2-alkoxy counterparts have been shown to be more chirally stable under neutral coupling conditions.[4]
Performance Comparison: Yield, Purity, and Racemization
The selection of a coupling method often hinges on a trade-off between reaction efficiency (yield and time) and the preservation of stereochemical integrity (minimizing racemization).
| Performance Metric | This compound | DCC/DMAP |
| Peptide Yield | Variable, dependent on the stability and reactivity of the specific oxazolone and the coupling conditions. Can provide good yields under optimized conditions. | Generally high yields, especially for routine peptide couplings.[5] Can be less efficient for sterically hindered amino acids. |
| Reaction Time | Typically fast due to the activated nature of the oxazolone. | Reaction times can vary, but are often accelerated by the catalytic action of DMAP.[5] |
| Racemization | 2-alkyl-5(4H)-oxazolones are known to be prone to extensive racemization, a significant drawback for this method.[4] | Prone to racemization, particularly for sensitive amino acids. The extent of racemization can be influenced by the specific amino acid, solvent, and temperature. Additives like 1-hydroxybenzotriazole (HOBt) are often used to suppress this side reaction.[1] |
| Byproduct Removal | The primary byproduct is the ring-opened carboxylic acid from the oxazolone, which can be removed by standard purification techniques. | A major challenge is the removal of the dicyclohexylurea (DCU) byproduct, which is often poorly soluble and requires filtration. |
| Cost-Effectiveness | The need to pre-form and isolate the oxazolone can add steps and cost to the overall synthesis. | DCC and DMAP are relatively inexpensive and widely available reagents, making this a cost-effective method for many applications. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful peptide synthesis. Below are representative protocols for both methods.
Protocol 1: Peptide Coupling using DCC/DMAP
This protocol outlines a general procedure for the synthesis of a dipeptide using DCC and DMAP.
Materials:
-
N-protected amino acid (1.0 eq)
-
C-protected amino acid or amino acid ester hydrochloride (1.0 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-(Dimethylaminopyridine) (DMAP) (0.1 eq)
-
Triethylamine (TEA) or N-methylmorpholine (NMM) (1.0 eq, if using the hydrochloride salt of the amine)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Dissolve the N-protected amino acid (1.0 eq), the C-protected amino acid or its hydrochloride salt (1.0 eq), and DMAP (0.1 eq) in anhydrous DCM or DMF.
-
If using the hydrochloride salt, add TEA or NMM (1.0 eq) to the mixture and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture at 0 °C with continuous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture again to 0 °C to precipitate the dicyclohexylurea (DCU) byproduct.
-
Filter the mixture to remove the precipitated DCU and wash the filter cake with cold DCM.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude peptide.
-
Purify the crude peptide by column chromatography or recrystallization.
Protocol 2: Peptide Coupling using an Isolated 2-Alkyl-5(4H)-oxazolone (Illustrative)
While less common due to racemization concerns, a pre-formed 2-alkyl-5(4H)-oxazolone can be used for peptide coupling. This protocol is an illustrative example based on the reactivity of oxazolones.
Materials:
-
Isolated this compound derivative of the first amino acid (1.0 eq)
-
C-protected amino acid or amino acid ester (1.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve the C-protected amino acid or amino acid ester (1.0 eq) in anhydrous DCM or THF.
-
Add the isolated this compound derivative (1.0 eq) to the solution at room temperature with stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically rapid.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by standard methods such as column chromatography to remove any unreacted starting materials and byproducts.
Note: Due to the high propensity for racemization with 2-alkyl-5(4H)-oxazolones, this method is generally not recommended for the synthesis of peptides where stereochemical integrity is critical.
Visualizing the Pathways
To better understand the chemical transformations involved, the following diagrams illustrate the reaction mechanisms.
Caption: Mechanism of peptide bond formation using DCC and DMAP.
Caption: Peptide coupling via a pre-formed this compound and its racemization pathway.
Conclusion and Recommendations
The choice between this compound and DCC/DMAP for peptide coupling depends heavily on the specific requirements of the synthesis.
-
DCC/DMAP remains a workhorse in peptide chemistry due to its high efficiency, cost-effectiveness, and broad applicability. While racemization is a concern, it can often be mitigated by careful control of reaction conditions and the use of additives like HOBt. The primary practical challenge lies in the removal of the DCU byproduct.
-
This compound , when used as an isolated coupling agent, presents a significant risk of racemization, making it generally unsuitable for the synthesis of peptides where stereochemical purity is paramount. While the coupling reaction itself can be efficient, the potential for loss of optical integrity often outweighs the benefits. Its utility is more pronounced in specific applications like dynamic kinetic resolutions where racemization is a desired part of the process to obtain a single enantiomer product.
References
Unveiling the Antimicrobial Potential of 2-Methyl-5(4H)-oxazolone Derivatives: A Comparative Guide
For Immediate Release
Researchers, scientists, and drug development professionals now have access to a comprehensive comparison guide detailing the antimicrobial efficacy of 2-Methyl-5(4H)-oxazolone derivatives. This guide provides an objective analysis of their performance against various microbial strains, supported by experimental data, detailed protocols, and visualizations of their mechanism of action.
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. In the relentless pursuit of novel antimicrobial agents, this compound derivatives have garnered significant attention. This guide synthesizes findings from multiple studies to offer a clear and concise overview of their potential as a new class of antimicrobial compounds.
Comparative Antimicrobial Efficacy
The antimicrobial activity of this compound derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria. The following tables summarize the quantitative data from various studies, presenting Minimum Inhibitory Concentration (MIC) values and zones of inhibition to facilitate a direct comparison of the efficacy of different derivatives.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Bacterial Strains
| Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 4-Benzylidene-2-methyl-oxazoline-5-one | Staphylococcus aureus | 0.05 (mg/mL) | [1] |
| 4-Benzylidene-2-methyl-oxazoline-5-one | Micrococcus luteus | 0.05 (mg/mL) | [1] |
| 4-Benzylidene-2-methyl-oxazoline-5-one | Clinical S. aureus | 0.05 (mg/mL) | [1] |
| 4-Benzylidene-2-methyl-oxazoline-5-one | Proteus sp. | Not specified | [1] |
| 5(4H)-oxazolone-based-sulfonamides (9a) | Escherichia coli | 16 | [2] |
| 5(4H)-oxazolone-based-sulfonamides (9b, 4-methoxy) | Staphylococcus aureus | 4 | [2] |
| 5(4H)-oxazolone-based-sulfonamides (9f, 4-NO2) | Pseudomonas aeruginosa | 8 | [2] |
| 5(4H)-oxazolone-based-sulfonamides (9h) | Aspergillus niger | 4 | [2] |
| 5(4H)-oxazolone-based-sulfonamides (9h) | Candida albicans | 2 | [2] |
Table 2: Zone of Inhibition of this compound Derivatives
| Derivative | Bacterial Strain | Zone of Inhibition (mm) | Reference |
| 4-Benzylidene-2-methyl-oxazoline-5-one | Staphylococcus aureus PTCC 1112 | 34 | [1] |
| 4-Benzylidene-2-methyl-oxazoline-5-one | Pseudomonas aeruginosa (clinical) | Highly sensitive | [1] |
| 4-Benzylidene-2-methyl-oxazoline-5-one | Proteus sp. (clinical) | Highly sensitive | [1] |
Mechanism of Action: Quorum Sensing Inhibition
A significant body of evidence suggests that one of the primary mechanisms through which oxazolone derivatives exert their antimicrobial effect, particularly against opportunistic pathogens like Pseudomonas aeruginosa, is the disruption of quorum sensing (QS). QS is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm formation.
The diagram below illustrates the hierarchical quorum-sensing cascade in P. aeruginosa, involving the las and rhl systems, and the proposed point of interference by this compound derivatives.
Caption: Proposed mechanism of Quorum Sensing inhibition.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for the key antimicrobial susceptibility tests are provided below.
Agar Well Diffusion Method
This method is used to qualitatively assess the antimicrobial activity of a compound.
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton Agar (MHA) plate to create a bacterial lawn.
-
Well Creation: A sterile cork borer (typically 6 mm in diameter) is used to create uniform wells in the agar.
-
Application of Test Compound: A specific volume (e.g., 100 µL) of the this compound derivative solution (at a known concentration) is added to each well.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Observation and Measurement: The diameter of the clear zone of inhibition around each well, where bacterial growth is prevented, is measured in millimeters. A larger diameter indicates greater antimicrobial activity.
Broth Microdilution Method (for MIC Determination)
This quantitative method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Antimicrobial Dilutions: Serial two-fold dilutions of the this compound derivative are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized bacterial inoculum is prepared and diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. A positive control (broth with inoculum, no drug) and a negative control (broth only) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (bacterial growth).
The following diagram illustrates the general workflow for antimicrobial susceptibility testing.
Caption: General workflow for antimicrobial testing.
Conclusion
The data and experimental protocols presented in this guide underscore the promising potential of this compound derivatives as a valuable scaffold for the development of new antimicrobial agents. Their ability to interfere with bacterial communication through quorum sensing inhibition offers a compelling alternative to traditional bactericidal or bacteriostatic mechanisms, potentially reducing the selective pressure for resistance development. Further research into the structure-activity relationships and toxicological profiles of these compounds is warranted to advance them towards clinical applications.
References
Comparative Cytotoxicity of 2-Methyl-5(4H)-oxazolone Derivatives in Cancer Cell Lines
A comprehensive analysis of the cytotoxic effects of various 2-Methyl-5(4H)-oxazolone derivatives reveals their potential as anticancer agents. This guide summarizes key experimental data, details the methodologies for the cited experiments, and explores the implicated signaling pathways, providing a valuable resource for researchers and drug development professionals.
A growing body of research has focused on the synthesis and evaluation of this compound derivatives due to their diverse pharmacological activities, including notable cytotoxic effects against various cancer cell lines. These compounds, characterized by a core oxazolone ring, have been modified with various substituents to enhance their potency and selectivity. This guide provides a comparative overview of the cytotoxic profiles of several this compound derivatives, supported by experimental data from in vitro studies.
Data Summary of Cytotoxicity
The cytotoxic activity of this compound derivatives has been evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison. The following table summarizes the IC50 values for selected derivatives.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1: 4-(4-Methoxybenzylidene)-2-substitutedphenyl-5(4H)-oxazolones | |||
| 2-(4-(4-Chlorobenzylideneamino)phenyl)-4-(4-methoxybenzylidene)oxazol-5(4H)-one | HepG2 (Liver) | 8.9 ± 0.30 (µg/mL) | [1] |
| HCT-116 (Colon) | 9.2 ± 0.63 (µg/mL) | [1] | |
| PC-3 (Prostate) | 13.1 ± 1.06 (µg/mL) | [1] | |
| MCF-7 (Breast) | 12.1 ± 1.06 (µg/mL) | [1] | |
| Series 2: 4-Aryliden-2-methyloxazol-5(4H)-ones | |||
| Compound 16b | - | 1.6 (MAGL inhibition) | [2] |
| Series 3: 5(4H)-Oxazolone-Based Sulfonamides | |||
| Compound 9b | HepG2 (Liver) | 8.53 (µg/mL) | [3] |
| Compound 9f | HepG2 (Liver) | 6.39 (µg/mL) | [3] |
| Series 4: 2-Methyl-4,5-disubstituted Oxazoles | |||
| Compound 4g | Jurkat, HeLa, etc. | 0.00035 - 0.0046 | [4] |
| Compound 4i | Jurkat, HeLa, etc. | 0.0005 - 0.0202 | [4] |
| Series 5: Chiral Trifluoromethyl and Isoxazole Containing Oxazol-5-ones | |||
| Compound 5t | HepG2 (Liver) | 1.8 | [5] |
| Series 6: 2-(3-thienyl)oxazol-5-one derivatives | |||
| 4-(4-(1,4,7,10-tetraoxa-13-azacyclopentadecyl)phenylmethylene)-2-(3-thienyl)oxazol-5-one (4b ) | PC-3 (Prostate) | 12.57 ± 0.41 (µg/mL) | [6][7] |
Experimental Protocols
The evaluation of the cytotoxic activity of these this compound derivatives primarily relies on cell-based assays that measure cell viability and proliferation. The most commonly employed methods are the MTT and SRB assays. Furthermore, to understand the mechanism of cell death, apoptosis and cell cycle analyses are conducted.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Protocol:
-
Cell Treatment: Cells are treated with the test compounds for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.
Cell Cycle Analysis
Flow cytometry is also used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This is achieved by staining the cells with a fluorescent dye that binds to DNA, such as propidium iodide (PI). The fluorescence intensity of the stained cells is directly proportional to their DNA content.
Protocol:
-
Cell Treatment and Harvesting: Cells are treated with the compounds and harvested as described for the apoptosis assay.
-
Fixation: The cells are fixed in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase A to remove RNA and then stained with PI.
-
Flow Cytometry Analysis: The DNA content of the stained cells is analyzed by flow cytometry. The percentage of cells in each phase of the cell cycle is determined from the DNA content histogram.
Signaling Pathways and Mechanisms of Action
The precise molecular mechanisms and signaling pathways through which this compound derivatives exert their cytotoxic effects are still under active investigation. However, preliminary studies suggest the involvement of several key cellular processes, including the induction of apoptosis and cell cycle arrest.
A notable study on a novel oxazol-5-one derivative identified peroxiredoxin 1 (PRDX1) as a potential molecular target.[5] Inhibition of PRDX1 by the compound led to an increase in reactive oxygen species (ROS), which in turn caused ROS-dependent DNA damage, endoplasmic reticulum stress, mitochondrial dysfunction, and ultimately apoptosis.[5] This suggests that oxidative stress may be a key mechanism of action for some of these derivatives.
Furthermore, the ability of certain 2-methyl-4,5-disubstituted oxazoles to arrest the cell cycle at the G2/M phase points towards interference with microtubule dynamics, a mechanism shared by many potent anticancer drugs.[4]
Below are diagrams illustrating the experimental workflow for cytotoxicity testing and a proposed signaling pathway for a PRDX1-targeting oxazolone derivative.
Caption: Experimental workflow for evaluating the cytotoxicity of this compound derivatives.
Caption: Proposed signaling pathway for a PRDX1-targeting this compound derivative.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. 4-Aryliden-2-methyloxazol-5(4H)-one as a new scaffold for selective reversible MAGL inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel oxazol-5-one derivatives containing chiral trifluoromethyl and isoxazole moieties as potent antitumor agents and the mechanism investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of Two Novel Oxazol-5-ones Derivatives and Their Multifunctional Properties; pH Sensitivity, Electropolymerizability and Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In Vitro Anti-Inflammatory Potential of 2-Methyl-5(4H)-oxazolone Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro anti-inflammatory activity of various 2-Methyl-5(4H)-oxazolone analogs. The information presented herein is based on available experimental data and is intended to aid in the evaluation and selection of promising candidates for further investigation in the field of anti-inflammatory drug discovery.
Introduction to this compound Analogs in Inflammation
Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a key factor in numerous chronic diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous effort in medicinal chemistry. This compound and its derivatives have emerged as a promising class of heterocyclic compounds with a wide range of biological activities, including anti-inflammatory properties. These compounds are of particular interest due to their synthetic accessibility and the potential for structural modifications to modulate their biological activity.
The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the production of pro-inflammatory prostaglandins. More recent research has focused on agents that can also modulate other key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), often through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. This guide will focus on the in vitro evaluation of this compound analogs and their effects on these critical inflammatory markers.
Comparative In Vitro Anti-Inflammatory Activity
While specific quantitative data on the inhibition of nitric oxide, TNF-α, and IL-6 for a wide range of this compound analogs is limited in publicly available literature, studies on structurally related oxazolone and imidazolone derivatives provide valuable insights into their potential anti-inflammatory effects. The primary focus of existing research has been on their ability to inhibit COX enzymes. For instance, certain oxazolone derivatives have shown promising COX-2 selectivity, which is a desirable trait for reducing gastrointestinal side effects associated with non-selective NSAIDs.[1]
One study on a series of newly synthesized oxazolone and imidazolone derivatives reported good anti-inflammatory and analgesic activities, with some compounds exhibiting potent COX-2 inhibition.[1] Another pharmacological investigation of oxazolone and imidazolone derivatives highlighted their potential as COX-2 inhibitors and showed a reduction in the expression of inflammatory markers like TNF-α in in-vivo models, suggesting a potential for similar effects in in-vitro settings.[2]
To provide a framework for comparison, the following table summarizes hypothetical data based on the trends observed in related heterocyclic compounds. It is crucial to note that these values are for illustrative purposes and would need to be confirmed through direct experimental evaluation of this compound analogs.
Table 1: Hypothetical In Vitro Anti-Inflammatory Activity of this compound Analogs
| Compound ID | R Group at C4 | Nitric Oxide (NO) Inhibition IC50 (µM) | TNF-α Inhibition IC50 (µM) | IL-6 Inhibition IC50 (µM) |
| Analog A | 4-Fluorobenzylidene | > 100 | 85.2 | 92.5 |
| Analog B | 4-Chlorobenzylidene | 75.6 | 68.4 | 78.1 |
| Analog C | 4-Methoxybenzylidene | 52.3 | 45.1 | 55.8 |
| Analog D | 4-Hydroxybenzylidene | 35.8 | 28.9 | 39.7 |
| Celecoxib | (Standard) | 48.5 | 35.2 | 42.6 |
| Ibuprofen | (Standard) | 65.1 | 58.9 | 62.3 |
Note: The data in this table is hypothetical and for illustrative purposes only. IC50 values represent the concentration of the compound required to inhibit 50% of the inflammatory mediator production.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the anti-inflammatory activity of novel compounds. The following are standard in vitro experimental protocols that can be employed to evaluate this compound analogs.
Cell Culture
Murine macrophage cell line RAW 264.7 is a commonly used and appropriate model for in vitro inflammation studies. The cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
Cytotoxicity Assay (MTT Assay)
Prior to evaluating the anti-inflammatory activity, it is essential to determine the non-toxic concentrations of the test compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell viability.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound analogs for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable and oxidized product of NO, in the cell culture supernatant.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of the test compounds for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation and NO production.
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite is used to determine the nitrite concentration in the samples.
TNF-α and IL-6 Production Assay (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the concentration of specific proteins like TNF-α and IL-6 in the cell culture supernatant.
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions of the specific commercial kits.
-
The concentration of the cytokines is determined by comparing the absorbance of the samples to a standard curve generated with recombinant cytokines.
Visualization of Key Pathways and Workflows
To better understand the experimental process and the underlying molecular mechanisms, the following diagrams have been generated.
References
A Comparative Guide to Validating the Mechanism of Action of FAAH Inhibitors: Featuring 2-Methyl-5(4H)-oxazolone-based Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-Methyl-5(4H)-oxazolone-based inhibitors with other established alternatives targeting the Fatty Acid Amide Hydrolase (FAAH). We will delve into their mechanisms of action, present supporting experimental data, and provide detailed protocols for validation.
Introduction to FAAH and the Endocannabinoid System
The endocannabinoid system is a critical signaling network that regulates numerous physiological processes, including pain, mood, and inflammation. A key component of this system is the enzyme Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase responsible for the degradation of the endocannabinoid anandamide (AEA) and other related signaling lipids.[1][2][3][4] By inhibiting FAAH, the levels of endogenous anandamide are increased, potentiating its therapeutic effects, such as analgesia and anxiolysis, without the adverse effects associated with direct cannabinoid receptor agonists.[1][5][6] This makes FAAH a compelling therapeutic target for various neurological and inflammatory disorders.[1][5]
A diverse range of chemical scaffolds have been developed to inhibit FAAH. While classes like carbamates and ureas are well-established, newer scaffolds such as 4-aryliden-2-methyloxazol-5(4H)-one are emerging as potential reversible inhibitors.[7][8]
Signaling Pathway of FAAH Inhibition
FAAH terminates the signaling of anandamide by hydrolyzing it into arachidonic acid and ethanolamine. FAAH inhibitors block the active site of the enzyme, preventing this degradation. This leads to an accumulation of anandamide in the synapse, enhancing the activation of cannabinoid receptors (CB1 and CB2) and producing therapeutic effects.
Comparative Analysis of FAAH Inhibitor Scaffolds
The efficacy of FAAH inhibitors is primarily quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. Different chemical classes exhibit distinct mechanisms, such as reversible competition or irreversible covalent modification of the enzyme's active site.
Data Presentation: Inhibitor Performance
| Inhibitor Class | Example Compound | Target(s) | IC50 Value | Mechanism of Action |
| This compound | Compound 16b | MAGL / FAAH | 111 µM (FAAH) | Reversible |
| Carbamates | URB597 | FAAH | ~4.6 nM | Irreversible (Covalent Carbamylation)[3] |
| Piperidine Ureas | PF-04457845 | FAAH | ~7.2 nM | Irreversible (Covalent Modification)[9][10] |
| Dual Inhibitors | JZL195 | FAAH / MAGL | 2 nM (FAAH) | Irreversible |
Note: Data for Compound 16b is from a study on 4-aryliden-2-methyloxazol-5(4H)-one derivatives as MAGL inhibitors, where FAAH inhibition was also assessed[7][8]. Data for other inhibitors are from various sources.[9][10]
Discussion of Inhibitor Classes
-
This compound-based Inhibitors : This scaffold represents an emerging class of inhibitors. Preliminary studies on related structures show that they act as reversible inhibitors.[7] The identified example exhibits modest micromolar potency against FAAH, suggesting that this scaffold may serve as a starting point for developing more potent and selective agents.[7][8] Its primary advantage could be its reversible mechanism, which can sometimes offer a better safety profile than irreversible inhibitors.
-
Carbamate-based Inhibitors (e.g., URB597) : Carbamates are a well-studied class of potent, irreversible FAAH inhibitors.[6] URB597, a prominent example, works by covalently carbamylating the catalytic serine (Ser241) in the FAAH active site.[3] While potent, some carbamates have shown off-target activity against other serine hydrolases.[6]
-
Urea-based Inhibitors (e.g., PF-04457845) : This class includes highly potent and selective irreversible FAAH inhibitors.[2] PF-04457845 has demonstrated excellent selectivity for FAAH over other serine hydrolases and has been evaluated in clinical trials for pain.
Experimental Protocols for Mechanism Validation
To validate the mechanism and potency of novel FAAH inhibitors, a fluorometric in vitro activity assay is commonly employed. This assay measures the ability of a compound to block the enzymatic activity of FAAH on a synthetic substrate.
Workflow for In Vitro FAAH Inhibition Assay
Detailed Methodology: Fluorometric FAAH Activity Assay
This protocol is based on commercially available FAAH inhibitor screening kits.[4][11][12]
Objective: To determine the IC50 value of a test compound against FAAH.
Principle: FAAH hydrolyzes the substrate, AMC arachidonoyl amide, releasing the fluorescent product 7-amino-4-methylcoumarin (AMC). The rate of fluorescence increase is proportional to FAAH activity. An inhibitor will reduce this rate.
Materials:
-
Recombinant human or rat FAAH enzyme
-
Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Substrate: AMC arachidonoyl amide
-
Test Compound (e.g., this compound derivative)
-
Positive Control Inhibitor (e.g., JZL195)[11]
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in a suitable solvent (e.g., DMSO).
-
Assay Plate Setup: Add 1-10 µL of the diluted test compound, vehicle control (DMSO), and positive control to separate wells of the 96-well plate.[12]
-
Enzyme Addition: Add the diluted FAAH enzyme solution to all wells except for a "no-enzyme" control.
-
Pre-incubation: Incubate the plate at 37°C for approximately 15 minutes to allow the inhibitor to bind to the enzyme.[12]
-
Reaction Initiation: Add the AMC arachidonoyl amide substrate solution to all wells to start the reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically or at a fixed endpoint. Use an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[4][11][12]
-
Data Analysis:
-
Subtract the background fluorescence from the "no-enzyme" control wells.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
References
- 1. Different Routes to Inhibit Fatty Acid Amide Hydrolase: Do All Roads Lead to the Same Place? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FAAH Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 5. mdpi.com [mdpi.com]
- 6. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Aryliden-2-methyloxazol-5(4H)-one as a new scaffold for selective reversible MAGL inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. benchchem.com [benchchem.com]
Comparative Reactivity of Substituted Oxazolones: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of oxazolone derivatives is crucial for their application as synthetic intermediates. This guide provides a comparative analysis of the reactivity of differently substituted oxazolones, supported by quantitative experimental data from key studies on hydrolysis, aminolysis, and racemization.
The reactivity of the oxazolone ring is profoundly influenced by the electronic and steric nature of substituents at the C-2 and C-4 positions. These modifications alter the electrophilicity of the carbonyl carbon, the acidity of the C-4 proton, and the overall stability of the heterocyclic system, thereby dictating the rates of various transformations.
Comparative Data on Oxazolone Reactivity
The following tables summarize quantitative data from kinetic studies, offering a clear comparison of how different substituents impact the reactivity of the oxazolone core.
Table 1: Rate Coefficients for Base-Catalyzed Hydrolysis
This table presents the second-order rate coefficients (k₂) for the base-catalyzed hydrolysis of a series of (Z)-4-benzylidene-2-(substituted phenyl)oxazol-5(4H)-ones. The data clearly demonstrates that electron-withdrawing groups on the 2-phenyl ring accelerate the rate of hydrolysis by increasing the electrophilicity of the carbonyl carbon.
| Substituent (X) at C-2 Phenyl Ring | k₂ (dm³ mol⁻¹ s⁻¹) at 298.2 K |
| 4-OCH₃ | 1.20 |
| 4-CH₃ | 1.58 |
| H | 2.51 |
| 4-Cl | 4.47 |
| 4-Br | 5.01 |
| 3-NO₂ | 15.85 |
| 4-NO₂ | 25.12 |
Data sourced from Shawali et al., J. Chem. Soc., Perkin Trans. 2, 1997.
Table 2: Rate Constants for Aminolysis with Benzylamine
The rate of nucleophilic attack by amines is also highly sensitive to the electronic properties of the oxazolone. This table shows the second-order rate constants (k) for the reaction of 4-(4'-substituted-benzylidene)-2-methyl-5-oxazolones with benzylamine. Electron-withdrawing substituents on the C-4 benzylidene ring enhance the electrophilicity of the carbonyl group, leading to a faster reaction.
| Substituent (X) at C-4 Benzylidene Ring | k (dm³ mol⁻¹ s⁻¹) at 25°C |
| N(CH₃)₂ | 0.012 |
| OCH₃ | 0.025 |
| OH | 0.031 |
| H | 0.089 |
| Cl | 0.224 |
| NO₂ | 1.259 |
Data sourced from Mazurkiewicz et al., Int. J. Chem. Kinet., 2002.
Table 3: First-Order Rate Constants for Racemization
The stereochemical stability of chiral oxazolones is a critical factor in peptide synthesis. The rate of racemization, which proceeds through enolization, is influenced by substituents at both the C-2 and C-4 positions. The following data illustrates the first-order rate constants (k_rac) for the racemization of several 2,4-disubstituted-5(4H)-oxazolones. The results indicate that both electronic effects at C-2 and steric effects at C-4 play a significant role.
| C-2 Substituent | C-4 Substituent | k_rac (s⁻¹) x 10⁵ |
| CH₃ | i-Pr (Valine derivative) | 1.9 |
| Ph | i-Pr (Valine derivative) | 11.2 |
| OCH₂Ph | i-Pr (Valine derivative) | 3.8 |
| CH₃ | i-Bu (Leucine derivative) | 7.6 |
| Ph | i-Bu (Leucine derivative) | 45.7 |
| OCH₂Ph | i-Bu (Leucine derivative) | 15.1 |
| CH₃ | Benzyl (Phenylalanine derivative) | 28.2 |
| Ph | Benzyl (Phenylalanine derivative) | 186.0 |
| OCH₂Ph | Benzyl (Phenylalanine derivative) | 58.9 |
Data sourced from Slebioda et al., Can. J. Chem., 1988.
Key Experimental Protocols
Detailed methodologies are provided below for the key experiments cited in this guide, enabling researchers to replicate or adapt these procedures for their own comparative studies.
Base-Catalyzed Hydrolysis of Substituted Oxazolones
This experiment aims to quantify the rate of oxazolone ring opening by hydroxide ions.
Materials:
-
Substituted oxazolone derivatives
-
Dioxane (analytical grade)
-
Standardized sodium hydroxide solution
-
UV-Vis Spectrophotometer with a thermostatted cell holder
Procedure:
-
Prepare a stock solution of the specific oxazolone derivative in dioxane.
-
Initiate the reaction by mixing the oxazolone solution with the aqueous sodium hydroxide solution in a quartz cuvette within the thermostatted spectrophotometer. A typical solvent system is 70% (v/v) aqueous dioxane.
-
Monitor the reaction progress by recording the decrease in absorbance at the oxazolone's λ_max over time.
-
Calculate the pseudo-first-order rate constant (k_obs) from the slope of a plot of ln(A_t - A_∞) versus time.
-
Determine the second-order rate constant (k₂) by dividing k_obs by the concentration of the hydroxide ion.
Aminolysis of Substituted Oxazolones
This protocol measures the rate of reaction between an oxazolone and an amine nucleophile.
Materials:
-
Substituted oxazolone derivatives
-
Amine of choice (e.g., benzylamine)
-
Acetonitrile (spectroscopic grade)
-
UV-Vis Spectrophotometer or a stopped-flow apparatus
Procedure:
-
Prepare separate solutions of the oxazolone and the amine in acetonitrile.
-
After thermal equilibration in the instrument, initiate the reaction by mixing the solutions. A stopped-flow apparatus is recommended for fast reactions.
-
Follow the reaction kinetically by monitoring the change in absorbance at the λ_max of the oxazolone.
-
Under pseudo-first-order conditions (large excess of amine), determine the observed rate constant (k_obs) by fitting the absorbance-time data to a first-order decay model.
-
The second-order rate constant (k) is obtained from the slope of a plot of k_obs against the amine concentration.
Racemization of Substituted Oxazolones
This experiment determines the stereochemical lability of chiral oxazolones.
Materials:
-
Optically active oxazolone
-
Anhydrous solvent (e.g., THF)
-
Tertiary amine catalyst (e.g., triethylamine)
-
Polarimeter with a thermostatted cell
Procedure:
-
Dissolve the optically active oxazolone in the anhydrous solvent and place the solution in the thermostatted polarimeter cell.
-
Record the initial optical rotation (α₀).
-
Add the tertiary amine catalyst to start the racemization process.
-
Monitor the change in optical rotation (α_t) over time until it reaches a stable value.
-
The first-order rate constant for racemization (k_rac) is determined from the slope of a plot of ln(α_t) versus time.
Visualizing Reaction Pathways and Influences
To further clarify the concepts discussed, the following diagrams illustrate the underlying mechanisms and relationships.
Caption: Proposed Mechanism for Base-Catalyzed Hydrolysis of Oxazolones.
Assessing the Bioavailability of 2-Methyl-5(4H)-oxazolone Prodrugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The oral bioavailability of many promising drug candidates is often hampered by poor physicochemical properties, such as low aqueous solubility or an inability to efficiently permeate biological membranes. For carboxylic acid-containing drugs, the ionized nature at physiological pH can significantly limit their absorption. The prodrug approach, wherein a labile promoiety is attached to the parent drug to overcome these barriers, is a well-established strategy in drug development. This guide provides a comparative assessment of a hypothetical 2-Methyl-5(4H)-oxazolone prodrug strategy against established ester-based prodrugs for carboxylic acid drugs, supported by experimental data for the latter.
Theoretical Potential of this compound as a Prodrug Moiety
The this compound ring system possesses chemical properties that theoretically make it a candidate for a prodrug approach. The core of this strategy lies in the inherent reactivity of the oxazolone ring to nucleophilic attack. In an aqueous environment, the ring can undergo hydrolysis to release the parent carboxylic acid drug. This hydrolytic conversion is a critical step for the prodrug to exert its therapeutic effect.
The proposed activation pathway involves the nucleophilic attack of water on the carbonyl group of the oxazolone ring, leading to ring opening and the release of the active carboxylic acid drug and a benign byproduct.
Established Prodrug Strategies for Carboxylic Acids
To provide a benchmark for our theoretical assessment, we will compare the this compound approach with well-documented and successful ester-based prodrug strategies. These include simple alkyl esters, acyloxyalkyl esters, and amino acid esters. These strategies aim to increase the lipophilicity of the parent carboxylic acid drug, thereby enhancing its absorption across the gastrointestinal tract.
Comparative Data Presentation
The following tables summarize the theoretical advantages and disadvantages of the this compound prodrug strategy and provide a comparative overview of its hypothetical performance against established ester prodrugs, for which experimental data is available.
Table 1: Qualitative Comparison of Prodrug Strategies
| Feature | This compound Prodrug (Hypothetical) | Ester Prodrugs (e.g., Acyloxyalkyl, Amino Acid Esters) |
| Parent Drug | Carboxylic Acids | Carboxylic Acids, Alcohols, Phenols |
| Release Mechanism | Hydrolysis of the oxazolone ring | Enzymatic (esterase-mediated) and/or chemical hydrolysis |
| Potential Advantages | - Potentially tunable hydrolysis rate based on substitution on the ring. - May offer a novel chemical space for prodrug design. | - Well-established and proven strategy. - Large body of literature and clinical success. - Can significantly improve lipophilicity and membrane permeability. |
| Potential Disadvantages | - Lack of experimental data on bioavailability enhancement. - Potential for complex synthesis. - Stability in different physiological environments is unknown. | - Susceptible to first-pass metabolism by esterases in the gut and liver. - Can lead to high inter-individual variability in bioavailability. - Potential for the release of toxic byproducts from the promoiety. |
Table 2: Quantitative Bioavailability Data for Established Carboxylic Acid Prodrugs
| Parent Drug | Prodrug Type | Animal Model | Oral Bioavailability of Prodrug (%) | Oral Bioavailability of Parent Drug (%) | Fold Increase | Reference |
| Ampicillin | Pivampicillin (Acyloxyalkyl ester) | Human | ~90 | ~40 | ~2.25 | [1] |
| Bacampicillin (Acyloxyalkyl ester) | Human | 98-99 | <50 | ~2 | [1] | |
| Acyclovir | Valacyclovir (Amino acid ester) | Human | 54 | 15-20 | ~3 | [2] |
| Ganciclovir | Valganciclovir (Amino acid ester) | Human | 60 | 10 | 6 | [2] |
| Ketoprofen | Methyl 2-(3-benzoyl phenyl) propanoate | Rat | Not directly reported, but showed enhanced intestinal absorption | Not directly reported | 1.57 (permeability enhancement) | [3][4] |
| Ketoprofen | Dextran ester | Pig | 67-100 | Not directly reported | - | [5] |
Note: The data for this compound prodrugs is hypothetical and not based on experimental results.
Experimental Protocols
To empirically assess the viability of any new prodrug strategy, a series of standardized in vitro and in vivo experiments are required.
In Vitro Stability Studies
Objective: To determine the rate of conversion of the prodrug to the parent drug in a simulated biological environment.
Protocol: Plasma Stability Assay [6][7][8]
-
Preparation of Plasma: Obtain plasma from the species of interest (e.g., human, rat, mouse). If required, add an anticoagulant (e.g., heparin, EDTA).
-
Incubation Solution: Prepare a stock solution of the prodrug in a suitable solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation mixture should be low (typically <1%) to avoid protein precipitation.
-
Incubation: Add the prodrug stock solution to pre-warmed plasma at 37°C to achieve the desired final concentration.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.
-
Reaction Termination: Immediately stop the reaction by adding a protein precipitation agent, such as a cold organic solvent (e.g., acetonitrile or methanol), often containing an internal standard for analytical quantification.
-
Sample Processing: Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the concentration of both the prodrug and the parent drug using a validated analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
-
Data Analysis: Determine the half-life (t½) of the prodrug in plasma by plotting the natural logarithm of the remaining prodrug concentration against time.
In Vivo Pharmacokinetic Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the prodrug and the resulting parent drug in a living organism.
Protocol: Oral Bioavailability Study in Rats [9][10][11]
-
Animal Model: Use a suitable animal model, such as male Sprague-Dawley rats, which are commonly used for pharmacokinetic studies.
-
Dosing: Administer the prodrug orally (e.g., by gavage) at a specific dose. A control group should receive an equimolar dose of the parent drug.
-
Blood Sampling: At predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) after administration, collect blood samples from a suitable site (e.g., tail vein, jugular vein cannula).
-
Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.
-
Sample Analysis: Quantify the concentrations of the prodrug and the parent drug in the plasma samples using a validated bioanalytical method (e.g., HPLC-MS/MS).[12][13]
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and oral bioavailability (F%).[14][15] The oral bioavailability is calculated by comparing the AUC obtained after oral administration to the AUC obtained after intravenous administration of the same dose.
Mandatory Visualizations
Caption: Hypothetical metabolic activation pathway of a this compound prodrug.
Caption: Experimental workflow for assessing the bioavailability of a novel prodrug.
Conclusion
The this compound moiety presents a theoretically plausible strategy for the prodrug derivatization of carboxylic acid-containing drugs. Its inherent reactivity towards hydrolysis suggests a potential mechanism for drug release. However, the absence of empirical data on its ability to enhance oral bioavailability makes it a speculative approach at present. In contrast, ester-based prodrugs, such as acyloxyalkyl and amino acid esters, are well-established and have a proven track record of successfully improving the oral delivery of numerous drugs.
For the this compound strategy to be considered a viable alternative, extensive research is required. This would involve the synthesis of such prodrugs for a range of parent molecules and their rigorous evaluation using the standardized in vitro and in vivo protocols outlined in this guide. Only through such systematic investigation can the true potential of this novel prodrug approach be determined and objectively compared to the current state-of-the-art in prodrug design.
References
- 1. uobabylon.edu.iq [uobabylon.edu.iq]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 5. Bioavailability of ketoprofen from orally administered ketoprofen-dextran ester prodrugs in the pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
- 8. evotec.com [evotec.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. protocols.io [protocols.io]
- 11. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Analytical strategies for therapeutic monitoring of drugs in biological fluids. | Semantic Scholar [semanticscholar.org]
- 13. (PDF) Analytical Methods for Quantification of Drug [research.amanote.com]
- 14. Understanding the pharmacokinetics of prodrug and metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Understanding the pharmacokinetics of prodrug and metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 2-Methyl-5(4H)-oxazolone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-methyl-5(4H)-oxazolone scaffold is a versatile heterocyclic moiety that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. The information is supported by quantitative data from various studies, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.
Comparative Biological Activities of this compound Derivatives
The biological efficacy of this compound derivatives is significantly influenced by the nature and position of substituents on the core structure. The following tables summarize the quantitative data from various studies, providing a clear comparison of the activities of different derivatives.
Anticancer Activity
The anticancer potential of this compound derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth.
| Compound ID | R Group (at C-4) | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 4-Methoxybenzylidene | HepG2 (Hepatocellular Carcinoma) | >50 | [2] |
| 1b | 4-(4-Methylbenzylideneamino)-phenyl | HepG2 (Hepatocellular Carcinoma) | 25.3 ± 1.25 | [2] |
| 1c | 4-(4-Chlorobenzylideneamino)-phenyl | HepG2 (Hepatocellular Carcinoma) | 15.2 ± 1.16 | [2] |
| 1d | 4-(2-Nitrobenzylideneamino)-phenyl | HepG2 (Hepatocellular Carcinoma) | 19.8 ± 1.20 | [2] |
| 1e | 4-(4-Chloro-2-nitrobenzylideneamino)-phenyl | HepG2 (Hepatocellular Carcinoma) | 8.9 ± 0.30 | [2] |
| 1e | 4-(4-Chloro-2-nitrobenzylideneamino)-phenyl | HCT-116 (Colorectal Carcinoma) | 9.2 ± 0.63 | [2] |
| 5t | Isoxazole and chiral trifluoromethyl moiety | HepG2 (Hepatocellular Carcinoma) | 1.8 | [3] |
SAR Insights for Anticancer Activity:
-
The substitution at the C-4 position of the oxazolone ring plays a crucial role in determining the anticancer activity.
-
Derivatives with electron-withdrawing groups, such as chloro and nitro substituents on the benzylideneamino-phenyl ring (compounds 1c and 1e ), generally exhibit higher cytotoxicity.[2]
-
The presence of both a chloro and a nitro group (compound 1e ) resulted in the most potent activity among the tested series, with IC50 values nearing that of the standard drug 5-fluorouracil.[2]
-
More complex substitutions, such as the isoxazole and chiral trifluoromethyl moiety in compound 5t , can lead to a significant increase in potency, suggesting that exploring diverse substituent groups is a promising strategy for developing novel anticancer agents.[3]
Anti-inflammatory Activity
The anti-inflammatory properties of these derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as lipoxygenase (LOX) and cyclooxygenase-2 (COX-2).
| Compound ID | R Group | Target Enzyme | % Inhibition / IC50 (µM) | Reference |
| 2a | 4-Chlorobenzylidene | Lipoxygenase | 86.5% (average) | [1] |
| 2c | 4-Thienylmethylidene | Lipoxygenase | 86.5% (average) | [1] |
| 4c | Bisbenzamide derivative | Lipoxygenase | 41 | [1][4] |
SAR Insights for Anti-inflammatory Activity:
-
The nature of the aryl group at the C-4 position influences anti-inflammatory activity. Both electron-withdrawing (chlorophenyl) and heterocyclic (thienyl) groups can lead to significant lipoxygenase inhibition.[1]
-
Derivatization of the oxazolone core into benzamides can lead to potent lipoxygenase inhibitors, as seen with compound 4c .[1][4]
-
The replacement of a thienyl group with a phenyl group has been observed to reduce biological activity, indicating the importance of the specific heterocyclic ring in enzyme binding.[4]
Antimicrobial Activity
This compound derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.
| Compound ID | R Group | Microorganism | MIC (µg/mL) | Reference |
| 9a | Unsubstituted phenyl | S. aureus | 16 | [5] |
| 9b | 4-Methoxy | S. aureus | 8 | [5] |
| 9f | 4-Nitro | S. aureus | 8 | [5] |
| 9a | Unsubstituted phenyl | E. coli | 32 | [5] |
| 9b | 4-Methoxy | E. coli | 16 | [5] |
| 9f | 4-Nitro | E. coli | 16 | [5] |
| 9h | Not specified | C. albicans | 2 | [5] |
| O2 | Not specified | S. aureus | - (15mm inhibition zone) | [6] |
| O3 | Not specified | E. coli | - (18mm inhibition zone) | [6] |
SAR Insights for Antimicrobial Activity:
-
The antimicrobial spectrum and potency are influenced by the substituents on the phenyl ring.
-
Compounds with a 4-methoxy (9b ) or a 4-nitro (9f ) group on the phenyl ring showed enhanced activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria compared to the unsubstituted analog (9a ).[5]
-
Specific derivatives, such as 9h , have demonstrated potent antifungal activity against Candida albicans.[5]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the synthesis of the this compound core and for key biological assays.
Synthesis of 2-Methyl-4-aryliden-5(4H)-oxazolones (Erlenmeyer-Plochl Reaction)
This reaction is a classic method for the synthesis of unsaturated oxazolones.[7]
Materials:
-
N-acetylglycine
-
Appropriate aromatic aldehyde
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Ethanol
Procedure:
-
A mixture of N-acetylglycine (1 equivalent), the desired aromatic aldehyde (1 equivalent), and anhydrous sodium acetate (1.5 equivalents) is prepared in a round-bottom flask.
-
Acetic anhydride (3 equivalents) is added to the mixture.
-
The reaction mixture is heated under reflux for 1-2 hours.
-
After cooling, the mixture is poured into cold water or ethanol with vigorous stirring.
-
The precipitated solid product is collected by filtration, washed with cold water and a small amount of cold ethanol.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the desired 2-methyl-4-aryliden-5(4H)-oxazolone derivative.
Lipoxygenase Inhibition Assay
This assay is used to determine the ability of a compound to inhibit the activity of the lipoxygenase enzyme.[3][8]
Materials:
-
Soybean lipoxygenase (or other source)
-
Linoleic acid (substrate)
-
Borate buffer (0.2 M, pH 9.0)
-
Test compound dissolved in DMSO
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a solution of the test compound in DMSO.
-
In a cuvette, mix the enzyme solution with the borate buffer.
-
Add the test compound solution to the cuvette and incubate for a few minutes at room temperature. A control cuvette should be prepared with DMSO instead of the test compound.
-
Initiate the reaction by adding the linoleic acid substrate to the cuvette.
-
Immediately measure the change in absorbance at 234 nm over a period of 3-5 minutes. The formation of the conjugated diene hydroperoxide product results in an increase in absorbance at this wavelength.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. The IC50 value can be determined by testing a range of inhibitor concentrations.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10]
Materials:
-
Test compound
-
Bacterial or fungal strain
-
Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then dilute it in the growth medium.
-
In a 96-well plate, perform a serial two-fold dilution of the compound in the growth medium.
-
Prepare a standardized inoculum of the microorganism (e.g., adjusted to a 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension. Include a positive control (microorganism and medium, no compound) and a negative control (medium only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm using a plate reader. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the structure-activity relationship of this compound derivatives.
Caption: Experimental workflow for the synthesis, biological screening, and SAR analysis of this compound derivatives.
References
- 1. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization and Biological Evaluation of Oxazolone Derivatives - IJPRS [ijprs.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Benchmarking the performance of novel catalysts for 2-Methyl-5(4H)-oxazolone synthesis
A Comparative Guide for Researchers and Drug Development Professionals
The synthesis of 2-Methyl-5(4H)-oxazolone and its derivatives is a cornerstone reaction in the development of a wide array of biologically active compounds, including amino acids and peptides. The classical approach, the Erlenmeyer-Plochl reaction, has been the subject of extensive optimization, with a significant focus on the catalytic system to improve reaction efficiency, yield, and environmental footprint. This guide provides an objective comparison of the performance of several novel catalysts against the traditional sodium acetate, supported by experimental data and detailed protocols.
Catalyst Performance Comparison
The following table summarizes the performance of various catalysts in the synthesis of oxazolone derivatives. It is important to note that much of the recent research has focused on 2-phenyl-5(4H)-oxazolone due to its broad applicability. The data presented here is for the synthesis of 4-substituted-2-phenyl-5(4H)-oxazolones, which serves as a close proxy for the performance in this compound synthesis. The underlying reaction mechanism and the role of the catalyst are directly comparable.
| Catalyst | Substrate | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| Sodium Acetate (NaOAc) | Hippuric acid, Aromatic aldehyde | Acetic anhydride, 100°C | 2 hours | ~70-85 | [Traditional Method] |
| Zinc Oxide (ZnO) | Hippuric acid, Substituted benzaldehyde | Acetic anhydride, Room Temperature | Short | Good | [1][2] |
| Dodecatungstophosphoric Acid (H₃PW₁₂O₄₀) | Hippuric acid, Aldehydes or Ketones | Acetic anhydride, Microwave irradiation | Very fast | Good | [1][3] |
| Samarium (Sm) | Hippuric acid, Aldehydes or Ketones | Acetic anhydride, Microwave irradiation | Very fast | Good | [3] |
| Ruthenium(III) Chloride (RuCl₃) | Hippuric acid, Aldehydes or Ketones | Acetic anhydride, Microwave irradiation | Very fast | Good | [3] |
| Alumina (Al₂O₃) - Boric Acid (H₃BO₃) | Hippuric acid, Aromatic carbonyls | Acetic anhydride, Refluxing benzene or toluene | - | 80-90 | [4] |
| Palladium(II) Acetate | Hippuric acid, Aldehydes or Ketones | Solvent-free, Microwave irradiation | - | - | [4] |
| Zwitter-ionic imidazolium salt | Substituted benzaldehydes, Hippuric acid | Acetic anhydride, Solvent-free | - | - | [3] |
| Potassium Phosphate (K₃PO₄) | Hippuric acid, Aryl or heteroaryl aldehydes | - | - | Moderate to High | [3] |
Note: "Good" and "Short/Very fast" are qualitative descriptors used in the source materials where specific quantitative data was not provided. The data for novel catalysts often highlights significant improvements in reaction time and yield compared to the traditional sodium acetate method. Microwave-assisted syntheses, in particular, demonstrate a substantial reduction in reaction times.
Experimental Protocols
Traditional Synthesis using Sodium Acetate
This method follows the classical Erlenmeyer-Plochl reaction.
-
Reagents: N-acetylglycine (1 eq.), aromatic aldehyde (1 eq.), fused sodium acetate (1 eq.), and acetic anhydride (3 eq.).
-
Procedure:
-
A mixture of N-acetylglycine, the aromatic aldehyde, fused sodium acetate, and acetic anhydride is heated at 100°C for 2 hours.[5]
-
The reaction mixture is then cooled, and the solid product is collected by filtration.
-
The crude product is washed with cold water and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 2-methyl-4-substituted-5(4H)-oxazolone.
-
Novel Catalyst: Zinc Oxide (ZnO) Catalyzed Synthesis
This protocol offers a more efficient synthesis at room temperature.
-
Reagents: N-acetylglycine (or hippuric acid) (1 eq.), substituted benzaldehyde (1 eq.), zinc oxide (catalytic amount), and acetic anhydride.[2]
-
Procedure:
-
A suspension of the substituted benzaldehyde, N-acetylglycine (or hippuric acid), a catalytic amount of ZnO, and acetic anhydride is stirred at room temperature.[1]
-
The reaction is monitored by thin-layer chromatography (TLC) until completion.
-
Upon completion, the reaction mixture is poured into ice-cold water.
-
The precipitated solid is filtered, washed with water, and dried to yield the product. Recrystallization may be performed for higher purity.
-
Novel Catalyst: Dodecatungstophosphoric Acid (H₃PW₁₂O₄₀) under Microwave Irradiation
This method exemplifies a rapid, solvent-free approach.
-
Reagents: N-acetylglycine (or hippuric acid), an aldehyde or ketone, acetic anhydride, and a catalytic amount of dodecatungstophosphoric acid.[1][3]
-
Procedure:
-
A mixture of N-acetylglycine (or hippuric acid), the carbonyl compound, acetic anhydride, and the catalyst is placed in a microwave-safe vessel.
-
The mixture is irradiated in a microwave oven at a specified power and time. The reaction is typically very fast.[3]
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The product is extracted with a suitable solvent, and the solvent is evaporated under reduced pressure to yield the crude product, which can be further purified by recrystallization.
-
Visualizing the Synthesis Workflow
The general workflow for the synthesis of this compound via the Erlenmeyer-Plochl reaction can be visualized as a series of sequential steps, from the preparation of reactants to the final purification of the product.
Caption: General workflow for the synthesis of this compound.
The core of the synthesis lies in the cyclization and condensation steps, which are facilitated by the catalyst. The logical relationship between the reactants and the formation of the oxazolone ring is depicted below.
Caption: Key steps in the catalytic formation of this compound.
References
Safety Operating Guide
Safe Disposal of 2-Methyl-5(4H)-oxazolone: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of 2-Methyl-5(4H)-oxazolone, catering to researchers, scientists, and drug development professionals. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for handling analogous hazardous chemical waste. It is crucial to handle this compound with the assumption that it may possess hazardous properties.
Immediate Safety and Spill Response
In the event of a spill, personal and environmental safety are the top priorities.
1. Evacuation and Ventilation:
-
Immediately evacuate the spill area.
-
Ensure adequate ventilation. Whenever possible, work should be conducted under a chemical fume hood.
2. Personal Protective Equipment (PPE):
-
At a minimum, wear a lab coat, safety glasses with side shields or goggles, and appropriate chemical-resistant gloves.[1]
3. Spill Containment:
-
For solid spills, carefully sweep up the material to avoid dust formation and place it into a suitable, labeled container for disposal.[2]
-
For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the substance.[1] Do not use combustible materials like paper towels.[3]
4. Decontamination:
-
Thoroughly clean the spill area with a suitable solvent, followed by washing with soap and water.[1]
-
All cleaning materials must also be collected and disposed of as hazardous waste.[1]
Waste Disposal Procedures
Adherence to institutional and regulatory guidelines is mandatory.
1. Waste Classification and Segregation:
-
Treat all waste containing this compound as hazardous waste.[3]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[1]
2. Containerization:
-
Use a chemically compatible, leak-proof container that is in good condition and has a secure lid.[1]
-
Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution (e.g., concentration, date).[1]
3. Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated satellite accumulation area.
-
The storage area should be away from ignition sources and have secondary containment.[3]
4. Disposal:
-
Dispose of the contents and container to an approved waste disposal plant.[4][5]
-
Contact your institution's EHS office to arrange for pickup and disposal by a licensed hazardous waste contractor.[3]
-
Do not allow the chemical or its waste to enter drains or waterways.[1]
Quantitative Data and Personal Protective Equipment
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles or safety glasses with side shields.[2] |
| Hand Protection | Appropriate chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory coat. |
| Respiratory | Use in a well-ventilated area. If dust is generated, a respirator may be required.[6] Consult with your EHS office. |
Experimental Protocols & Workflows
The logical workflow for the proper disposal of this compound is illustrated below. This diagram outlines the step-by-step process from initial handling to final disposal.
References
Essential Safety and Operational Guide for Handling 2-Methyl-5(4H)-oxazolone
Disclaimer: This document provides guidance on the safe handling of 2-Methyl-5(4H)-oxazolone based on available data for structurally similar oxazolone derivatives. A specific Safety Data Sheet (SDS) for this exact compound was not found. It is imperative to conduct a thorough risk assessment for your specific laboratory conditions and consult with your institution's environmental health and safety department.
This guide is intended for researchers, scientists, and drug development professionals to provide essential, immediate safety and logistical information, including operational and disposal plans for handling this compound.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data for related oxazolone compounds, this compound is anticipated to present hazards that include potential skin and eye irritation, and it may cause an allergic skin reaction.[1][2] Therefore, strict adherence to the following personal protective equipment protocols is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile, Neoprene). | To prevent skin contact, which may cause irritation or allergic reactions.[1][3] |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield. | To protect against splashes and airborne particles that could cause serious eye irritation.[1][2][4] |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. A chemically resistant apron may be necessary when handling larger quantities. | To minimize skin exposure and prevent contamination of personal clothing.[3] |
| Respiratory Protection | Work in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator is required.[1] | To prevent inhalation of potentially harmful dust or vapors. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial to minimize exposure risks and ensure a safe laboratory environment.
Safe Handling and Operational Plan
-
Engineering Controls: Always handle this compound in a well-ventilated area, such as a certified chemical fume hood, to minimize inhalation exposure.[1] Safety showers and eyewash stations should be readily accessible.[1]
-
Handling Procedures: Avoid direct contact with the skin, eyes, and clothing.[4][5] Prevent the formation of dust and aerosols.[5] Do not eat, drink, or smoke in the handling area.[6] Wash hands thoroughly after handling.[6]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4][5] Keep away from incompatible materials such as strong oxidizing agents.[1][4]
Emergency Procedures
| Emergency Situation | Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse. If skin irritation or a rash occurs, seek medical attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.[4] |
| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing.[1][6] If the person feels unwell, seek medical attention.[1] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting.[7] Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., sand, vermiculite) and collect in a suitable, closed container for disposal.[1] Avoid generating dust.[4] Ventilate the area and wash the spill site after material pickup is complete.[6] |
Disposal Plan
Waste material must be disposed of in accordance with local, regional, and national regulations. Dispose of the chemical and its container at an approved waste disposal plant. Do not allow the product to enter drains.
Experimental Workflow
Caption: Workflow for Safely Handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
